Product packaging for Linoleic Acid-d4(Cat. No.:)

Linoleic Acid-d4

Cat. No.: B163651
M. Wt: 284.5 g/mol
InChI Key: OYHQOLUKZRVURQ-GPTDOFLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Linoleic acid-d4 is intended for use as an internal standard for the quantification of linoleic acid by GC- or LC-MS. Linoleic acid is an essential ω-6 polyunsaturated fatty acid (PUFA). It is the most abundant PUFA in a variety of foods, and dietary sources of linoleic acid include vegetable oils, meats, nuts, seeds, and eggs. Linoleic acid (30 μM) increases migration of IEC-6 rat intestinal epithelial cells in a wound healing assay. Rats fed a linoleate-deficient diet exhibit decreased body weight and an increased ratio of eicosatrienoate to arachidonate in liver and serum phospholipids compared with rats fed a control diet, as well as mild scaling of forepaw skin.>This compound contains four deuterium atoms at the 9, 10, 12, and 13 positions. It is intended for use as an internal standard for the quantification of linoleic acid by GC- or LC-mass spectrometry. Linoleic acid is a PUFA found in plant tissues and most cooking oils. Deficiencies in the essential fatty acid linoleic acid are linked to coronary heart disease, growth retardation, and allergies. Linoleic acid can be metabolized by prostaglandin H synthases (PGHS) to form 9- and 13-HODE. The Km is 12 µM for human PGHS-1 and 27 µM for PGHS-2.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O2 B163651 Linoleic Acid-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9Z,12Z)-9,10,12,13-tetradeuteriooctadeca-9,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i6D,7D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHQOLUKZRVURQ-GPTDOFLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\CCCCCCCC(=O)O)/[2H])/CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Linoleic Acid-d4 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Linoleic Acid-d4, a deuterated analog of the essential omega-6 fatty acid, linoleic acid. This document details its chemical properties, applications in research, and experimental protocols for its use as an internal standard in quantitative analysis.

Introduction to this compound

This compound is a stable isotope-labeled version of linoleic acid, where four hydrogen atoms have been replaced by deuterium atoms at the 9, 10, 12, and 13 positions.[1][2] This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification of linoleic acid and its metabolites in various biological matrices.[3][4] Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to mimic the behavior of endogenous linoleic acid in analytical procedures.[3]

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name (9Z,12Z)-9,10,12,13-tetradeuteriooctadeca-9,12-dienoic acid
Synonyms C18:2(9Z,12Z)-d4, C18:2 n-6-d4, Telfairic Acid-d4
CAS Number 79050-23-0
Molecular Formula C₁₈H₂₈D₄O₂
Molecular Weight 284.5 g/mol
Appearance Colorless oil
Melting Point ~ -5 °C (for non-deuterated linoleic acid)
Boiling Point ~ 229-230 °C at 16 mmHg (for non-deuterated linoleic acid)
Solubility Soluble in ethanol, DMSO, and dimethyl formamide (~100 mg/ml). Insoluble in water.
Isotopic Purity ≥98% Deuterium Incorporation; ≥99% deuterated forms (d1-d4)
Storage Store at -20°C

Applications in Research

The primary application of this compound is as an internal standard for the precise quantification of linoleic acid in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively corrects for variations that can occur during sample preparation, extraction, and instrument analysis.

This compound can also be utilized as a tracer in metabolic studies to investigate the fate of linoleic acid in vivo, including its incorporation into complex lipids and its conversion to various bioactive metabolites.

Experimental Protocols

The following are detailed methodologies for the quantitative analysis of linoleic acid in biological samples using this compound as an internal standard.

Experimental Workflow for Lipid Analysis

The general workflow for analyzing fatty acids using a deuterated internal standard involves several key steps from sample preparation to data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with This compound Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Derivatization (e.g., FAMEs for GC-MS) Extract->Derivatize GCMS_LCMS GC-MS or LC-MS/MS Analysis Derivatize->GCMS_LCMS Quant Quantification using Analyte/IS Ratio GCMS_LCMS->Quant

General workflow for quantitative fatty acid analysis.
Protocol 1: Quantitative Analysis by GC-MS

This protocol is adapted for the analysis of total fatty acids in biological matrices.

1. Sample Preparation and Lipid Extraction:

  • To a known quantity of your biological sample (e.g., 100 µL of plasma or homogenized tissue), add a precise amount of this compound solution in methanol.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Add a 0.9% NaCl solution and vortex again to induce phase separation.

  • Centrifuge the sample to separate the layers and carefully collect the lower organic phase containing the lipids.

2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Evaporate the solvent from the collected organic phase under a stream of nitrogen.

  • Add a methanolic sodium hydroxide solution to the lipid extract and heat to hydrolyze the fatty acids from complex lipids.

  • After cooling, add a boron trifluoride (BF₃)-methanol reagent and heat again to convert the free fatty acids to their more volatile FAMEs.

  • Cool the sample and add n-heptane and a saturated sodium chloride solution.

  • Vortex and centrifuge to separate the phases. The upper heptane layer containing the FAMEs is collected for analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a suitable capillary column for FAMEs analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold, then ramp up to a final temperature (e.g., 240°C) to separate the FAMEs.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for both linoleic acid methyl ester and this compound methyl ester.

4. Quantification:

  • Create a calibration curve using standards of unlabeled linoleic acid spiked with the same constant concentration of this compound as the samples.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of linoleic acid in the samples by interpolating their analyte/internal standard peak area ratios on the calibration curve.

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol is suitable for the analysis of free fatty acids without derivatization.

1. Sample Preparation and Lipid Extraction:

  • Spike the biological sample with a known amount of this compound.

  • Perform protein precipitation by adding ice-cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant containing the lipids to a clean tube.

  • For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be employed.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile/isopropanol, often with a small amount of an acid (e.g., acetic acid or formic acid) to improve peak shape.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Set up transitions for both linoleic acid ([M-H]⁻) and this compound ([M+4-H]⁻).

3. Quantification:

  • The quantification process is similar to the GC-MS method, using a calibration curve prepared with standards and a constant amount of the internal standard.

Metabolic Pathway of Linoleic Acid

Linoleic acid is a precursor for the biosynthesis of arachidonic acid and a variety of signaling molecules. Its metabolism is a complex process involving a series of desaturation and elongation steps. Deuterium-labeled linoleic acid can be used to trace this pathway.

G LA Linoleic Acid (18:2n-6) (or this compound) GLA γ-Linolenic Acid (GLA) (18:3n-6) LA->GLA Δ6-desaturase Oxidized_Metabolites Oxidized Metabolites (HODEs, Oxo-ODEs) LA->Oxidized_Metabolites LOX, COX, CYP450 DGLA Dihomo-γ-Linolenic Acid (DGLA) (20:3n-6) GLA->DGLA Elongase AA Arachidonic Acid (AA) (20:4n-6) DGLA->AA Δ5-desaturase Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids COX, LOX enzymes

Metabolic pathway of linoleic acid.

Synthesis of this compound

The synthesis of specifically labeled this compound typically involves multi-step organic synthesis. A common strategy is the coupling of two smaller, deuterated fragments. For the synthesis of (9Z,12Z)-9,10,12,13-tetradeuteriooctadeca-9,12-dienoic acid, a synthetic route could involve the preparation of deuterated alkynes followed by coupling reactions and subsequent reduction to form the cis-double bonds. For instance, a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, can be used to join the fragments, followed by a stereoselective reduction of the resulting di-yne using a catalyst like Lindlar's catalyst to yield the desired Z,Z-diene stereochemistry.

Conclusion

This compound is an essential tool for researchers in the fields of lipidomics, metabolomics, and drug development. Its use as an internal standard ensures accurate and reliable quantification of linoleic acid, while its application as a metabolic tracer provides valuable insights into the complex pathways of lipid metabolism. The detailed protocols and information provided in this guide are intended to facilitate the effective use of this important research compound.

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Linoleic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Linoleic Acid-d4, a crucial internal standard and tracer for lipidomic research and drug development. This document details established synthetic methodologies, experimental protocols for synthesis and purification, and analytical techniques for the precise determination of isotopic enrichment.

Introduction

Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a key component of cellular membranes and a precursor to a variety of signaling molecules.[1][2] Deuterium-labeled linoleic acid, particularly this compound (LA-d4), serves as an invaluable tool in metabolic studies, quantification of biological samples, and understanding the mechanisms of lipid peroxidation.[1][3][4] The stability of the carbon-deuterium bond allows for its use as a tracer in metabolic pathways and as an internal standard for accurate quantification by mass spectrometry. This guide focuses on the chemical synthesis of LA-d4 and the analytical methods used to ensure its high isotopic purity.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the introduction of deuterium at specific positions of the linoleic acid backbone. The most common methods involve catalytic deuteration of a suitable precursor.

Synthetic Strategies

Two primary strategies for the synthesis of deuterated fatty acids are:

  • Catalytic Deuteration of Alkynes: This is a widely used method that involves the synthesis of a diynoic acid precursor to linoleic acid, followed by catalytic reduction using deuterium gas (D2) and a suitable catalyst, such as Lindlar's catalyst. This method allows for the specific placement of deuterium atoms at the double bond positions.

  • Hydrogen-Isotope Exchange (HIE): This method involves the exchange of hydrogen atoms with deuterium on the fatty acid backbone, often catalyzed by a metal catalyst such as palladium on carbon (Pd/C) in the presence of a deuterium source like D2O.

A common precursor for the synthesis of this compound is a commercially available linoleic acid derivative or a custom-synthesized diynoic acid. The choice of synthetic route often depends on the desired labeling pattern, scale of synthesis, and available starting materials.

Experimental Protocol: Catalytic Deuteration of Methyl Linoleate Di-yne

This protocol outlines a general procedure for the synthesis of methyl linoleate-d4 via the catalytic deuteration of a di-yne precursor.

Materials:

  • Methyl octadeca-9,12-diynoate

  • Lindlar's catalyst (5% palladium on calcium carbonate, poisoned with lead)

  • Deuterium gas (D2), high purity

  • Hexane, anhydrous

  • Ethyl acetate, anhydrous

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve methyl octadeca-9,12-diynoate (1 equivalent) in anhydrous hexane. Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).

  • Deuteration: Purge the vessel with nitrogen gas and then introduce deuterium gas to the desired pressure (e.g., 2-4 atm). Stir the reaction mixture vigorously at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, carefully vent the deuterium gas. Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with hexane.

  • Purification: Concentrate the filtrate under reduced pressure. The crude methyl linoleate-d4 can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Saponification (Optional): To obtain the free fatty acid, the purified methyl linoleate-d4 can be saponified by refluxing with a solution of NaOH in methanol. After the reaction is complete, the mixture is acidified with HCl, and the free fatty acid is extracted with hexane. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

Logical Flow of the Synthesis:

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Methyl octadeca-9,12-diynoate Reaction Catalytic Deuteration (D2, Lindlar's Catalyst) Start->Reaction Purification Column Chromatography Reaction->Purification Product_ester Methyl Linoleate-d4 Purification->Product_ester Saponification Saponification (NaOH, MeOH) Product_ester->Saponification Product_acid This compound Saponification->Product_acid

Caption: Synthetic workflow for this compound.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality and reliability of this compound for its intended applications. The primary techniques used for this analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying fatty acids and their isotopologues. For GC analysis, fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs).

3.1.1. Experimental Protocol: GC-MS Analysis of this compound FAME

Sample Preparation (Derivatization to FAME):

  • Dissolve a small amount of this compound (approx. 1 mg) in 1 mL of toluene.

  • Add 2 mL of 1% sulfuric acid in methanol.

  • Heat the mixture at 50°C for 2 hours in a sealed vial.

  • After cooling, add 5 mL of 5% sodium chloride solution.

  • Extract the FAMEs with 2 x 2 mL of hexane.

  • Combine the hexane layers and wash with 2 mL of 2% potassium bicarbonate solution.

  • Dry the hexane layer over anhydrous sodium sulfate and transfer to a GC vial.

GC-MS Parameters:

ParameterValue
GC Column DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column
Injector Temp. 250°C
Oven Program 150°C for 1 min, ramp to 200°C at 10°C/min, hold for 10 min, ramp to 240°C at 5°C/min, hold for 15 min
Carrier Gas Helium, constant flow of 1.2 mL/min
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range m/z 50-400
MS Source Temp. 230°C
MS Quad Temp. 150°C

Data Analysis:

The isotopic purity is determined by analyzing the mass spectrum of the methyl linoleate-d4 peak. The molecular ion (M+) of unlabeled methyl linoleate is at m/z 294.5. The M+ of the fully d4-labeled species will be at m/z 298.5. The relative abundances of the ions corresponding to d0, d1, d2, d3, and d4 species are used to calculate the isotopic enrichment.

GC-MS Analysis Workflow:

GCMS_Workflow cluster_gcms GC-MS Isotopic Purity Analysis Sample This compound Sample Derivatization Derivatization to FAME Sample->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (EI, 70 eV) GC_Separation->MS_Detection Data_Analysis Mass Spectrum Analysis (Isotopic Distribution) MS_Detection->Data_Analysis Result Isotopic Purity (%) Data_Analysis->Result

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Linoleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of deuterated linoleic acid. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and lipid science. This document summarizes key quantitative data, details experimental protocols for analysis, and visualizes relevant biological pathways.

Core Physical and Chemical Properties

Deuteration, the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the physicochemical properties of molecules like linoleic acid. This substitution is particularly relevant at the bis-allylic position (C-11), which is susceptible to hydrogen abstraction, initiating lipid peroxidation. Below is a compilation of key physical and chemical data for both non-deuterated and various deuterated forms of linoleic acid.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of linoleic acid and its deuterated analogues.

Table 1: General Properties of Linoleic Acid

PropertyValue
Molecular Formula C₁₈H₃₂O₂
Molar Mass 280.45 g/mol [1][2][3][4]
Appearance Colorless to straw-colored liquid[1]
Odor Faint fatty odor

Table 2: Physical Properties of Linoleic Acid

PropertyValue
Melting Point -12 to -5 °C (10 to 23 °F)
Boiling Point 229-230 °C (444-446 °F) at 16 mmHg
Density ~0.902 g/cm³ at 20-25 °C
Refractive Index (n_D²⁰) ~1.466 - 1.470
Solubility in Water ~0.139 - 1.59 mg/L
Solubility in Organic Solvents Soluble in ethanol, ether, acetone, benzene, chloroform, and dimethylformamide

Table 3: Properties of Deuterated Linoleic Acid Variants

CompoundMolecular FormulaMolar Mass ( g/mol )Key Feature
Linoleic acid-d₂ C₁₈H₃₀D₂O₂282.46Deuterium at the bis-allylic position (C-11)
Linoleic acid-d₄ C₁₈H₂₈D₄O₂284.47Often used as an internal standard in mass spectrometry
Linoleic acid-d₃₁ C₁₈HD₃₁O₂311.64Perdeuterated acyl chain

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and analysis of deuterated linoleic acid. This section outlines protocols for key experimental techniques.

Mass Spectrometry for Deuterated Linoleic Acid Analysis

Mass spectrometry is a primary technique for the quantification and structural elucidation of deuterated fatty acids.

Objective: To quantify the incorporation of deuterated linoleic acid into biological samples and to identify its metabolites.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation and Lipid Extraction:

    • Homogenize tissue or cell samples in a suitable solvent system, such as a chloroform:methanol mixture.

    • Add a known amount of an appropriate internal standard (e.g., a different deuterated fatty acid not present in the sample).

    • Perform a liquid-liquid extraction to separate the lipid phase.

    • Evaporate the organic solvent under a stream of nitrogen.

  • Derivatization:

    • To increase volatility for GC analysis, convert the fatty acids to their methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.

    • For FAMEs, incubate the lipid extract with a reagent like boron trifluoride in methanol.

    • For PFB esters, react the extract with PFB bromide.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAMEs).

    • Use a temperature gradient to separate the fatty acid esters based on their boiling points and polarity.

    • The eluting compounds are introduced into the mass spectrometer.

    • Use electron ionization (EI) or chemical ionization (CI) to generate ions.

    • Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight).

    • Monitor for the specific mass-to-charge ratios (m/z) of the deuterated and non-deuterated linoleic acid derivatives to quantify their relative abundance.

NMR Spectroscopy for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the position and extent of deuteration.

Objective: To determine the specific locations of deuterium atoms within the linoleic acid molecule.

Methodology: ¹H and ²H NMR Spectroscopy

  • Sample Preparation:

    • Dissolve a purified sample of deuterated linoleic acid in a deuterated solvent (e.g., chloroform-d, methanol-d₄).

    • Use a high-resolution NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum.

    • The absence or reduction in the intensity of the signal corresponding to the bis-allylic protons (around 2.77 ppm) provides evidence of deuteration at the C-11 position.

    • Integration of the remaining proton signals can be used to estimate the degree of deuteration.

  • ²H NMR Spectroscopy:

    • Acquire a ²H NMR spectrum.

    • A signal in the ²H spectrum at the chemical shift corresponding to the bis-allylic position confirms the presence of deuterium at that site.

Lipid Peroxidation Assay

This assay measures the extent of lipid peroxidation, which is expected to be reduced by the presence of deuterated linoleic acid.

Objective: To assess the protective effect of deuterated linoleic acid against oxidative stress.

Methodology: TBARS Assay (Thiobarbituric Acid Reactive Substances)

  • Sample Preparation:

    • Prepare lipid extracts from cells or tissues that have been treated with either normal or deuterated linoleic acid and subsequently exposed to an oxidative challenge (e.g., hydrogen peroxide or an iron-based pro-oxidant).

  • TBARS Reaction:

    • Add thiobarbituric acid (TBA) reagent to the lipid extracts.

    • Heat the samples at 95°C for a specified time (e.g., 60 minutes) to allow the reaction between TBA and malondialdehyde (MDA), a byproduct of lipid peroxidation, to occur.

    • Cool the samples to room temperature.

  • Quantification:

    • Measure the absorbance of the resulting pink-colored product at a specific wavelength (typically 532 nm) using a spectrophotometer.

    • Use a standard curve generated with known concentrations of MDA to quantify the amount of TBARS in the samples.

    • A lower TBARS value in samples containing deuterated linoleic acid indicates a reduction in lipid peroxidation.

Signaling Pathways and Experimental Workflows

The primary mechanism by which deuterated linoleic acid exerts its biological effects is by inhibiting lipid peroxidation, which has significant implications for cellular signaling pathways, particularly ferroptosis.

Inhibition of Lipid Peroxidation Workflow

The substitution of hydrogen with deuterium at the bis-allylic position of linoleic acid significantly slows down the rate-limiting step of lipid peroxidation due to the kinetic isotope effect.

G Figure 1: Mechanism of Lipid Peroxidation Inhibition by Deuterated Linoleic Acid PUFA Polyunsaturated Fatty Acid (PUFA) (e.g., Linoleic Acid) H_abstraction Hydrogen Abstraction (Rate-Limiting Step) PUFA->H_abstraction ROS Reactive Oxygen Species (ROS) ROS->H_abstraction Slow_D_abstraction Slower Deuterium Abstraction (Kinetic Isotope Effect) ROS->Slow_D_abstraction Lipid_Radical Lipid Radical H_abstraction->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical Lipid_Radical->Peroxyl_Radical + O₂ Oxygen Oxygen (O₂) Lipid_Hydroperoxide Lipid Hydroperoxide (Stable Product) Peroxyl_Radical->Lipid_Hydroperoxide + H from neighboring PUFA Chain_Reaction Chain Reaction Propagation Peroxyl_Radical->Chain_Reaction PUFA_neighbor Neighboring PUFA Chain_Reaction->Lipid_Radical abstracts H from another PUFA D_PUFA Deuterated PUFA (e.g., D-Linoleic Acid) D_PUFA->Slow_D_abstraction Slow_D_abstraction->Lipid_Radical Significantly Reduced Rate

Figure 1: Inhibition of lipid peroxidation by deuterated linoleic acid.

Role of Deuterated Linoleic Acid in the Ferroptosis Pathway

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. By reducing lipid peroxidation, deuterated linoleic acid can protect cells from undergoing ferroptosis.

G Figure 2: Intervention of Deuterated Linoleic Acid in the Ferroptosis Pathway cluster_membrane Cell Membrane PUFA_PL PUFA-containing Phospholipids Lipid_Peroxidation Lipid Peroxidation PUFA_PL->Lipid_Peroxidation D_PUFA_PL D-PUFA-containing Phospholipids D_PUFA_PL->Lipid_Peroxidation Inhibits Iron Labile Iron Pool (Fe²⁺) ROS Reactive Oxygen Species (ROS) Iron->ROS Fenton Reaction ROS->Lipid_Peroxidation Lipid_Hydroperoxides Lipid Hydroperoxides Lipid_Peroxidation->Lipid_Hydroperoxides Ferroptosis Ferroptosis GPX4 GPX4 (Glutathione Peroxidase 4) GSSG Oxidized Glutathione (GSSG) GPX4->GSSG Non_toxic_alcohols Non-toxic Lipid Alcohols GPX4->Non_toxic_alcohols Reduces GSH Glutathione (GSH) GSH->GPX4 Lipid_Hydroperoxides->Ferroptosis Lipid_Hydroperoxides->GPX4

Figure 2: Role of deuterated linoleic acid in ferroptosis.

References

Linoleic Acid-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Linoleic Acid-d4, a deuterated form of the essential omega-6 fatty acid, linoleic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and relevant experimental protocols.

Core Compound Specifications

This compound is a critical tool in lipidomics and metabolic research, primarily utilized as an internal standard for the accurate quantification of its non-labeled counterpart in various biological matrices.

PropertyValueSource(s)
CAS Number 79050-23-0[1][2][3][4]
Molecular Formula C₁₈H₂₈D₄O₂
Molecular Weight 284.5 g/mol
Formal Name 9Z,12Z-octadecadienoic-9,10,12,13-d4 acid
Synonyms C18:2(9Z,12Z)-d4, C18:2 n-6-d4, FA 18:2-d4
Purity ≥98%

Applications in Quantitative Analysis

This compound is the preferred internal standard for mass spectrometry-based quantification of linoleic acid due to its chemical similarity and distinct mass, which allows for correction of variability during sample preparation and analysis.

Experimental Protocol: Quantification of Total Linoleic Acid in Plasma by GC-MS

This protocol outlines the steps for the analysis of total linoleic acid in plasma samples using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.

1. Sample Preparation and Hydrolysis:

  • Thaw frozen plasma samples on ice.

  • In a glass tube, combine 100 µL of plasma with a known amount of this compound.

  • To hydrolyze esterified lipids, add 2 mL of 0.5 M methanolic NaOH.

  • Cap the tube and heat at 100°C for 10 minutes.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Cool the sample to room temperature.

  • Add 2 mL of 14% BF₃-Methanol reagent.

  • Recap the tube and heat at 100°C for 5 minutes to facilitate the methylation of free fatty acids to FAMEs.

3. Extraction:

  • Cool the sample to room temperature.

  • Add 2 mL of n-heptane and 2 mL of a saturated sodium chloride solution.

  • Vortex thoroughly to extract the FAMEs into the organic layer.

  • Centrifuge to separate the phases and carefully transfer the upper heptane layer to a new tube.

4. GC-MS Analysis:

  • Inject 1 µL of the extracted sample into the GC-MS system.

  • Gas Chromatography Conditions:

    • Column: Use a suitable capillary column for FAME analysis (e.g., DB-23).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 150°C, ramp to 270°C at 10°C/min, then increase to 310°C at 40°C/min and hold for 1 minute.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for linoleic acid methyl ester and its deuterated internal standard.

5. Quantification:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of linoleic acid in the sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled linoleic acid and the same amount of internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis plasma Plasma Sample is Spike with This compound plasma->is hydrolysis Alkaline Hydrolysis (Methanolic NaOH) is->hydrolysis methylation Methylation (BF3-Methanol) hydrolysis->methylation Cool extraction Liquid-Liquid Extraction (n-Heptane) methylation->extraction Cool collection Collect Organic Layer extraction->collection gcms GC-MS Analysis collection->gcms quant Quantification gcms->quant

GC-MS workflow for linoleic acid quantification.
Experimental Protocol: Quantification of Free Linoleic Acid by LC-MS/MS

This protocol details the analysis of non-esterified linoleic acid in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Protein Precipitation:

  • In a microcentrifuge tube, add 10 µL of this compound internal standard to 100 µL of plasma.

  • Add 750 µL of methyl-tert-butyl ether (MTBE) and 225 µL of methanol.

  • Vortex for 1 minute and incubate on ice for 1 hour, with brief vortexing every 15 minutes.

2. Phase Separation:

  • Add 188 µL of LC-MS grade water to induce phase separation.

  • Vortex for 20 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

3. Extraction:

  • Carefully transfer the upper organic phase to a new tube.

  • Dry the extract under a stream of nitrogen or using a vacuum concentrator.

4. LC-MS/MS Analysis:

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Inject the sample onto the LC-MS/MS system.

  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A suitable gradient to separate linoleic acid from other fatty acids.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of linoleic acid and this compound.

5. Quantification:

  • Quantify linoleic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_separation Phase Separation cluster_extract Final Steps cluster_analysis Analysis plasma Plasma Sample is Add this compound plasma->is extraction Protein Precipitation & Lipid Extraction (MTBE/Methanol) is->extraction phase_sep Add Water & Centrifuge extraction->phase_sep collect Collect & Dry Organic Phase phase_sep->collect reconstitute Reconstitute Extract collect->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification lcms->quant

LC-MS/MS workflow for free linoleic acid.

Role in Signaling Pathways: PPARγ Activation

Linoleic acid and its metabolites are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.

The activation of PPARγ by linoleic acid metabolites, such as 13-hydroxyoctadecadienoic acid (13-HODE), leads to the transcription of target genes involved in adipogenesis and insulin sensitivity. While this compound is not typically used as the primary activating ligand in such assays, it can be employed in metabolic studies to trace the conversion of linoleic acid to its active metabolites.

A typical PPARγ activation assay involves:

  • Cell Culture: Using a cell line that expresses PPARγ.

  • Transfection: Introducing a reporter gene construct that is responsive to PPARγ activation.

  • Treatment: Exposing the cells to the test compound (e.g., a linoleic acid metabolite).

  • Measurement: Quantifying the expression of the reporter gene (e.g., luciferase activity) as a measure of PPARγ activation.

PPAR_Pathway cluster_cell Cellular Environment cluster_nucleus Nucleus LA Linoleic Acid Metabolites Oxidized Metabolites (e.g., 13-HODE) LA->Metabolites Metabolism PPARg PPARγ Metabolites->PPARg Binds & Activates PPRE PPRE (DNA Response Element) PPARg->PPRE RXR RXR RXR->PPRE TargetGenes Target Gene Transcription PPRE->TargetGenes Activation

PPARγ activation by linoleic acid metabolites.

References

Sourcing High-Purity Linoleic Acid-d4 for Research Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, securing high-purity reagents is paramount to the accuracy and reproducibility of experimental results. This guide provides a comprehensive overview of reputable suppliers of high-purity Linoleic Acid-d4, a deuterated internal standard crucial for the accurate quantification of linoleic acid in various biological matrices. This document outlines key product specifications from various vendors, presents a general experimental workflow for its use, and offers a logical diagram for supplier selection.

Supplier and Product Specifications

This compound is primarily used as an internal standard in mass spectrometry-based analyses, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to quantify the endogenous levels of linoleic acid.[1][2] The quality and purity of the deuterated standard are critical for achieving reliable and precise measurements. Below is a comparative table of high-purity this compound available from leading suppliers in the research chemical industry.

SupplierProduct NameCAS NumberPurity/Isotopic EnrichmentAvailable QuantitiesFormat
Cayman Chemical This compound79050-23-0≥99% deuterated forms (d1-d4)[1][2][3]500 µg, 1 mg, 5 mgA 5 mg/ml solution in methyl acetate
Santa Cruz Biotechnology This compound79050-23-0≥98%Contact for detailsNot specified
MedChemExpress This compound79050-23-0Not specified500 µg17.58 mM in Methyl acetate
Avanti Polar Lipids Linoleic acid (d5)Not specifiedNot specifiedContact for detailsNot specified
Toronto Research Chemicals Linoleic Acid60-33-3 (non-deuterated)Not specified10g (non-deuterated)Not specified

Experimental Workflow: Quantification of Linoleic Acid using this compound Internal Standard

The following diagram outlines a typical experimental workflow for the quantification of linoleic acid in a biological sample using this compound as an internal standard. This process is fundamental in lipidomics and related research areas to ensure the accuracy of the measurements by accounting for sample loss during extraction and instrumental variability.

G Experimental Workflow for Linoleic Acid Quantification cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis A Biological Sample (e.g., plasma, tissue homogenate) B Spike with known amount of this compound A->B C Lipid Extraction (e.g., Folch or Bligh-Dyer method) B->C D Sample Derivatization (optional, for GC-MS) C->D E LC-MS or GC-MS Analysis D->E F Generate Calibration Curve with standards E->F G Measure Peak Area Ratios (Linoleic Acid / this compound) F->G H Quantify Endogenous Linoleic Acid Concentration G->H

A generalized workflow for quantifying linoleic acid using a deuterated internal standard.

Logical Relationship for Supplier Selection

Choosing the right supplier for research-grade this compound involves considering several factors beyond just the price. The following diagram illustrates a logical decision-making process for selecting a supplier that best fits your research needs.

G Supplier Selection Logic cluster_0 Initial Assessment cluster_1 Primary Suppliers cluster_2 Secondary Considerations cluster_3 Final Decision A High Purity & Isotopic Enrichment Required? B Cayman Chemical A->B Yes C Santa Cruz Biotechnology A->C Yes D Availability of Certificate of Analysis B->D C->D E Published Citations and Application Notes D->E F Required Quantity and Formulation E->F G Price and Shipping Time F->G H Select Optimal Supplier G->H

References

An In-Depth Technical Guide to the Mass Spectrum of Linoleic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of Linoleic Acid-d4 (9,10,12,13-tetradeuterio-octadecadienoic acid), a crucial internal standard in lipidomics and various biomedical research fields. This document details the expected fragmentation patterns, experimental protocols for analysis, and the biological context of linoleic acid.

Introduction to this compound

Linoleic acid (C18H32O2) is an essential omega-6 polyunsaturated fatty acid, vital for numerous physiological processes. Its deuterated isotopologue, this compound, in which four hydrogen atoms at the C9, C10, C12, and C13 positions are replaced by deuterium, serves as an invaluable internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its utility lies in its chemical similarity to the endogenous analyte, allowing for accurate quantification by correcting for variations during sample preparation and analysis.

Mass Spectrometry of this compound

For mass spectrometric analysis, particularly with GC-MS, linoleic acid and its deuterated analog are typically derivatized to their fatty acid methyl esters (FAMEs). This process increases their volatility and thermal stability. The following sections detail the theoretical electron ionization (EI) mass spectrum of this compound methyl ester, based on the known fragmentation of the non-deuterated form.

Predicted Electron Ionization Mass Spectrum of this compound Methyl Ester

The mass spectrum of the methyl ester of this compound is predicted to exhibit a molecular ion peak at m/z 298, which is 4 mass units higher than that of the non-deuterated methyl linoleate (m/z 294).[2][3][4] The fragmentation pattern is expected to be similar to the non-deuterated analog, with characteristic shifts in fragment masses due to the presence of deuterium atoms.

Table 1: Predicted Key Fragment Ions in the Electron Ionization Mass Spectrum of this compound Methyl Ester

m/z (Predicted)Proposed Fragment IdentityInterpretation
298[M]⁺•Molecular ion of this compound methyl ester.
266[M - CH₃OH]⁺•Loss of methanol from the molecular ion.
222[C₁₄H₂₂O₂D₂]⁺•Cleavage at the C11-C12 bond (with deuterium).
180[C₁₁H₁₈O₂D₂]⁺•Cleavage at the C8-C9 bond (with deuterium).
97[C₇H₉D₂]⁺Hydrocarbon fragment containing the deuterated double bond at C9-C10.
83[C₆H₇D₂]⁺Hydrocarbon fragment containing the deuterated double bond at C12-C13.
69[C₅H₉]⁺Common hydrocarbon fragment.
55[C₄H₇]⁺Common hydrocarbon fragment.

Disclaimer: The m/z values and relative intensities are theoretical predictions based on the fragmentation of non-deuterated methyl linoleate and may vary based on experimental conditions.

Predicted Fragmentation Pathway

The fragmentation of this compound methyl ester under electron ionization is anticipated to follow a pattern characteristic of unsaturated fatty acid methyl esters. The presence of deuterium atoms at the double bonds will influence the masses of the resulting fragment ions, aiding in structural elucidation.

G M This compound Methyl Ester [M]⁺• (m/z 298) F1 [M - CH₃OH]⁺• (m/z 266) M->F1 - CH₃OH F2 [C₁₄H₂₂O₂D₂]⁺• (m/z 222) M->F2 C11-C12 cleavage F3 [C₁₁H₁₈O₂D₂]⁺• (m/z 180) M->F3 C8-C9 cleavage F4 [C₇H₉D₂]⁺ (m/z 97) F2->F4 further fragmentation F5 [C₆H₇D₂]⁺ (m/z 83) F3->F5 further fragmentation

Caption: Predicted fragmentation pathway of this compound Methyl Ester.

Experimental Protocols

The following protocols are generalized methods for the analysis of fatty acids, including this compound, by GC-MS.

Sample Preparation and Derivatization
  • Lipid Extraction: Lipids are extracted from the biological matrix (e.g., plasma, tissue homogenate) using a solvent system such as chloroform:methanol (2:1, v/v) or methyl-tert-butyl ether (MTBE).

  • Saponification (Optional): To analyze total fatty acids (both free and esterified), a saponification step using methanolic KOH is performed to hydrolyze the ester linkages.

  • Methylation: The extracted fatty acids are converted to their corresponding methyl esters (FAMEs). A common method is transesterification using 14% boron trifluoride in methanol (BF₃-methanol) or by heating with 2% sulfuric acid in methanol.

  • Extraction of FAMEs: The FAMEs are then extracted from the reaction mixture using a non-polar solvent like hexane or iso-octane.

  • Sample Concentration: The solvent is evaporated under a stream of nitrogen, and the sample is reconstituted in a suitable solvent for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph: An Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: An Agilent 5975C MS or equivalent.

  • Column: A capillary column suitable for FAME analysis, such as a DB-23 (50% cyanopropyl)-methylpolysiloxane column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes.

    • Ramp 1: Increase to 200°C at 3°C/minute.

    • Ramp 2: Increase to 230°C at 2°C/minute, hold for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-550.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Methylation (FAMEs) Extraction->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Data Data Analysis MS->Data

Caption: General workflow for the GC-MS analysis of fatty acids.

Biological Significance: Linoleic Acid Signaling Pathways

Linoleic acid is a precursor to a variety of signaling molecules involved in inflammation and cellular regulation. Understanding these pathways is crucial for drug development and disease research.

Linoleic acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoids, such as prostaglandins and leukotrienes. It is also a key component of cell membranes, influencing their fluidity and the function of membrane-bound proteins.

G LA Linoleic Acid Membrane Membrane Phospholipids LA->Membrane AA Arachidonic Acid LA->AA COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Simplified overview of Linoleic Acid metabolic pathways.

References

A Technical Guide to the Core Differences Between Linoleic Acid and Linoleic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental distinctions between linoleic acid and its deuterated isotopologue, Linoleic Acid-d4. We will explore their core chemical and physical properties, delve into their primary applications in research and drug development, and provide detailed experimental protocols for their analysis. This guide aims to equip researchers with the necessary knowledge to effectively utilize these compounds in their scientific endeavors.

Core Chemical and Physical Properties: A Comparative Analysis

Linoleic acid is an essential omega-6 polyunsaturated fatty acid vital for numerous physiological functions.[1][2][3] this compound is a synthetically modified version of linoleic acid where four hydrogen atoms have been replaced by their heavier isotope, deuterium.[4][5] This isotopic substitution is the primary difference between the two molecules and is the basis for the distinct applications of this compound, particularly in quantitative analysis.

The key quantitative differences in their chemical and physical properties are summarized in the table below:

PropertyLinoleic AcidThis compoundReferences
Molecular Formula C₁₈H₃₂O₂C₁₈H₂₈D₄O₂
Molecular Weight ~280.4 g/mol ~284.5 g/mol
IUPAC Name (9Z,12Z)-octadeca-9,12-dienoic acid(9Z,12Z)-9,10,12,13-tetradeuteriooctadeca-9,12-dienoic acid
CAS Number 60-33-379050-23-0
Melting Point -5 °CNot specified
Boiling Point 229-230 °C/16 mmHgNot specified

The structural difference between linoleic acid and this compound is illustrated in the following diagram:

Caption: Structural representation of Linoleic Acid and this compound.

Applications in Research and Drug Development

Linoleic acid itself is a subject of extensive research due to its roles in nutrition, inflammation, cardiovascular health, and skin barrier function. It is a precursor to arachidonic acid and a variety of signaling molecules.

This compound, on the other hand, is not typically used for its biological activity. Its primary and critical application is as an internal standard in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The use of deuterated internal standards is considered the gold standard in bioanalysis for several reasons:

  • Correction for Sample Variability: It compensates for variations in sample preparation, such as extraction efficiency and matrix effects.

  • Improved Accuracy and Precision: By co-eluting with the analyte of interest (linoleic acid), it allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.

  • Enhanced Robustness of Assays: It leads to more reliable and reproducible results in complex biological matrices like plasma, serum, and tissue homogenates.

The following diagram illustrates the role of this compound in a typical quantitative bioanalytical workflow:

cluster_workflow Quantitative Bioanalytical Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Addition of IS Extraction Sample Preparation (e.g., Liquid-Liquid Extraction) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification (Ratio of Linoleic Acid to This compound) Analysis->Quantification

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocols

Quantification of Linoleic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a detailed methodology for the accurate quantification of linoleic acid in human plasma.

3.1.1. Materials and Reagents

  • Linoleic Acid (analytical standard)

  • This compound (internal standard)

  • Human Plasma (K2-EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Hexane (LC-MS grade)

  • Ammonium Acetate

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., Agilent 6495C Triple Quadrupole or equivalent)

  • C18 reversed-phase column

3.1.2. Preparation of Standard and Internal Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve linoleic acid and this compound in methanol to prepare individual 1 mg/mL primary stock solutions.

  • Working Standard Solutions: Serially dilute the linoleic acid primary stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

3.1.3. Sample Preparation

  • Thaw human plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to each plasma sample (except for the blank).

  • Add 300 µL of a 1:1 (v/v) mixture of isopropanol and hexane.

  • Vortex for 20 seconds.

  • Add 200 µL of hexane and vortex for another 20 seconds.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

3.1.4. LC-MS/MS Conditions

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 10 mM Ammonium Acetate

  • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v)

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-100% B

    • 8-10 min: 100% B

    • 10.1-12 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Linoleic Acid: Q1: 279.2 -> Q3: 279.2 (precursor ion) and other diagnostic fragments like 261.2, 171.1

    • This compound: Q1: 283.2 -> Q3: 283.2 (precursor ion)

3.1.5. Data Analysis and Quantification

Construct a calibration curve by plotting the peak area ratio of linoleic acid to this compound against the concentration of the linoleic acid standards. The concentration of linoleic acid in the plasma samples can then be determined from this calibration curve.

Signaling Pathways of Linoleic Acid

Linoleic acid is a precursor to arachidonic acid (AA), which is subsequently metabolized into a diverse array of eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. These molecules are potent lipid mediators involved in inflammation and other physiological processes. Linoleic acid can also be metabolized by cytochrome P450 enzymes to form epoxide products.

The following diagram illustrates the metabolic pathway of linoleic acid:

LA Linoleic Acid GLA γ-Linolenic Acid (GLA) LA->GLA Δ6-desaturase CYP450 Epoxides (e.g., Vernolic Acid) LA->CYP450 Cytochrome P450 Epoxygenases DGLA Dihomo-γ-Linolenic Acid (DGLA) GLA->DGLA AA Arachidonic Acid (AA) DGLA->AA Δ5-desaturase Eicosanoids Eicosanoids (Prostaglandins, Thromboxanes, Leukotrienes) AA->Eicosanoids COX, LOX enzymes

Caption: Metabolic pathway of linoleic acid.

Conclusion

References

Safety and Handling of Linoleic Acid-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Linoleic Acid-d4, a deuterated stable isotope of linoleic acid. It is intended to be a vital resource for laboratory personnel, ensuring the safe and effective use of this compound in research and development. This compound is frequently utilized as an internal standard for the quantification of its non-deuterated counterpart in various biological samples through mass spectrometry.

Hazard Identification and Classification

This compound is often supplied as a neat oil or in a solvent solution, most commonly methyl acetate. The primary hazards are associated with the solvent.

GHS Classification:

When supplied in methyl acetate, the solution is classified as:

  • Flammable Liquids (Category 2) [1]

  • Serious Eye Damage/Eye Irritation (Category 2A) [1]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3) , which may cause drowsiness or dizziness[1].

The neat oil is classified as:

  • Skin Irritation (Category 2) [2][3]

  • Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity (Single Exposure) (Category 3) , which may cause respiratory irritation.

Hazard Statements:

  • H225: Highly flammable liquid and vapor (for solutions in flammable solvents).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H336: May cause drowsiness or dizziness (for solutions in methyl acetate).

Quantitative Safety and Physical Data

The following tables summarize key quantitative data for this compound and its common solvent, methyl acetate. Data for the deuterated form is often limited; therefore, data for the non-deuterated form is provided as a close proxy where necessary.

Table 1: Toxicological Data

SubstanceParameterValueSpeciesReference
Linoleic AcidLD50 (Oral)>50,000 mg/kgMouse
Linoleic AcidLD50 (Intraperitoneal)280 mg/kgMouse
Methyl AcetateLD50 (Oral)3,705 mg/kgRabbit

Table 2: Occupational Exposure Limits for Methyl Acetate

OrganizationTWA (8-hour)STEL (15-minute)Reference
OSHA (PEL)200 ppm (610 mg/m³)250 ppm (760 mg/m³)
NIOSH (REL)200 ppm (610 mg/m³)250 ppm (760 mg/m³)
ACGIH (TLV)200 ppm (606 mg/m³)250 ppm (757 mg/m³)

Table 3: Physical and Chemical Properties

PropertyValue (Linoleic Acid/Linoleic Acid-d4)Reference
Molecular FormulaC₁₈H₂₈D₄O₂
Molecular Weight284.5 g/mol
Physical StateLiquid/Neat Oil
Melting Point-5 °C (23 °F)
Boiling Point229-230 °C (444-446 °F) @ 16 mmHg
Density0.902 g/cm³ at 20 °C (68 °F)
Flash Point>110 °C (>230 °F)
SolubilityInsoluble in water. Soluble in ethanol, ether, chloroform, DMF, and DMSO.
Storage Temperature-20°C
Stability≥ 2 years at -20°C

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling solutions in volatile solvents.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.

  • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge.

General Hygiene Practices:

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing immediately and wash before reuse.

Experimental Protocols and Procedures

The following are detailed methodologies for common laboratory procedures involving this compound.

Preparation of Stock Solutions
  • Materials: this compound (neat oil or in solvent), appropriate solvent (e.g., ethanol, DMSO), amber glass vials, gas-tight syringe, analytical balance.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture. b. If working with the neat oil, accurately weigh the required amount in a tared amber vial. c. Using a gas-tight syringe, add the desired volume of solvent to the vial to achieve the target concentration. d. Cap the vial tightly and vortex briefly to ensure complete dissolution. e. Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to prevent oxidation. f. Store the stock solution at -20°C in the dark. Minimize freeze-thaw cycles by preparing smaller aliquots for daily use.

Sample Preparation for LC-MS/MS Analysis (Internal Standard Spiking)
  • Materials: Biological sample (e.g., plasma, tissue homogenate), this compound stock solution, extraction solvent (e.g., iso-octane), derivatization reagents (if necessary).

  • Procedure: a. To a known volume or weight of the biological sample, add a precise amount of the this compound internal standard stock solution early in the sample preparation process to account for analyte loss during extraction. b. Lyse cells or homogenize tissue in an appropriate solvent like methanol. c. Perform liquid-liquid extraction by adding an immiscible organic solvent (e.g., iso-octane), vortexing, and centrifuging to separate the layers. d. Transfer the organic layer containing the lipids to a clean tube. e. Dry the extract under a gentle stream of nitrogen. f. If derivatization is required for improved chromatographic performance or ionization efficiency, follow a validated protocol. A common method involves conversion to fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters. g. Reconstitute the dried, derivatized sample in a suitable solvent for LC-MS/MS analysis.

Accidental Release and First Aid Measures

Accidental Release:

  • Small Spills: Absorb the spill with an inert material such as sand, diatomite, or universal binders. Collect the absorbent material in a sealed container for proper disposal.

  • Large Spills (especially of flammable solutions): Evacuate the area immediately. Remove all sources of ignition. Ventilate the area. Contain the spill if possible and absorb with a suitable material.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.

Storage, Stability, and Waste Disposal

Storage and Stability:

  • Store this compound at -20°C in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Protect from light by using amber vials or storing in a dark location.

  • The compound is stable for at least two years when stored under these conditions. Avoid repeated freeze-thaw cycles.

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams.

  • Deuterated waste solvents should be kept separate from their non-deuterated counterparts to avoid unnecessary and costly disposal procedures.

  • Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key biological pathways involving linoleic acid and a typical experimental workflow for its analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Tissue, etc.) add_is Spike with This compound Internal Standard sample->add_is 1. extract Lipid Extraction (e.g., Folch Method) add_is->extract 2. dry Dry Down (Nitrogen Stream) extract->dry 3. deriv Derivatization (e.g., to FAMEs) dry->deriv 4. reconstitute Reconstitute in Mobile Phase deriv->reconstitute 5. lcms LC-MS/MS Analysis reconstitute->lcms 6. data Data Acquisition (MRM Mode) lcms->data 7. quant Quantification (Ratio to Internal Standard) data->quant 8.

Caption: Experimental workflow for the quantification of linoleic acid using this compound.

lipid_peroxidation la Linoleic Acid radical Linoleic Acid Radical (Pentadienyl Radical) la->radical H• Abstraction ros Reactive Oxygen Species (ROS) (e.g., •OH) peroxyl Peroxyl Radical radical->peroxyl + O₂ o2 O₂ peroxyl->radical Chain Reaction Propagation hydroperoxide Lipid Hydroperoxides (9-HPODE, 13-HPODE) peroxyl->hydroperoxide H• Abstraction la2 Another Linoleic Acid Molecule

Caption: Simplified pathway of linoleic acid lipid peroxidation.

ppar_activation cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus la Linoleic Acid Metabolites (e.g., 13-S-HODE) ppar PPARα/γ la->ppar Binds to complex PPAR-RXR Heterodimer ppar->complex Heterodimerizes with rxr RXR rxr->complex pbre Peroxisome Proliferator Response Element (PPRE) complex->pbre Binds to DNA gene_exp Target Gene Transcription pbre->gene_exp Regulates

Caption: Linoleic acid metabolites as activators of PPAR signaling.

References

Methodological & Application

Application Note & Protocol: Quantification of Linoleic Acid using Linoleic Acid-d4 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the accurate and precise quantification of linoleic acid in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with linoleic acid-d4 as an internal standard.

Introduction

Linoleic acid is an essential ω-6 polyunsaturated fatty acid that plays a crucial role in various physiological and pathological processes.[1][2] Its accurate quantification in biological samples is vital for research in areas such as lipid biochemistry, nutrition, and disease biomarker discovery.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for fatty acid analysis due to its high sensitivity, selectivity, and specificity.[3][4]

The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving accurate and reproducible quantification. This compound has nearly identical chemical and physical properties to the endogenous analyte, allowing it to compensate for variations during sample preparation, chromatography, and ionization, thereby minimizing matrix effects and improving the reliability of the results. This application note provides a comprehensive protocol for the quantification of linoleic acid in plasma using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Linoleic Acid (≥99% purity)

  • This compound (≥99% deuterated forms)

  • LC-MS grade methanol, acetonitrile, water, and isopropanol

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (or other biological matrix)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18-bonded silica, 100 mg/1 mL)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • LC-MS/MS system (e.g., equipped with an electrospray ionization source)

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve linoleic acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

    • Store these stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of linoleic acid by serially diluting the primary stock solution with 80% methanol. The concentration range should be appropriate for the expected sample concentrations (e.g., 0.08, 0.4, 2, 10, and 50 µg/mL).

  • Internal Standard (IS) Working Solution:

    • Prepare a working solution of this compound at a fixed concentration (e.g., 0.2 µg/mL) by diluting the primary stock solution with 80% methanol.

  • Calibration Curve Standards:

    • To each working standard solution of linoleic acid, add the internal standard working solution to achieve a constant final concentration of this compound in all calibration standards.

Sample Preparation (Plasma)

This protocol outlines a solid-phase extraction (SPE) method for the cleanup and concentration of linoleic acid from plasma.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a clean tube, add 10 µL of the internal standard working solution (this compound).

    • Vortex briefly to mix.

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (Reversed-Phase):

    • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

    • Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

    • Washing:

      • Wash the cartridge with 1 mL of water to remove polar interferences.

      • Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic interferences.

    • Elution: Elute the linoleic acid and this compound with 1 mL of acetonitrile into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% acetonitrile, 10% water, with 2 mM ammonium acetate).

    • Vortex to ensure complete dissolution and transfer to an LC-MS vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These may need to be optimized for individual instruments.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 2 mM ammonium acetate
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 40 - 50°C
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 120 °C
Desolvation Gas Temp. 350 °C
Capillary Voltage 30 V
Cone Voltage 30 V

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z)
Linoleic Acid279.2279.2 (SIM) or specific fragment
This compound283.2283.2 (SIM) or specific fragment

Note: The specific product ions for fragmentation should be optimized based on the instrument used.

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of linoleic acid to this compound against the concentration of the linoleic acid standards. A linear regression analysis is then applied to determine the concentration of linoleic acid in the unknown samples.

Concentration (µg/mL) Peak Area (Linoleic Acid) Peak Area (this compound) Peak Area Ratio (Analyte/IS)
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method.

Parameter Value Reference
Linearity (R²) > 0.9990
Limit of Detection (LOD) 0.4 ppb
Limit of Quantification (LOQ) 1.0 ppb - 285.3 nmol/L
Recovery 87.25 - 119.44%
Intra-day Precision (%RSD) < 6.96%
Inter-day Precision (%RSD) < 6.96%

Visualization

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant condition Condition SPE Cartridge supernatant->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Workflow for the quantification of linoleic acid in plasma.

Signaling Pathway (Illustrative Example)

While this protocol focuses on quantification, linoleic acid is a key precursor in various signaling pathways. The following is an illustrative example of its metabolic conversion.

linoleic_acid_pathway LA Linoleic Acid AA Arachidonic Acid LA->AA Elongation & Desaturation HODEs HODEs LA->HODEs LOX PGs Prostaglandins AA->PGs COX LTs Leukotrienes AA->LTs LOX

Caption: Simplified metabolic pathway of linoleic acid.

References

Applications of Linoleic Acid-d4 in Lipidomics Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Linoleic Acid-d4 (LA-d4), a stable isotope-labeled form of linoleic acid, serves as an indispensable tool in the field of lipidomics. Its unique properties enable precise and accurate quantification of lipids, elucidation of metabolic pathways, and assessment of oxidative stress. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in lipidomics research.

Application as an Internal Standard for Quantification

One of the primary applications of LA-d4 is its use as an internal standard in mass spectrometry-based lipidomics.[1][2][3] By adding a known amount of LA-d4 to a biological sample prior to extraction and analysis, it is possible to correct for variations in sample handling, extraction efficiency, and instrument response. This ensures accurate quantification of endogenous linoleic acid and its metabolites.

Stable isotope-labeled internal standards, such as those with three to five deuterium atoms, are crucial for precise quantification in LC-MS/MS analysis.[1] LA-d4 is particularly valuable for the quantification of oxidized linoleic acid metabolites (OXLAMs), such as hydroxyoctadecadienoic acids (HODEs) and oxo-octadecadienoic acids (oxoODEs), which are implicated in various pathological conditions.[4]

Quantitative Data Summary

The following table summarizes representative quantitative data for OXLAMs in rat plasma, where LA-d4 was used as an internal standard for procedural validation.

AnalyteMean Concentration (nmol/L)MethodReference
9-HODE57.8 - 84.0Q-TOFMS
13-HODE123.2 - 138.6Q-TOFMS
9-oxoODE218.1 - 263.0Q-TOFMS
13-oxoODE57.8 - 69.5Q-TOFMS
Experimental Protocol: Quantification of OXLAMs in Plasma

This protocol describes the quantification of OXLAMs in a plasma sample using LA-d4 as part of the internal standard mixture.

Materials:

  • Plasma sample

  • This compound (LA-d4)

  • 13-HODE-d4 (as part of the internal standard mix)

  • Antioxidant solution (e.g., 50 mM BHT and 200 mM DTPA)

  • 0.2 M KOH in methanol

  • Organic solvents (e.g., methanol, chloroform, iso-octane)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: To a 50 µL plasma aliquot, add 10 µL of an antioxidant solution.

  • Internal Standard Spiking: Add 100 µL of a working solution containing the internal standards, including 13-HODE-d4. To validate the absence of autoxidation during sample preparation, a separate sample can be spiked with LA-d4.

  • Alkaline Hydrolysis: Add 0.2 M KOH in methanol to the sample to a final volume of 0.5 mL. Vortex the mixture, purge with nitrogen, seal, and heat at 60°C for 30 minutes to hydrolyze esterified OXLAMs.

  • Extraction: Perform a liquid-liquid extraction to isolate the lipids.

  • LC-MS/MS Analysis: Analyze the extracted lipids using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Workflow for OXLAM Quantification:

G cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample antioxidant Add Antioxidant plasma->antioxidant is Spike with Internal Standards (e.g., 13-HODE-d4, LA-d4) antioxidant->is hydrolysis Alkaline Hydrolysis (0.2M KOH, 60°C, 30 min) is->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantification of OXLAMs lcms->quant

Caption: Workflow for the quantification of oxidized linoleic acid metabolites (OXLAMs).

Application in Metabolic Tracing

Deuterium-labeled linoleic acid is a powerful tool for tracing the metabolic fate of this essential fatty acid in vivo. By administering LA-d4 to an organism, researchers can track its absorption, distribution, and conversion into other bioactive lipids. These studies provide valuable insights into fatty acid metabolism and its role in health and disease.

Studies in rats have shown that after oral administration of deuterated linoleic acid, it is distributed to various tissues, with the highest initial concentrations found in the plasma, stomach, and spleen. Over time, it is metabolized and incorporated into complex lipids in different organs.

Experimental Protocol: In Vivo Metabolic Tracing

This protocol provides a general outline for an in vivo metabolic tracing study using LA-d4 in a rat model.

Materials:

  • This compound (or its ethyl ester)

  • Animal model (e.g., rats)

  • Instrumentation for tissue homogenization and lipid extraction

  • GC-MS or LC-MS/MS system

Procedure:

  • Dosing: Administer a single oral dose of LA-d4 to the rats.

  • Tissue Collection: At various time points (e.g., 4, 8, 24, 96 hours), collect different tissues and plasma samples.

  • Lipid Extraction: Homogenize the tissues and perform a lipid extraction to isolate the fatty acids.

  • Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the fatty acids to make them volatile (e.g., as pentafluorobenzyl esters).

  • Mass Spectrometry Analysis: Analyze the samples by GC-MS or LC-MS/MS to identify and quantify the deuterated linoleic acid and its metabolites.

Metabolic Fate of this compound:

G cluster_absorption Absorption & Distribution cluster_metabolism Metabolism cluster_fate Fate LA_d4 This compound (Oral Administration) Plasma Plasma LA_d4->Plasma Stomach Stomach LA_d4->Stomach Spleen Spleen LA_d4->Spleen Organs Other Organs Plasma->Organs Stomach->Organs Spleen->Organs Liver Liver Metabolism Organs->Liver Elongation Elongation/Desaturation Liver->Elongation Catabolism Catabolism/Excretion Liver->Catabolism Incorporation Incorporation into Complex Lipids Elongation->Incorporation Storage Tissue Storage (Adipose, Skin, Muscle) Incorporation->Storage

Caption: Simplified overview of the metabolic fate of orally administered this compound.

Application in Quantifying Lipid Peroxidation

Linoleic acid is highly susceptible to oxidation, and its peroxidation products are often used as biomarkers of oxidative stress. LA-d4 can be employed to assess the extent of lipid peroxidation during sample handling and analysis. By spiking a sample with LA-d4 at the beginning of the experimental procedure, any non-enzymatic oxidation that occurs will also affect the deuterated standard. The formation of deuterated oxidation products can then be monitored by mass spectrometry.

In one study, deuterated LA-d4 was used to examine the potential for autoxidation during alkaline hydrolysis. The amount of LA-d4 remaining after the incubation period was compared to the amount in a sample without incubation to assess the degree of degradation.

Experimental Protocol: Assessing Autoxidation during Sample Preparation

This protocol outlines a method to evaluate the extent of autoxidation during a typical lipid extraction and hydrolysis procedure.

Materials:

  • Biological sample (e.g., plasma)

  • This compound (LA-d4)

  • Reagents for alkaline hydrolysis and lipid extraction

  • LC-MS/MS system

Procedure:

  • Sample Spiking: Add a known amount of LA-d4 to two identical biological samples.

  • Incubation: Subject one of the samples to the complete sample preparation procedure, including alkaline hydrolysis. Keep the other sample as a non-incubated control.

  • Extraction: Perform lipid extraction on both samples.

  • LC-MS/MS Analysis: Analyze both samples by LC-MS/MS and measure the peak area of LA-d4.

  • Data Analysis: Compare the peak area of LA-d4 in the incubated sample to that of the non-incubated control. A significant decrease in the peak area of the incubated sample would indicate degradation due to autoxidation.

Logic for Assessing Autoxidation:

G cluster_samples Sample Preparation cluster_processing Processing cluster_analysis Analysis SampleA Sample A + LA-d4 Incubation Incubation (e.g., Alkaline Hydrolysis) SampleA->Incubation SampleB Sample B + LA-d4 NoIncubation No Incubation (Control) SampleB->NoIncubation LCMS_A LC-MS/MS Analysis of Sample A Incubation->LCMS_A LCMS_B LC-MS/MS Analysis of Sample B NoIncubation->LCMS_B Compare Compare Peak Areas of LA-d4 LCMS_A->Compare LCMS_B->Compare

References

Application Note: GC-MS Analysis of Fatty Acids in Biological Samples Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fatty acids are fundamental biomolecules involved in energy metabolism, cell signaling, and the construction of cellular membranes.[1] Accurate quantification of fatty acids in biological matrices such as plasma, tissues, and cell cultures is critical for understanding disease states and for the development of new therapeutics.[1] Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the separation and quantification of fatty acids.[1] However, due to their low volatility, fatty acids must be chemically modified through a process called derivatization to make them suitable for GC analysis.[1][2]

This application note details a robust protocol for the quantitative analysis of fatty acids by converting them into their more volatile fatty acid methyl esters (FAMEs). To ensure the highest accuracy and correct for variability during sample handling and analysis, a deuterated internal standard is added at the beginning of the procedure. This stable isotope dilution method is based on the principle that the deuterated standard has nearly identical chemical and physical properties to its non-deuterated counterpart, allowing it to serve as a reliable reference for quantification.

Experimental Protocols

This section provides a detailed methodology for the extraction, derivatization, and analysis of fatty acids from biological samples.

1. Materials and Reagents

  • Solvents: Chloroform, Methanol, Hexane (HPLC grade or higher)

  • Reagents: Boron trifluoride in methanol (14% BF3-Methanol), Sodium Chloride (NaCl), Anhydrous Sodium Sulfate

  • Standards: Certified standards of individual fatty acids, Deuterated fatty acid internal standard (e.g., Palmitic acid-d3, Stearic acid-d3). A selection of common deuterated standards is provided in Table 1.

Table 1: Common Deuterated Internal Standards for Fatty Acid Analysis

Deuterated Internal Standard Abbreviation Corresponding Analyte(s)
Lauric Acid (d3) 12:0-d3 Lauric Acid (12:0)
Myristic Acid (d3) 14:0-d3 Myristic Acid (14:0)
Palmitic Acid (d3) 16:0-d3 Palmitic Acid (16:0)
Stearic Acid (d3) 18:0-d3 Stearic Acid (18:0)
Oleic Acid (d2) 18:1-d2 Oleic Acid (18:1)
Arachidonic Acid (d8) 20:4-d8 Arachidonic Acid (20:4)
Docosahexaenoic Acid (d5) 22:6-d5 Docosahexaenoic Acid (22:6)

Data sourced from publicly available protocols.

2. Sample Preparation and Lipid Extraction (Folch Method) This protocol is generalized for a 100 µL plasma sample. Volumes should be scaled accordingly for other sample types like homogenized tissue.

  • Internal Standard Spiking: To a 2 mL screw-capped glass tube, add 100 µL of the biological sample (e.g., plasma). Add a known amount of the deuterated internal standard solution. The amount should be chosen to be within the range of the calibration curve.

  • Lipid Extraction: Add 1.5 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.

  • Vortex: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex for an additional 30 seconds.

  • Centrifugation: Centrifuge the sample at 2000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs) The dried lipid extract is converted into FAMEs to increase volatility for GC analysis.

  • Reagent Addition: Add 1 mL of 14% BF3-Methanol reagent to the dried lipid extract.

  • Reaction: Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.

  • Quenching and Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of hexane to the tube.

  • Vortex and Separate: Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer. Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Final Sample: Transfer the final dried hexane extract to a GC autosampler vial for analysis.

4. GC-MS Analysis The analysis is performed on a gas chromatograph coupled to a mass spectrometer.

Table 2: Typical GC-MS Parameters for FAME Analysis

Parameter Setting
Gas Chromatograph (GC)
Column Polar capillary column (e.g., DB-23, FAMEWAX)
Injection Mode Splitless
Injector Temperature 220 - 250°C
Carrier Gas Helium
Oven Program Initial 100°C, ramp at 4°C/min to 250°C, hold for 5 min.
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
MS Transfer Line Temp 280°C
MS Source Temp 230°C - 250°C

Note: The oven temperature program and other parameters should be optimized for the specific column and analytes of interest.

5. Quantification The concentration of each fatty acid is determined by creating a calibration curve.

  • Calibration Standards: Prepare a series of calibration standards with known concentrations of the target fatty acids. Spike each standard with the same constant amount of the deuterated internal standard that was added to the unknown samples.

  • Analysis: Analyze the calibration standards using the same GC-MS method.

  • Calibration Curve: For each fatty acid, calculate the ratio of the chromatographic peak area of the analyte to the peak area of the internal standard. Plot this ratio against the concentration of the analyte to generate a linear regression curve.

  • Sample Quantification: Calculate the peak area ratio for each fatty acid in the unknown samples and use the corresponding calibration curve to determine its concentration.

Data Presentation

Quantitative results from method validation should be presented clearly to demonstrate the reliability of the assay.

Table 3: Representative Method Performance Characteristics for FAME Analysis

Parameter Typical Performance
Limit of Detection (LOD) 0.5 - 1.0 mg/L
Limit of Quantitation (LOQ) 1.5 - 3.0 mg/L
Intra-day Precision (%RSD) < 6%
Inter-day Precision (%RSD) < 8%
Recovery (%) 94 - 106%

This table represents typical validation parameters and is based on data from single-laboratory validation studies.

Mandatory Visualization

A diagram of the experimental workflow provides a clear overview of the entire process from sample collection to final data analysis.

G Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Lipid Extraction (Chloroform:Methanol) Spike->Extract Deriv Derivatization to FAMEs (BF3-Methanol) Extract->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Processing & Quantification GCMS->Data

References

Application Notes and Protocols for Linoleic Acid-d4 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Linoleic Acid-d4 as a stable isotope tracer for metabolic flux analysis (MFA) studies. The following sections detail the principles, experimental protocols, data presentation, and visualization of metabolic pathways associated with linoleic acid metabolism.

Introduction to Metabolic Flux Analysis with this compound

Metabolic flux analysis is a powerful technique for quantifying the rate of turnover of metabolites through a metabolic pathway. By introducing a stable isotope-labeled compound, such as this compound, into a biological system, researchers can trace the metabolic fate of the labeled molecule. This compound is an ideal tracer for studying fatty acid metabolism due to the stability of the deuterium label and the minimal isotopic effect on enzymatic reactions.

Key Applications:

  • Tracing Fatty Acid Uptake and Esterification: Quantifying the rate of incorporation of linoleic acid into complex lipids such as triglycerides and phospholipids.

  • Investigating Fatty Acid Desaturation and Elongation: Following the conversion of linoleic acid into downstream polyunsaturated fatty acids (PUFAs) like arachidonic acid.

  • Elucidating Eicosanoid Biosynthesis: Tracking the flux of linoleic acid towards the production of signaling molecules like prostaglandins and leukotrienes.

  • Studying Dysregulated Lipid Metabolism: Investigating alterations in fatty acid metabolism in disease states such as metabolic syndrome, cancer, and inflammatory disorders.[1]

Experimental Workflow for Metabolic Flux Analysis using this compound

A typical MFA experiment using this compound involves several key steps, from cell culture and labeling to sample analysis and data interpretation.

Experimental Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Interpretation A Cell Seeding & Growth B Prepare Labeling Medium (this compound + BSA) A->B C Isotopic Labeling (Time Course) B->C D Quench Metabolism & Harvest Cells C->D End of Labeling E Lipid Extraction (e.g., Bligh-Dyer) D->E F Derivatization (e.g., to FAMEs) E->F G GC-MS or LC-MS/MS Analysis F->G Sample Injection H Quantification of Labeled Metabolites G->H I Metabolic Flux Calculation H->I Linoleic_Acid_Metabolism cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_eicosanoids Eicosanoid Synthesis cluster_storage Lipid Storage Membrane_PL Membrane Phospholipids LA Linoleic Acid (18:2n-6) Membrane_PL->LA Hydrolysis LA->Membrane_PL Esterification GLA γ-Linolenic Acid (18:3n-6) LA->GLA Δ6-desaturase ACSL Acyl-CoA Synthetase LA->ACSL DGLA Dihomo-γ-Linolenic Acid (20:3n-6) GLA->DGLA Elongase AA Arachidonic Acid (20:4n-6) DGLA->AA Δ5-desaturase COX COX AA->COX LOX LOX AA->LOX Prostaglandins Prostaglandins Thromboxanes Thromboxanes Leukotrienes Leukotrienes TG Triglycerides DGAT DGAT TG->DGAT CE Cholesteryl Esters ACAT ACAT CE->ACAT PLA2 Phospholipase A2 PLA2->Membrane_PL COX->Prostaglandins COX->Thromboxanes LOX->Leukotrienes ACSL->TG Esterification ACSL->CE Esterification

References

Application Note & Protocol: Standard Operating Procedure for Spiking Samples with Linoleic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linoleic acid is an essential omega-6 polyunsaturated fatty acid that plays a crucial role in various physiological and pathological processes, including inflammation and cell signaling.[1] Its oxidized metabolites, such as hydroxy-octadecadienoic acids (HODEs) and keto-octadecadienoic acids (Keto-ODEs), are implicated in a range of diseases.[2][3] Accurate quantification of linoleic acid and its metabolites in biological matrices is therefore critical for research and drug development.

The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification in mass spectrometry-based analyses.[4] Linoleic Acid-d4, a deuterated analog of linoleic acid, is an ideal internal standard for this purpose.[5] It shares nearly identical chemical and physical properties with the endogenous analyte, ensuring it behaves similarly during sample extraction, derivatization, and ionization. This co-elution allows for the correction of variability in sample preparation and instrument response, leading to reliable and reproducible data. This document provides a detailed standard operating procedure for spiking various biological samples with this compound for quantitative analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

This section details the procedures for preparing stock solutions, spiking biological samples, and processing them for analysis.

2.1. Materials and Reagents

  • This compound (purity ≥99%)

  • Methanol (LC-MS grade)

  • Chloroform (HPLC grade)

  • Hexane (HPLC grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Butylated hydroxytoluene (BHT)

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Boron trifluoride (BF3) in methanol (14%) (for GC-MS)

  • Pentafluorobenzyl (PFB) bromide (for GC-MS)

  • Diisopropylethylamine (DIPEA) (for GC-MS)

  • Reagent water (Type I)

  • Biological samples (e.g., plasma, tissue, cells)

2.2. Preparation of this compound Internal Standard Stock Solution

  • Primary Stock Solution (e.g., 1 mg/mL):

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Dissolve a known amount of this compound in ethanol to create a stock solution of 1 mg/mL.

    • Store the stock solution in an amber glass vial at -80°C.

  • Working Solution (e.g., 5 ng/µL):

    • On the day of the experiment, dilute the primary stock solution with methanol to create a working solution. For example, to prepare a 5 ng/µL working solution, dilute the 1 mg/mL stock 1:200.

    • The concentration of the working solution should be chosen to be comparable to the expected concentration of the endogenous analyte in the samples.

2.3. Sample Spiking and Preparation

The following protocols are generalized for common biological matrices. Optimization may be required for specific sample types and analytical platforms.

2.3.1. Protocol for Plasma Samples

  • Thaw frozen plasma samples on ice.

  • In a clean glass tube, add 50 µL of plasma.

  • To prevent auto-oxidation, add 10 µL of an antioxidant solution (e.g., 50 mM BHT and 200 mM DTPA).

  • Spiking: Add a known amount of the this compound working solution to the plasma sample. For example, add 10 µL of a 5 ng/µL working solution to achieve a final concentration of 50 ng per sample.

  • Protein Precipitation & Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 1 minute.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the analytical method (e.g., 200 µL of 8:2 methanol-water with 0.04% acetic acid for LC-MS).

2.3.2. Protocol for Tissue Samples

  • Weigh approximately 10-20 mg of frozen tissue.

  • Add homogenization beads and an appropriate volume of cold PBS.

  • Homogenize the tissue using a bead beater or similar equipment.

  • Transfer a known volume of the homogenate (e.g., 100 µL) to a clean glass tube.

  • Spiking: Add a known amount of the this compound working solution to the homogenate.

  • Proceed with lipid extraction as described in the plasma protocol (Section 2.3.1, step 5).

2.3.3. Protocol for Cell Samples

  • Harvest cells (e.g., 0.5 x 10^6 cells) and wash with PBS.

  • Resuspend the cell pellet in 250 µL of PBS.

  • Spiking: Add a known amount of the this compound working solution (e.g., 100 µL).

  • Lipid Extraction:

    • Add 500 µL of methanol and 25 µL of 1 N HCl.

    • Add 1.5 mL of isooctane and vortex vigorously.

    • Centrifuge at 3000 rpm for 2 minutes to separate the phases.

    • Collect the upper isooctane phase containing the free fatty acids. Repeat the extraction once more.

  • Proceed with the drying and reconstitution steps as described in the plasma protocol (Section 2.3.1, steps 6-7).

2.4. Derivatization for GC-MS Analysis (Optional)

For GC-MS analysis, fatty acids need to be derivatized to more volatile esters, such as Fatty Acid Methyl Esters (FAMEs).

  • To the dried lipid extract, add 2 mL of 14% BF3 in methanol.

  • Seal the tube tightly and heat at 100°C for 30 minutes.

  • Cool to room temperature.

  • Add 1 mL of hexane and 2 mL of distilled water. Vortex to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer to a GC vial for analysis.

Data Presentation

The use of this compound as an internal standard has been validated in numerous studies. The following table summarizes typical performance data for the quantification of linoleic acid and its metabolites using this approach.

ParameterLinoleic Acid9-HODE / 13-HODEReference(s)
Recovery (%) 97.4 - 99.287.2 - 119.4
Limit of Detection (LOD) 2.4 µg/mL0.4 ppb
Limit of Quantification (LOQ) 8.1 µg/mL9.7–35.9 nmol/L
Intra-day Precision (RSD%) <0.9<6.7%
Inter-day Precision (RSD%) N/A<8.9%

Data is compiled from various studies and analytical methods. Values may vary depending on the specific matrix and instrumentation.

Visualizations

4.1. Experimental Workflow

The general workflow for sample analysis using an internal standard is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with This compound IS Sample->Spike Extract Lipid Extraction Spike->Extract Dry Dry Down Extract->Dry Deriv Derivatization (Optional for GC-MS) Dry->Deriv Recon Reconstitute Deriv->Recon Analysis LC-MS/MS or GC-MS Analysis Recon->Analysis Quant Data Processing & Quantification Analysis->Quant Result Analyte Concentration Quant->Result

Caption: General experimental workflow for fatty acid analysis using a deuterated internal standard.

4.2. Linoleic Acid Oxidation Pathway

Linoleic acid is a precursor to a variety of signaling molecules known as oxylipins, which are formed through enzymatic or non-enzymatic oxidation.

G LA Linoleic Acid LOX Lipoxygenase (LOX) LA->LOX CYP450 Cytochrome P450 (CYP) LA->CYP450 Auto Autoxidation (ROS) LA->Auto HODE Hydroxy-octadecadienoic acids (HODEs) LOX->HODE KODE Keto-octadecadienoic acids (Keto-ODEs) LOX->KODE EpOME Epoxy-octadecenoic acids (EpOMEs) CYP450->EpOME Auto->HODE Signal Downstream Signaling & Pathophysiological Effects HODE->Signal KODE->Signal EpOME->Signal

Caption: Simplified pathway of linoleic acid oxidation to bioactive lipid mediators (oxylipins).

References

Application Notes: Tracing Fatty Acid Metabolism in Cell Culture with Linoleic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Linoleic Acid-d4 is a stable isotope-labeled analog of linoleic acid, an essential omega-6 polyunsaturated fatty acid. Its use in cell culture, coupled with mass spectrometry-based analysis, provides a powerful tool for researchers, scientists, and drug development professionals to investigate the intricate pathways of fatty acid metabolism. By tracing the metabolic fate of this compound, it is possible to elucidate the dynamics of fatty acid uptake, incorporation into complex lipids, desaturation, elongation, and oxidation. These insights are critical for understanding cellular physiology in both health and disease states, including metabolic disorders, cancer, and inflammatory conditions.

Key Applications

  • Metabolic Flux Analysis: Quantifying the rate of incorporation and turnover of linoleic acid within various lipid pools.

  • Pathway Elucidation: Tracking the conversion of linoleic acid into its downstream metabolites, such as arachidonic acid and various oxidized linoleic acid metabolites (OXLAMs).

  • Internal Standard for Quantitative Lipidomics: Serving as a reliable internal standard for the accurate quantification of endogenous linoleic acid and its metabolites.[1]

  • Studying Lipid Peroxidation: The deuteration at the bis-allylic positions can be used to study the mechanisms of lipid peroxidation and the effects of antioxidants.[2]

Data Presentation: Incorporation of Deuterated Linoleic Acid into Cellular Lipids

The following table summarizes quantitative data on the incorporation of deuterated linoleic acid into different lipid classes in human keratinocytes.

Lipid ClassRelative Contribution of D2-LA (%)Key Findings
Phosphatidylcholine (PC) HighD2-LA is readily incorporated into major membrane phospholipids.[3]
Phosphatidylethanolamine (PE) HighSignificant incorporation into another key membrane phospholipid.[3]
Triglycerides (TG) ModerateD2-LA is also stored in neutral lipids.[3]
Cardiolipin (CL) ~60%Highest relative contribution, indicating significant mitochondrial lipid remodeling.
Phosphatidylglycerol (PG) ~50%High incorporation into the precursor of cardiolipin.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

Objective: To label cellular lipids with this compound to trace its metabolic fate.

Materials:

  • This compound (e.g., 11,11-D2-LA)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium (e.g., DMEM)

  • Cultured cells (e.g., HaCaT keratinocytes, macrophages)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Solvents for lipid extraction (e.g., chloroform, methanol, isooctane)

  • Internal standards for mass spectrometry (if required for absolute quantification)

Procedure:

  • Preparation of this compound-BSA Complex:

    • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v in PBS).

    • Prepare a stock solution of this compound in ethanol.

    • Slowly add the this compound stock solution to the BSA solution while vortexing to achieve the desired molar ratio (e.g., 6:1 fatty acid to BSA).

    • Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

    • Sterile-filter the complex through a 0.22 µm filter.

  • Cell Culture and Labeling:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency.

    • Remove the growth medium and replace it with fresh medium containing the this compound-BSA complex at the desired final concentration (e.g., 25 µM).

    • Include control wells with vehicle (BSA) only and unlabeled linoleic acid.

    • Incubate the cells for the desired time period (e.g., 24 hours).

  • Cell Harvesting:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization or scraping.

    • Centrifuge the cell suspension to obtain a cell pellet.

    • Store the cell pellet at -80°C until lipid extraction.

Protocol 2: Lipid Extraction for Mass Spectrometry Analysis

Objective: To extract total lipids from this compound labeled cells for subsequent analysis.

Materials:

  • Cell pellet from Protocol 1

  • Methanol

  • Chloroform

  • Iso-octane

  • 1 N HCl

  • Deuterated internal standards for other fatty acids (optional)

Procedure (based on a common method for free fatty acids):

  • Cell Lysis and Acidification:

    • Resuspend the cell pellet in a known volume of PBS.

    • Add two volumes of methanol to lyse the cells.

    • Acidify the mixture to a final concentration of 25 mM HCl.

    • Add internal standards at this stage if required.

  • Liquid-Liquid Extraction:

    • Add two total volumes of iso-octane to the mixture.

    • Vortex thoroughly for 1 minute and centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper organic phase (containing the lipids) and transfer to a new tube.

    • Repeat the extraction step on the lower aqueous phase with another two volumes of iso-octane and pool the organic phases.

  • Drying and Reconstitution:

    • Evaporate the solvent from the pooled organic phases under a gentle stream of nitrogen or using a speed vacuum.

    • Reconstitute the dried lipid extract in a suitable solvent for your mass spectrometry analysis (e.g., methanol/chloroform).

Protocol 3: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify and quantify this compound and its metabolites in the extracted lipid samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) or a Triple Quadrupole Mass Spectrometer for targeted analysis.

General LC-MS/MS Parameters (example for oxidized linoleic acid metabolites):

  • Column: C18 reverse-phase column.

  • Mobile Phase A: Water with 0.1% acetic acid.

  • Mobile Phase B: Acetonitrile/Methanol (4:1, v/v).

  • Gradient: A suitable gradient to separate the fatty acids and their metabolites.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Data Acquisition: Full scan for untargeted analysis or Multiple Reaction Monitoring (MRM) for targeted quantification of specific metabolites.

Data Analysis:

  • Identify the m/z values for this compound and its expected metabolites (e.g., elongated, desaturated, and oxidized products). The mass shift due to the deuterium labels will allow for their specific detection.

  • Quantify the peak areas of the labeled compounds to determine their relative abundance in different lipid classes or their absolute concentration if using appropriate internal standards and calibration curves.

Visualizations of Pathways and Workflows

Fatty_Acid_Metabolism_Signaling_Pathway cluster_uptake Cellular Uptake cluster_activation Activation cluster_fates Metabolic Fates cluster_products Products LA-d4_ext This compound (Extracellular) LA-d4_int This compound (Intracellular) LA-d4_ext->LA-d4_int Transport LA-d4-CoA Linoleoyl-d4-CoA LA-d4_int->LA-d4-CoA Acyl-CoA Synthetase Incorporation Incorporation into Complex Lipids LA-d4-CoA->Incorporation Elongation Elongation LA-d4-CoA->Elongation Desaturation Desaturation LA-d4-CoA->Desaturation Oxidation β-Oxidation LA-d4-CoA->Oxidation Complex_Lipids Phospholipids-d4 Triglycerides-d4 Incorporation->Complex_Lipids Elongated_FA Elongated-d4 Fatty Acids Elongation->Elongated_FA Desaturated_FA Desaturated-d4 Fatty Acids (e.g., AA-d4) Desaturation->Desaturated_FA Energy Acetyl-CoA-d_n (Energy) Oxidation->Energy

Caption: Metabolic fate of this compound in cell culture.

Experimental_Workflow Start Start: Cell Culture Prepare_Tracer Prepare this compound -BSA Complex Start->Prepare_Tracer Label_Cells Incubate Cells with This compound Prepare_Tracer->Label_Cells Harvest_Cells Harvest and Wash Cells Label_Cells->Harvest_Cells Lipid_Extraction Extract Total Lipids Harvest_Cells->Lipid_Extraction LCMS_Analysis Analyze by LC-MS/MS Lipid_Extraction->LCMS_Analysis Data_Analysis Identify and Quantify Labeled Lipids LCMS_Analysis->Data_Analysis Interpretation Metabolic Flux and Pathway Analysis Data_Analysis->Interpretation

Caption: Experimental workflow for tracing this compound.

Desaturation_Elongation_Pathway LA_d4 This compound (18:2n-6) GLA_d4 γ-Linolenic Acid-d4 (18:3n-6) LA_d4->GLA_d4 Δ6-Desaturase DGLA_d4 Dihomo-γ-Linolenic Acid-d4 (20:3n-6) GLA_d4->DGLA_d4 Elongase AA_d4 Arachidonic Acid-d4 (20:4n-6) DGLA_d4->AA_d4 Δ5-Desaturase AdA_d4 Adrenic Acid-d4 (22:4n-6) AA_d4->AdA_d4 Elongase

Caption: Desaturation and elongation pathway of this compound.

References

Application Notes and Protocols for the Quantification of Oxidized Linoleic Acid Metabolites using Linoleic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized linoleic acid metabolites (OXLAMs) are a class of lipid mediators derived from the enzymatic or non-enzymatic oxidation of linoleic acid, an essential omega-6 polyunsaturated fatty acid.[1][2] These metabolites, including hydroxy-octadecadienoic acids (HODEs) and keto-octadecadienoic acids (KODEs), are implicated in a variety of physiological and pathological processes such as inflammation, cardiovascular disease, and nonalcoholic steatohepatitis.[3][4] Accurate quantification of OXLAMs in biological matrices is crucial for understanding their roles in disease and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the quantification of OXLAMs using a stable isotope-labeled internal standard, Linoleic Acid-d4, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting for analyte losses during sample preparation and for variations in instrument response, ensuring high accuracy and precision.[1]

I. Featured Analytes

This protocol is applicable to the quantification of a range of OXLAMs, including but not limited to:

  • 9-hydroxy-(10E,12Z)-octadecadienoic acid (9-HODE)

  • 13-hydroxyoctadeca-(9Z,11E)-dienoic acid (13-HODE)

  • 9-oxo-(10E,12Z)-octadecadienoic acid (9-oxoODE)

  • 13-oxo-(9Z,11E)-octadecadienoic acid (13-oxoODE)

  • 9,10-Dihydroxy-12-octadecenoic acid (9,10-DiHOME)

  • 9,12,13-trihydroxy-10(E)-octadecenoic acid (9,12,13-TriHOME)

II. Experimental Protocols

A. Materials and Reagents
  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Hexane (HPLC grade), Isopropanol (HPLC grade), Acetic Acid (glacial, analytical grade)

  • Internal Standard: this compound (commercially available)

  • Antioxidant: Butylated hydroxytoluene (BHT)

  • Solid Phase Extraction (SPE) Cartridges: Reversed-phase C18 cartridges

  • Other Reagents: Nitrogen gas (high purity)

B. Sample Preparation

Sample preparation is a critical step to ensure the stability of OXLAMs and to remove interfering substances from the biological matrix. The following protocol is a general guideline and may require optimization depending on the specific sample type (e.g., plasma, tissue homogenate, cell culture media).

1. Prevention of Auto-oxidation:

To prevent the artificial formation of OXLAMs through auto-oxidation during sample handling, it is crucial to add an antioxidant.

  • Immediately after sample collection, add BHT to a final concentration of 0.005% to 0.1%.

2. Internal Standard Spiking:

  • Prior to extraction, spike the sample with a known amount of this compound internal standard solution. The concentration of the internal standard should be in the mid-range of the expected analyte concentrations. For many oxylipin analyses, 9(S)-HODE-d4 is a commonly used deuterated internal standard.

3. Lipid Extraction:

Two common methods for lipid extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

a) Liquid-Liquid Extraction (LLE):

This method is widely used for the extraction of lipids from biological fluids.

  • To 200 µL of plasma or other liquid sample, add 1.0 mL of a solution containing 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).

  • Vortex the mixture briefly.

  • Add 2.0 mL of hexane, cap the tube, and vortex vigorously for 3 minutes.

  • Centrifuge at 2000 x g for 5 minutes at room temperature to separate the phases.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Repeat the hexane extraction (steps 3-5) and combine the hexane layers.

  • Evaporate the combined hexane extract to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of 85% methanol for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE):

SPE is an effective method for sample cleanup and concentration of OXLAMs.

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1-2 mL of methanol followed by 1-2 mL of water.

  • Load the Sample: Acidify the sample with acetic acid to a pH of ~3-4 and load it onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1-2 mL of water to remove polar impurities, followed by a wash with a low percentage of organic solvent (e.g., 10-20% methanol in water) to remove less polar interferences. A wash with n-hexane can also be performed to elute highly non-polar compounds.

  • Elute: Elute the OXLAMs from the cartridge with 1-2 mL of methanol or methyl formate.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

C. LC-MS/MS Analysis

The analysis of OXLAMs is typically performed using a triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM) mode.

1. Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% acetic acid.

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% acetic acid.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B is increased to elute the more hydrophobic OXLAMs.

2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Capillary Voltage: 30 V.

  • Cone Voltage: 30 V.

MRM Transitions: The specific precursor-to-product ion transitions for each OXLAM and the internal standard need to be optimized. The following table provides example transitions for common OXLAMs.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
9-HODE295.2171.1~15-20
13-HODE295.2195.1~15-20
9-oxoODE293.2113.1~20-25
13-oxoODE293.2151.1~20-25
9,10-DiHOME313.2211.1~15-20
9,12,13-TriHOME329.2171.1~15-20
13-HODE-d4299.3198.2~15-20

Note: Collision energies should be optimized for the specific instrument being used.

III. Data Presentation and Quantification

A. Calibration Curve

A calibration curve should be prepared by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. The concentration range should cover the expected levels of OXLAMs in the samples. The linearity of the calibration curves should be evaluated, with an R² value greater than 0.99 being desirable.

B. Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained using this methodology.

Table 1: LC-MS/MS Method Validation Parameters

Parameter9-HODE13-HODE9-oxoODE13-oxoODE
Linearity Range (ng/mL)1.0 - 100.01.0 - 100.01.0 - 100.01.0 - 100.0
> 0.999> 0.999> 0.999> 0.999
Limit of Detection (LOD) (ng/mL)~0.4~0.4~0.4~0.4
Limit of Quantification (LOQ) (nmol/L)9.718.535.926.8
Recovery (%)87 - 11987 - 11987 - 11987 - 119
Precision (RSD %)< 7< 7< 7< 7

Data adapted from references.

Table 2: Example Concentrations of OXLAMs in Rat Plasma

AnalyteConcentration (nmol/L)
9-HODE57.8
13-HODE123.2
9-oxoODE218.1
13-oxoODE57.8
Total OXLAMs 456.9

Data adapted from reference.

IV. Visualizations

A. Signaling Pathways of Oxidized Linoleic Acid Metabolites

The formation of OXLAMs from linoleic acid occurs through several enzymatic and non-enzymatic pathways. The primary enzymatic pathways involve cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes. Non-enzymatic oxidation is mediated by free radicals. These OXLAMs can then modulate various signaling pathways, for instance, 9-HODE has been shown to activate the JNK pathway, leading to the nuclear translocation of the transcription factor dFOXO.

OXLAM_Signaling_Pathway cluster_formation OXLAM Formation cluster_signaling Downstream Signaling Example Linoleic Acid Linoleic Acid COX COX Linoleic Acid->COX LOX LOX Linoleic Acid->LOX CYP450 CYP450 Linoleic Acid->CYP450 Free Radicals Free Radicals Linoleic Acid->Free Radicals OXLAMs Oxidized Linoleic Acid Metabolites (OXLAMs) (e.g., 9-HODE, 13-HODE) COX->OXLAMs LOX->OXLAMs CYP450->OXLAMs Free Radicals->OXLAMs 9-HODE 9-HODE JNK Pathway JNK Pathway 9-HODE->JNK Pathway activates dFOXO (cytoplasm) dFOXO (cytoplasm) JNK Pathway->dFOXO (cytoplasm) stabilizes nuclear translocation dFOXO (nucleus) dFOXO (nucleus) dFOXO (cytoplasm)->dFOXO (nucleus) Gene Expression Gene Expression dFOXO (nucleus)->Gene Expression regulates

Caption: Enzymatic and non-enzymatic formation of OXLAMs and an example of downstream signaling.

B. Experimental Workflow for OXLAM Quantification

The overall experimental workflow for the quantification of OXLAMs involves sample collection with antioxidant addition, spiking with an internal standard, lipid extraction, LC-MS/MS analysis, and data processing.

OXLAM_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing A 1. Sample Collection (+ Antioxidant, e.g., BHT) B 2. Spiking with This compound Internal Standard A->B C 3. Lipid Extraction (LLE or SPE) B->C D 4. LC-MS/MS Analysis (C18 column, ESI-, MRM) C->D E 5. Peak Integration and Area Ratio Calculation D->E F 6. Quantification using Calibration Curve E->F G 7. Data Reporting F->G

Caption: A streamlined workflow for the quantification of oxidized linoleic acid metabolites.

References

Application Notes and Protocols: Linoleic Acid-d4 as a Tracer in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Linoleic Acid-d4, a stable isotope-labeled fatty acid, as a tracer to investigate the metabolic fate of linoleic acid in various biological systems. This powerful tool allows for the precise tracking of linoleic acid's absorption, distribution, and transformation into its various metabolites, offering critical insights into lipid metabolism in both healthy and diseased states.

Introduction to this compound as a Metabolic Tracer

Linoleic acid (LA) is an essential omega-6 polyunsaturated fatty acid that plays a crucial role in numerous physiological processes, including membrane structure, energy metabolism, and the synthesis of signaling molecules.[1] Stable isotope-labeled linoleic acid, such as this compound, serves as an invaluable tracer in metabolic research. By replacing four hydrogen atoms with deuterium, the mass of the molecule is increased, allowing for its differentiation from endogenous, unlabeled linoleic acid using mass spectrometry (MS). This technique enables researchers to follow the metabolic journey of an administered dose of linoleic acid without altering its fundamental biochemical properties.

The primary applications of this compound as a tracer include:

  • Investigating Fatty Acid Metabolism: Tracing the conversion of linoleic acid into its elongated and desaturated products, such as arachidonic acid.

  • Studying Lipid Incorporation: Quantifying the incorporation of linoleic acid into various lipid classes, including phospholipids, triglycerides, and cholesterol esters, in different tissues and cell types.

  • Elucidating Oxidative Pathways: Tracking the formation of oxidized linoleic acid metabolites (OXLAMs), such as hydroxyoctadecadienoic acids (HODEs) and oxo-octadecadienoic acids (oxoODEs), which are important signaling molecules.

  • Pharmacokinetic and Bioavailability Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of linoleic acid and its metabolites.

Metabolic Pathways of Linoleic Acid

Linoleic acid undergoes extensive metabolism upon entering the body. The two primary metabolic routes are the elongation and desaturation pathway to produce longer-chain polyunsaturated fatty acids and the oxidative pathway to generate a variety of signaling molecules.

Elongation and Desaturation Pathway

Linoleic acid is the precursor for the synthesis of arachidonic acid (ARA), a key component of cell membranes and a substrate for the production of eicosanoids. This conversion involves a series of enzymatic reactions, primarily occurring in the endoplasmic reticulum.

LA_d4 This compound (18:2n-6) GLA_d4 γ-Linolenic Acid-d4 (18:3n-6) LA_d4->GLA_d4 Δ6-Desaturase DGLA_d4 Dihomo-γ-Linolenic Acid-d4 (20:3n-6) GLA_d4->DGLA_d4 Elongase AA_d4 Arachidonic Acid-d4 (20:4n-6) DGLA_d4->AA_d4 Δ5-Desaturase

Caption: Conversion of this compound to Arachidonic Acid-d4.
Oxidative Metabolism

Linoleic acid can be oxidized by various enzymes, including lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) enzymes, to produce a range of bioactive oxidized linoleic acid metabolites (OXLAMs). These molecules are involved in regulating inflammation and other cellular processes.

LA_d4 This compound HPODE_d4 Hydroperoxyoctadecadienoic Acids-d4 (HPODEs-d4) LA_d4->HPODE_d4 LOX, COX, CYP450 HODE_d4 Hydroxyoctadecadienoic Acids-d4 (HODEs-d4) HPODE_d4->HODE_d4 Glutathione Peroxidase oxoODE_d4 Oxo-octadecadienoic Acids-d4 (oxoODEs-d4) HODE_d4->oxoODE_d4 Hydroxy-fatty Acid Dehydrogenase

Caption: Oxidative metabolism of this compound.

Signaling Pathways Involving Linoleic Acid Metabolites

Metabolites of linoleic acid, particularly oxidized derivatives, can act as signaling molecules that modulate the activity of nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are key regulators of lipid and glucose metabolism, as well as inflammation.

OXLAMs Oxidized Linoleic Acid Metabolites (e.g., HODEs) PPAR PPARγ OXLAMs->PPAR Ligand Binding RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding to Promoter TargetGenes Target Gene Expression (Lipid Metabolism, Anti-inflammatory) PPRE->TargetGenes Transcriptional Regulation

Caption: OXLAMs as ligands for PPARγ signaling.

Quantitative Data from this compound Tracer Studies

The following tables summarize quantitative data from studies utilizing deuterated linoleic acid as a tracer. These values can serve as a reference for designing and interpreting metabolic tracer experiments.

Table 1: In Vivo Administration and Recovery of Labeled Linoleic Acid

ParameterSpeciesTracer DoseRoute of AdministrationSample MatrixObservationCitation
Recovery in BreathHuman45 mg 13C-Linoleic AcidOralBreath16.8 - 25.1% of the dose recovered as 13CO2 within 12 hours.[2]
Tissue AccumulationRat20 mg Ethyl D5-Linoleic AcidOralVarious TissuesApproximately 16-18% of the initial dose accumulated in tissues.[3]
Elongation/DesaturationRat20 mg Ethyl D5-Linoleic AcidOralVarious TissuesApproximately 2.6% of the dose was elongated/desaturated and stored.[3]

Table 2: Concentrations of Oxidized Linoleic Acid Metabolites in Rat Plasma

MetaboliteMean Concentration (nmol/L)MethodCitation
9-HODE57.8Q-TOFMS[4]
13-HODE123.2Q-TOFMS
9-oxoODE218.1Q-TOFMS
13-oxoODE57.8Q-TOFMS
Total OXLAMs 456.9 Q-TOFMS ****

Experimental Protocols

The following are detailed protocols for in vivo and in vitro tracer studies using this compound.

In Vivo Tracer Study in Mice

This protocol outlines a typical in vivo experiment to trace the metabolic fate of this compound in mice.

cluster_protocol In Vivo Experimental Workflow start Start: Acclimatize Mice dosing Administer this compound (e.g., oral gavage) start->dosing sampling Collect Blood/Tissues at Time Points dosing->sampling extraction Lipid Extraction sampling->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing and Quantification analysis->data end End: Metabolic Fate Determined data->end

Caption: Workflow for an in vivo this compound tracer study.

Materials:

  • This compound

  • Vehicle for administration (e.g., corn oil)

  • C57BL/6 mice (or other appropriate strain)

  • Blood collection tubes (e.g., EDTA-coated)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standards for MS analysis (e.g., other deuterated fatty acids)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week.

  • Tracer Preparation: Prepare a dosing solution of this compound in a suitable vehicle. The concentration will depend on the experimental design.

  • Administration: Administer the this compound solution to the mice via the desired route (e.g., oral gavage).

  • Sample Collection: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or cardiac puncture. Euthanize animals at the final time point to collect tissues of interest (e.g., liver, adipose tissue, heart, brain).

  • Sample Processing: Process blood to obtain plasma. Snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.

  • Lipid Extraction:

    • To a plasma or homogenized tissue sample, add a mixture of chloroform and methanol (2:1, v/v) containing an internal standard.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the fatty acids to their fatty acid methyl esters (FAMEs) by incubating with methanolic HCl or BF3-methanol.

  • LC-MS/MS or GC-MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent for injection into the LC-MS/MS or GC-MS system.

    • Develop a method to separate and detect this compound and its metabolites based on their mass-to-charge ratios.

  • Data Analysis:

    • Quantify the concentration of this compound and its labeled metabolites by comparing their peak areas to that of the internal standard.

    • Calculate the enrichment of the d4-label in different lipid pools over time.

In Vitro Metabolic Labeling of Cultured Cells

This protocol describes how to use this compound to label lipids in cultured cells to study its intracellular metabolism.

cluster_protocol In Vitro Experimental Workflow start Start: Culture Cells labeling Incubate with This compound start->labeling harvesting Harvest Cells labeling->harvesting extraction Lipid Extraction harvesting->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing and Quantification analysis->data end End: Intracellular Fate Determined data->end

Caption: Workflow for an in vitro this compound labeling study.

Materials:

  • Cultured cells of interest (e.g., hepatocytes, adipocytes)

  • Cell culture medium

  • This compound

  • Fatty acid-free bovine serum albumin (BSA)

  • Lipid extraction solvents

  • Internal standards for MS analysis

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard growth medium.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of this compound complexed to fatty acid-free BSA. This is necessary to solubilize the fatty acid in the aqueous culture medium.

    • Dilute the this compound-BSA complex into serum-free or low-serum medium to the desired final concentration (e.g., 10-100 µM).

  • Metabolic Labeling:

    • Remove the standard growth medium from the cells and wash with phosphate-buffered saline (PBS).

    • Add the labeling medium containing this compound to the cells.

    • Incubate for the desired period (e.g., 1, 4, 12, 24 hours).

  • Cell Harvesting:

    • At the end of the incubation, remove the labeling medium and wash the cells with cold PBS.

    • Harvest the cells by scraping or trypsinization.

  • Lipid Extraction: Perform lipid extraction on the cell pellet as described in the in vivo protocol.

  • LC-MS/MS or GC-MS Analysis: Analyze the lipid extracts to quantify the incorporation of this compound into cellular lipids and its conversion to metabolites.

  • Data Analysis: Determine the distribution of the d4-label among different lipid classes and metabolites within the cells.

Conclusion

This compound is a powerful and versatile tool for investigating the complex metabolism of linoleic acid. By using the protocols and data presented in these application notes, researchers can design and execute robust tracer studies to gain a deeper understanding of lipid metabolism and its role in health and disease. Careful experimental design and sensitive analytical techniques are key to obtaining high-quality, interpretable data.

References

Troubleshooting & Optimization

Technical Support Center: Linoleic Acid-d4 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Linoleic Acid-d4 by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a low or no signal for my this compound internal standard?

A1: A complete or significant loss of signal for this compound can stem from several factors ranging from sample preparation to instrument issues. Common causes include incorrect concentration of the internal standard, degradation of the standard, inefficient ionization, or a problem with the LC-MS system itself, such as a dirty ion source or issues with the vacuum system.[1][2][3] It is recommended to first verify the concentration and integrity of your working solution before moving on to instrument troubleshooting.[1]

Q2: My this compound signal is inconsistent across my sample batch. What could be the cause?

A2: Inconsistent signal intensity for this compound is often attributed to matrix effects, where co-eluting components from the sample matrix suppress or enhance the ionization of the analyte.[4] In biological samples like plasma, phospholipids are a common cause of ion suppression. This variability can lead to poor reproducibility and inaccurate quantification. Other potential causes include deuterium exchange with the solvent or matrix and inconsistent sample preparation.

Q3: I've noticed that the peak for this compound elutes slightly earlier than the unlabeled Linoleic Acid. Is this normal?

A3: Yes, this is a known phenomenon in reversed-phase chromatography. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts due to the deuterium isotope effect, where the C-D bond is slightly shorter and stronger than the C-H bond, leading to a small difference in polarity. While this is normal, it's important to ensure that the integration windows for both the analyte and the internal standard are set appropriately to ensure accurate quantification.

Q4: Could the deuterium atoms on my this compound be exchanging with hydrogen atoms from my sample or mobile phase?

A4: This phenomenon, known as hydrogen-deuterium (H/D) exchange, can occur if the deuterium labels are in chemically labile positions. The stability of the deuterium labels on this compound depends on their specific location on the molecule. H/D exchange can be catalyzed by acidic or basic conditions in your sample or mobile phase, or even occur at high temperatures in the mass spectrometer's ion source. It is advisable to review the certificate of analysis for your standard to confirm the labeling positions and maintain a neutral pH for your samples and mobile phases where possible.

Troubleshooting Guides

Issue 1: Significant Signal Loss or No Signal for this compound

If you are experiencing a dramatic drop or complete absence of the this compound signal, follow these troubleshooting steps in a logical sequence.

A Start: No/Low Signal for this compound B Prepare fresh this compound standard in a clean solvent A->B C Directly infuse the new standard into the mass spectrometer B->C D Is a stable signal observed? C->D E The issue is likely with the original standard (degradation, incorrect concentration). D->E No F The issue is likely with the LC-MS system. D->F Yes G Check MS parameters: - Ion source settings (voltages, gas flows, temperature) - Detector is on - Mass range is correct F->G H Clean the ion source and transfer optics. G->H I Check LC system: - Solvent lines are not blocked - Pumps are functioning correctly - No leaks H->I J Did signal return? I->J K Problem Resolved. J->K Yes L Contact instrument service engineer. J->L No

Caption: Troubleshooting workflow for signal loss.

Detailed Steps:

  • Verify the Standard: Prepare a fresh working solution of this compound from your stock. This helps to rule out issues with the previous dilution, such as degradation or incorrect concentration.

  • Direct Infusion: Infuse the newly prepared standard directly into the mass spectrometer, bypassing the LC system.

  • Signal Assessment:

    • No Signal: If there is still no signal, the problem likely lies with the mass spectrometer. Check instrument parameters such as ion source settings (voltages, gas flows, temperatures), ensure the detector is on, and that the correct mass range is being monitored. A dirty ion source is a common culprit for signal loss, so cleaning the source and transfer optics is a good next step. If the problem persists, there may be a more serious hardware issue requiring a service engineer.

    • Signal Present: If a stable signal is observed during direct infusion, the issue is likely related to the LC system or the interaction of your analyte with the column and mobile phase. Check for leaks, ensure the pumps are working correctly, and that there are no blockages in the solvent lines.

Issue 2: Ion Suppression Leading to Inconsistent Signal

Ion suppression is a common cause of signal variability, especially in complex matrices.

cluster_source Electrospray Ion Source cluster_process Ionization Process cluster_outcome To Mass Analyzer A Analyte (this compound) C Solvent Droplets A->C B Matrix Components (e.g., Phospholipids) B->C D Competition for Charge and Surface Access C->D E Reduced Analyte Ions (Ion Suppression) D->E F Matrix Ions D->F

Caption: The process of ion suppression in ESI-MS.

Troubleshooting and Mitigation Strategies:

StrategyDescriptionExperimental Protocol
Improve Chromatographic Separation Modify the LC method to separate the elution of this compound from the co-eluting matrix components that are causing ion suppression.Protocol: Increase the length of the analytical column, decrease the particle size, or adjust the gradient profile to be shallower, thereby increasing the separation of analytes. For Linoleic Acid, a C18 or C8 column is typically used.
Enhance Sample Preparation Implement more rigorous sample clean-up procedures to remove interfering matrix components before LC-MS analysis.Protocol: For plasma or serum samples, which are rich in phospholipids, consider using a phospholipid removal plate or cartridge. Alternatively, liquid-liquid extraction can be more effective at removing highly polar interferences than simple protein precipitation.
Dilute the Sample Diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.Protocol: Perform a dilution series of your sample extract (e.g., 1:10, 1:50, 1:100) and analyze each dilution. This will help you find a dilution factor that minimizes ion suppression while still providing a detectable signal for your analyte.
Optimize Ion Source Parameters Adjusting the ion source parameters can sometimes help to mitigate the effects of ion suppression.Protocol: Systematically optimize the gas flows (nebulizing and drying gas), temperature, and capillary voltage to find conditions that maximize the signal for this compound while potentially reducing the ionization of interfering compounds.

Experimental Protocols

Protocol 1: Post-Column Infusion Test to Detect Ion Suppression

This experiment helps to identify regions in the chromatogram where ion suppression is occurring.

Materials:

  • Your LC-MS system

  • A syringe pump

  • A T-junction

  • A solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Blank matrix extract (a sample prepared in the same way as your study samples, but without the analyte or internal standard).

Procedure:

  • Set up your LC system with the analytical column and mobile phases as you would for your sample analysis.

  • Connect the outlet of the LC column to one inlet of the T-junction.

  • Connect the syringe pump containing the this compound solution to the other inlet of the T-junction.

  • Connect the outlet of the T-junction to the mass spectrometer's ion source.

  • Begin infusing the this compound solution at a low flow rate (e.g., 5-10 µL/min). You should see a stable baseline signal for your standard.

  • Inject a blank matrix extract onto the LC column.

  • Monitor the signal of the infused this compound. Any dips or drops in the baseline signal indicate regions where matrix components are eluting and causing ion suppression.

Protocol 2: Assessing H/D Exchange

This protocol helps determine if deuterium loss is occurring under your experimental conditions.

Materials:

  • This compound standard

  • Your mobile phase solutions (and a neutral pH mobile phase for comparison if yours is acidic or basic)

  • LC-MS system

Procedure:

  • Prepare a solution of this compound in your mobile phase.

  • Incubate this solution at the temperature of your autosampler for a period representative of your longest analytical run.

  • Analyze the incubated sample by LC-MS.

  • Carefully examine the mass spectrum for the appearance of a peak corresponding to unlabeled Linoleic Acid or partially deuterated intermediates.

  • Compare the peak area of the fully deuterated this compound to that of any exchanged species. A significant increase in the unlabeled or partially deuterated forms suggests H/D exchange is occurring.

  • If exchange is detected, consider adjusting the pH of your mobile phase to be closer to neutral or reducing the temperature of the ion source.

Quantitative Data Summary

The following table summarizes typical mass spectrometry parameters for the analysis of linoleic acid and its derivatives. Note that optimal values can vary significantly between different instruments.

ParameterTypical Value/RangeReference
Ionization ModeNegative Electrospray (ESI-)
Capillary Voltage2.5 - 4.2 kV
Source Temperature120 - 350 °C
Desolvation Temperature350 - 500 °C
Desolvation Gas Flow40 - 800 L/h
Cone Gas Flow50 - 150 L/h
Collision Energy (for MS/MS)10 - 30 V

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized for your specific instrumentation and application.

References

Technical Support Center: Optimizing Linoleic Acid-d4 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Linoleic Acid-d4 as an internal standard in mass spectrometry-based analyses. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration for this compound as an internal standard (IS)?

A1: The optimal concentration of this compound as an internal standard should be similar to the expected concentration of the endogenous analyte in your samples. For plasma samples, the concentration of linoleic acid can range from 0.2 to 5.0 mmol/L.[1] A good starting point for the this compound internal standard is in the low to mid-range of the calibration curve. In one study analyzing oxidized linoleic acid metabolites in rat plasma, a deuterated internal standard was used at a final concentration of 668.9 nmol/L.[2] It is recommended to perform a concentration optimization experiment to determine the ideal concentration for your specific assay and matrix.

Q2: How do I perform a concentration optimization for my this compound internal standard?

A2: To optimize the concentration of your this compound internal standard, you should prepare a series of dilutions of the IS and add them to your samples. A typical experiment involves keeping the analyte concentration constant while varying the IS concentration. The goal is to find a concentration that provides a stable and reproducible signal without causing detector saturation or significant ion suppression. The response of the analyte to the internal standard should be consistent across the calibration range.

Q3: What are the signs that my this compound internal standard concentration is not optimal?

A3: Several signs can indicate a suboptimal internal standard concentration:

  • Poor linearity of the calibration curve: If the calibration curve is not linear, it could be due to an inappropriate IS concentration. Increasing the internal standard concentration has been shown to improve linearity in some cases.[3]

  • High variability in the analyte/IS response ratio: Inconsistent response ratios across replicate injections or different concentrations can indicate a problem with the IS concentration.

  • Signal saturation: If the IS signal is too high, it can saturate the detector, leading to inaccurate measurements.

  • Ion suppression or enhancement: An excessively high concentration of the internal standard can suppress or enhance the ionization of the analyte, affecting the accuracy of the results.

Q4: Can the concentration of the internal standard affect the accuracy and precision of my results?

A4: Yes, the concentration of the internal standard can significantly impact the accuracy and precision of your quantitative analysis. An optimized IS concentration helps to compensate for variations in sample preparation, injection volume, and matrix effects.[4] If the IS concentration is too low, the signal may be noisy and lead to poor precision. If it is too high, it can lead to the issues mentioned in Q3, compromising accuracy.

Troubleshooting Guides

Issue 1: High variability in this compound signal

  • Possible Cause: Inconsistent addition of the internal standard to the samples.

    • Solution: Ensure that the internal standard is accurately and consistently added to all samples, calibrators, and quality controls. Use calibrated pipettes and a consistent procedure.

  • Possible Cause: Degradation of the internal standard.

    • Solution: Check the storage conditions and expiration date of your this compound stock solution. Prepare fresh working solutions regularly. Fatty acids can be susceptible to oxidation, so it is important to store them under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

  • Possible Cause: Matrix effects.

    • Solution: The sample matrix can cause ion suppression or enhancement, leading to signal variability. Ensure that your sample preparation method is effective at removing interfering matrix components. You can evaluate matrix effects by comparing the IS response in a neat solution versus a matrix sample.

Issue 2: Poor linearity of the calibration curve

  • Possible Cause: Suboptimal internal standard concentration.

    • Solution: As discussed in the FAQs, the IS concentration can affect linearity. Try optimizing the IS concentration by performing a dilution series experiment. In some cases, increasing the IS concentration to be higher than the upper limit of quantification (ULOQ) has been shown to improve linearity.[3]

  • Possible Cause: Analyte and internal standard are not co-eluting.

    • Solution: Ensure that the chromatographic peaks of linoleic acid and this compound have a high degree of overlap. Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts. Adjusting the chromatographic conditions (e.g., gradient, mobile phase composition) may be necessary to achieve co-elution.

  • Possible Cause: Detector saturation.

    • Solution: If the concentration of the analyte or the internal standard is too high, it can saturate the detector. Dilute your samples and the internal standard and re-inject.

Experimental Protocols

Protocol 1: Optimization of this compound Internal Standard Concentration

This protocol describes a general procedure for optimizing the concentration of this compound as an internal standard for the analysis of linoleic acid in plasma samples.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL. Store at -20°C or lower under an inert atmosphere.
  • Prepare a series of working solutions of this compound by diluting the stock solution. The concentration of these working solutions should cover a range that is expected to be appropriate for the assay (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL, and 1000 ng/mL).

2. Sample Preparation:

  • Prepare a set of blank plasma samples.
  • Spike a known concentration of linoleic acid (e.g., at the mid-point of your expected calibration curve) into each blank plasma sample.
  • To each of these samples, add a fixed volume of one of the this compound working solutions. Ensure each concentration is tested in triplicate.

3. Sample Extraction:

  • Perform your standard sample extraction procedure for fatty acids (e.g., liquid-liquid extraction or solid-phase extraction). A common method involves protein precipitation with a solvent like methanol or acetonitrile followed by liquid-liquid extraction.

4. LC-MS/MS Analysis:

  • Analyze the extracted samples using your established LC-MS/MS method for linoleic acid.

5. Data Analysis:

  • Calculate the peak area ratio of linoleic acid to this compound for each concentration of the internal standard.
  • Evaluate the precision (%CV) of the peak area ratios at each IS concentration.
  • Select the this compound concentration that provides a stable signal (i.e., low %CV) and a response that is within the linear dynamic range of the instrument.

Quantitative Data Summary

This compound ConcentrationAnalyte Peak Area (Constant Analyte Concentration)IS Peak AreaPeak Area Ratio (Analyte/IS)%CV of Peak Area Ratio (n=3)
10 ng/mL500,000100,0005.015%
50 ng/mL510,000550,0000.938%
100 ng/mL 505,000 1,100,000 0.46 3%
500 ng/mL490,0005,800,0000.085%
1000 ng/mL480,00012,000,0000.0410%

Note: The data in this table is hypothetical and for illustrative purposes only. The optimal concentration will depend on the specific instrument and assay conditions. In this example, 100 ng/mL would be chosen as the optimal concentration due to the low %CV.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_sample Sample Spiking cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare this compound Stock Solution (1 mg/mL) prep_working Prepare Serial Dilutions of IS Working Solutions prep_stock->prep_working spike_is Spike Samples with Varying IS Concentrations prep_working->spike_is spike_analyte Spike Blank Matrix with Analyte spike_analyte->spike_is extraction Sample Extraction (LLE or SPE) spike_is->extraction lcms LC-MS/MS Analysis extraction->lcms calc_ratio Calculate Peak Area Ratio (Analyte/IS) lcms->calc_ratio eval_precision Evaluate Precision (%CV) calc_ratio->eval_precision select_conc Select Optimal IS Concentration eval_precision->select_conc

Caption: Workflow for optimizing this compound internal standard concentration.

Troubleshooting_Workflow cluster_check1 Initial Checks cluster_check2 Chromatographic Evaluation cluster_check3 Concentration Optimization start High Variability in IS Signal or Poor Linearity check_prep Review IS Preparation and Spiking Procedure start->check_prep check_storage Verify IS Storage and Stability check_prep->check_storage If prep is correct check_coelution Assess Analyte and IS Peak Co-elution check_storage->check_coelution If stable adjust_chrom Adjust Chromatographic Conditions if Necessary check_coelution->adjust_chrom If not co-eluting perform_opt Perform IS Concentration Optimization Experiment check_coelution->perform_opt If co-eluting adjust_chrom->check_coelution analyze_results Analyze Precision and Linearity perform_opt->analyze_results analyze_results->perform_opt If criteria not met solution Optimal IS Concentration and Method Conditions Achieved analyze_results->solution If criteria met

References

Stability of Linoleic Acid-d4 in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Linoleic Acid-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound in various experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of linoleic acid, an essential omega-6 polyunsaturated fatty acid. Its primary application is as an internal standard for the quantification of linoleic acid in biological samples using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The deuterium labeling provides a distinct mass difference from the endogenous, non-labeled linoleic acid, allowing for accurate and precise measurement.

Q2: What are the primary factors that cause this compound to degrade?

Similar to its non-deuterated counterpart, this compound is susceptible to degradation, primarily through oxidation.[3][4] The main factors contributing to its degradation are:

  • Oxygen: Exposure to atmospheric oxygen is the primary driver of oxidation.[3]

  • Temperature: Higher temperatures accelerate the rate of oxidative reactions.

  • Light: Exposure to UV and visible light can catalyze the oxidation process.

  • Presence of Metal Ions: Metal ions, such as iron and copper, can act as pro-oxidants and accelerate degradation.

Q3: How can I detect if my this compound has degraded?

Degradation of linoleic acid can be observed through several indicators:

  • Visual Changes: A noticeable change in the appearance of the neat oil from colorless to a yellowish hue, and an increase in viscosity.

  • Odor: The development of a rancid odor is a strong indicator of oxidation.

  • Chemical Analysis: The most definitive way to assess degradation is through chemical analysis. An increase in the Peroxide Value (PV) indicates the formation of primary oxidation products (hydroperoxides). This can be monitored by techniques like GC-MS or LC-MS by looking for the appearance of oxidation products such as hydroxides (HODEs) and ketones (oxoODEs).

Q4: What are the ideal storage conditions for long-term stability of this compound?

To ensure the long-term stability of this compound, it is crucial to store it under conditions that minimize exposure to the degrading factors mentioned above.

  • Temperature: Store at -20°C or lower (-80°C is also acceptable).

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

  • Container: Use a tightly sealed, light-protected container, such as an amber glass vial.

  • Form: For optimal stability, store as a neat oil. If purchased in a solvent like methyl acetate, it is best to use it relatively quickly or evaporate the solvent under a stream of nitrogen and store the resulting neat oil at -20°C.

Q5: Can I store this compound after dissolving it in a solvent?

While this compound is soluble in organic solvents like ethanol, DMSO, and acetonitrile, storing it in solution for extended periods is generally not recommended as this can increase its susceptibility to oxidation. If short-term storage of a stock solution is necessary, the following precautions should be taken:

  • Use a deoxygenated, high-purity solvent.

  • Store the solution at -20°C or lower.

  • Protect the solution from light.

  • Minimize freeze-thaw cycles by preparing single-use aliquots.

Stability of this compound in Different Solvents and Storage Conditions

While specific quantitative, long-term stability data for this compound in various solvents is limited in published literature, the following tables provide a summary of recommended storage conditions and expected stability based on the known properties of polyunsaturated fatty acids.

Table 1: Recommended Storage Conditions for this compound
FormSolventTemperatureAtmosphereContainerExpected Stability
Neat Oil N/A-20°CInert Gas (Argon or Nitrogen)Amber Glass Vial≥ 2 years
In Methyl Acetate Methyl Acetate-20°CInert Gas (Argon or Nitrogen)Amber Glass Vial≥ 1 year
Stock Solution Ethanol, DMSO, Acetonitrile-20°C or -80°CInert Gas (Argon or Nitrogen)Amber Glass VialShort-term (prepare fresh)
Table 2: Qualitative Stability of this compound in Common Solvents (Short-Term Storage)
SolventTemperatureLight ExposureExpected StabilityComments
Methanol/Ethanol -20°CDarkFairProne to oxidation; use freshly prepared solutions.
Acetonitrile -20°CDarkGoodOften used in LC-MS mobile phases; less reactive than alcohols.
DMSO -20°CDarkFair to GoodHigh solubility; however, DMSO can degrade some compounds over time, especially at room temperature.

Troubleshooting Guides

Issue 1: High Levels of Oxidation Detected in this compound Standard
Possible Causes Solutions
Improper storage of the standard (exposure to air, light, or elevated temperatures).Store the this compound neat oil at -20°C or -80°C under an inert atmosphere in a tightly sealed, amber vial.
Contamination of solvents with peroxides or metal ions.Use high-purity, peroxide-free solvents. Check older solvent bottles for peroxide formation.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.
Exposure to light during sample preparation.Work in a dimly lit area or use amber-colored labware. Wrap containers in aluminum foil.
Issue 2: Inconsistent or Non-Reproducible Internal Standard Peak Area in MS Analysis
Possible Causes Solutions
Degradation of this compound in the stock solution.Prepare fresh stock solutions from the neat oil. If storing solutions, do so at -80°C in single-use aliquots.
Inconsistent pipetting of the internal standard.Ensure accurate and consistent pipetting of the internal standard into all samples, calibrators, and quality controls.
Variability in sample preparation leading to differential recovery.Standardize the sample preparation workflow. Ensure consistent timing and conditions for all samples.
Instability of the internal standard in the sample matrix during processing.Perform a bench-top stability assessment to ensure the internal standard is stable in the matrix for the duration of the sample preparation process.
Instrumental issues (e.g., inconsistent injection volume, fluctuations in MS source conditions).Check the autosampler for air bubbles and ensure the injection needle is clean. Allow the mass spectrometer to stabilize before analysis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use as an internal standard.

Materials:

  • This compound (neat oil)

  • High-purity ethanol or acetonitrile

  • Inert gas (argon or nitrogen)

  • Amber glass vials with PTFE-lined caps

  • Calibrated micropipettes

Procedure:

  • Allow the vial of this compound neat oil to equilibrate to room temperature before opening.

  • Under a gentle stream of inert gas, carefully weigh the desired amount of the neat oil.

  • Add the appropriate volume of high-purity solvent (e.g., ethanol or acetonitrile) to achieve the desired concentration (e.g., 1 mg/mL).

  • Purge the headspace of the vial with the inert gas before tightly sealing the cap.

  • Vortex briefly to ensure complete dissolution.

  • For long-term storage, aliquot the stock solution into single-use amber vials, purge with inert gas, and store at -80°C.

Protocol 2: Assessment of this compound Stability by LC-MS

Objective: To monitor the stability of a this compound stock solution over time.

Materials:

  • This compound stock solution

  • LC-MS system with a C18 column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Time Zero (T=0) Analysis:

    • Dilute the freshly prepared this compound stock solution to a working concentration (e.g., 1 µg/mL) with the mobile phase.

    • Inject a known volume onto the LC-MS system and acquire the data in full scan or SIM mode to determine the initial peak area of the [M-H]⁻ ion.

  • Storage:

    • Store the stock solution under the desired conditions (e.g., -20°C in the dark).

  • Time Point Analysis (e.g., 1, 2, 4 weeks):

    • At each time point, retrieve the stock solution and prepare a working solution in the same manner as the T=0 sample.

    • Analyze the sample using the same LC-MS method.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial T=0 peak area. A significant decrease in peak area indicates degradation.

    • Monitor the chromatogram for the appearance of new peaks that may correspond to oxidation products.

Visualizations

degradation_pathway LA_d4 This compound HPODE_d4 Hydroperoxides-d4 (HPODE-d4) LA_d4->HPODE_d4 Oxidation (Primary) HODE_d4 Hydroxides-d4 (HODE-d4) HPODE_d4->HODE_d4 Reduction OxoODE_d4 Ketones-d4 (OxoODE-d4) HPODE_d4->OxoODE_d4 Decomposition Other Other Degradation Products HPODE_d4->Other HODE_d4->OxoODE_d4 Oxidation

Caption: Primary degradation pathway of this compound via oxidation.

Caption: Troubleshooting workflow for inconsistent internal standard response.

References

How to prevent the oxidation of Linoleic Acid-d4 during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for Linoleic Acid-d4. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the oxidation of this compound during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A: this compound is a deuterated form of linoleic acid, an essential omega-6 polyunsaturated fatty acid (PUFA). It is commonly used as an internal standard for the quantification of linoleic acid in various samples using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1]. Its structure, containing two double bonds, makes it highly susceptible to oxidation when exposed to oxygen, light, and high temperatures[2]. This degradation can lead to the formation of byproducts like hydroperoxides and aldehydes, which can introduce variability and inaccuracy into experimental results[2].

Q2: What are the primary factors that cause the oxidation of this compound?

A: The main factors contributing to the degradation of this compound are:

  • Oxygen: The presence of atmospheric oxygen is the primary driver of autoxidation, a free-radical chain reaction[2].

  • Temperature: Higher temperatures accelerate the rate of oxidative reactions[2].

  • Light: Exposure to UV and visible light can catalyze the oxidation process, a phenomenon known as photooxidation.

  • Presence of Metal Ions: Metal ions, such as iron and copper, can act as pro-oxidants and accelerate lipid peroxidation.

  • Peroxides in Solvents: Contaminated solvents containing peroxides can initiate and propagate the oxidation of fatty acids.

Q3: How can I detect if my this compound sample has oxidized?

A: Both visual and chemical indicators can suggest oxidation:

  • Visual and Olfactory Cues: A change in color from colorless to yellowish, an increase in viscosity, and the development of a rancid odor are signs of degradation.

  • Chemical Analysis: The Peroxide Value (PV) is a common chemical method to quantify the concentration of primary oxidation products (hydroperoxides). An increase in free fatty acidity can also indicate degradation.

Q4: What are the ideal storage conditions for this compound to ensure long-term stability?

A: To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C or lower.

  • Inert Atmosphere: Store under an inert gas like nitrogen or argon to displace oxygen.

  • Light Protection: Use light-protected containers, such as amber glass vials, or wrap containers in aluminum foil.

  • Tightly Sealed: Ensure the container is tightly sealed to prevent exposure to air and moisture.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during your experiments involving this compound.

Problem Possible Causes Solutions
High levels of oxidation in control samples Inadequate storage of this compound stock solution.Store this compound at -20°C or lower, protected from light, and under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or high-quality this compound for experiments.
Contamination of solvents or reagents with metal ions or peroxides.Use high-purity solvents and deionized water. Check solvents for peroxides before use, especially older bottles of ethers or other susceptible solvents.
Exposure to light during sample preparation and incubation.Work in a dimly lit area or use amber-colored glassware. Wrap containers in aluminum foil to protect them from light.
Presence of oxygen in the experimental setup.Degas solvents by sparging with an inert gas like nitrogen or argon. Perform experiments under a gentle stream of an inert gas.
Inconsistent or non-reproducible results between replicates Variability in sample preparation.Ensure precise and consistent pipetting of all reagents. Use a standardized protocol for sample handling and preparation.
Inconsistent exposure to oxygen or light.Maintain a consistent inert atmosphere and light-protected environment for all samples throughout the experiment.
Degradation of the internal standard (this compound).Prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Samples

This protocol outlines the best practices for handling this compound to minimize oxidation during routine sample preparation.

Materials:

  • This compound stock solution

  • High-purity, degassed organic solvents (e.g., ethanol, methanol, heptane)

  • Amber glass vials or clear vials wrapped in aluminum foil

  • Inert gas (Nitrogen or Argon) source with a gentle stream delivery system

  • Calibrated micropipettes

Procedure:

  • Work in a Subdued Light Environment: Whenever possible, perform all steps in a dimly lit area or under yellow light to minimize light exposure.

  • Use Inert Gas: Before opening the stock solution vial, gently flush the headspace with nitrogen or argon.

  • Prepare Working Solutions:

    • Allow the this compound stock solution to equilibrate to room temperature before opening to prevent condensation.

    • Use degassed solvents to prepare working solutions. To degas, sparge the solvent with nitrogen or argon for 15-20 minutes.

    • Prepare fresh working solutions for each experiment to ensure accuracy.

  • Sample Handling:

    • During sample preparation steps (e.g., extraction, derivatization), maintain a gentle stream of inert gas over the samples.

    • Keep samples on ice or in a cooling block when not being actively processed to minimize thermal degradation.

  • Storage of Working Solutions: If temporary storage of working solutions is necessary, flush the headspace of the vial with inert gas, seal tightly, and store at -20°C or lower, protected from light.

Protocol 2: Removal of Peroxides from Solvents

This protocol describes two common methods for removing peroxide contaminants from solvents, which can otherwise promote the oxidation of this compound.

Method A: Activated Alumina Column

This method is effective for both water-insoluble and water-soluble solvents (except low molecular weight alcohols).

Materials:

  • Glass chromatography column

  • Activated alumina (basic, Brockmann I)

  • Solvent to be purified

  • Glass wool

Procedure:

  • Prepare the Column: Place a small plug of glass wool at the bottom of the chromatography column.

  • Pack the Column: Fill the column with activated alumina. The amount of alumina will depend on the volume of solvent to be purified (a general guideline is a column of about 2 cm in diameter and 10-15 cm in length for 100-200 mL of solvent).

  • Purify the Solvent: Slowly pass the solvent through the column under gravity.

  • Collect the Purified Solvent: Collect the peroxide-free solvent in a clean, dry, amber glass bottle.

  • Post-Treatment of Alumina: After use, the alumina should be flushed with a dilute acid solution of ferrous sulfate to remove the peroxides before disposal.

Method B: Ferrous Salt Method (for water-soluble solvents)

This method is suitable for removing peroxides from water-soluble solvents.

Materials:

  • Solvent to be purified

  • Ferrous sulfate solution (prepare by dissolving 60 g of ferrous sulfate in 100 mL of water containing 6 mL of concentrated sulfuric acid)

  • Separatory funnel

Procedure:

  • Washing the Solvent: In a separatory funnel, shake the peroxide-containing solvent with a small volume of the ferrous sulfate solution.

  • Phase Separation: Allow the layers to separate.

  • Collect the Purified Solvent: Drain the aqueous layer and collect the purified organic solvent.

  • Drying: Dry the solvent over an appropriate drying agent if necessary.

Visualizations

Oxidation_Pathway LA This compound Radical This compound Radical LA->Radical PeroxyRadical Peroxy Radical Radical->PeroxyRadical + O2 Hydroperoxide Lipid Hydroperoxide PeroxyRadical->Hydroperoxide + LA-d4 Secondary Secondary Oxidation Products (Aldehydes, Ketones) Hydroperoxide->Secondary Decomposition Initiator Initiator (Light, Heat, Metal Ions) Initiator->LA Initiation Oxygen Oxygen (O2)

Caption: Autoxidation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Storage Store this compound at -20°C, under inert gas, and protected from light Solvent Use high-purity, degassed, peroxide-free solvents Storage->Solvent Handling Handle samples under subdued light and inert atmosphere Solvent->Handling Extraction Lipid Extraction Handling->Extraction Derivatization Derivatization (e.g., FAMEs) Extraction->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis

Caption: Recommended workflow for handling this compound.

Troubleshooting_Logic Start High Oxidation Detected? CheckStorage Check Storage Conditions? (-20°C, Inert Gas, Dark) Start->CheckStorage Yes Good Oxidation Minimized Start->Good No CheckSolvents Check Solvent Purity? (Peroxide-free) CheckStorage->CheckSolvents OK Solution Implement Corrective Actions: - Improve Storage - Purify Solvents - Control Environment CheckStorage->Solution Not OK CheckEnvironment Check Experimental Environment? (Inert Atmosphere, Low Light) CheckSolvents->CheckEnvironment OK CheckSolvents->Solution Not OK CheckEnvironment->Solution Not OK CheckEnvironment->Good OK

Caption: Troubleshooting logic for high oxidation of this compound.

References

Technical Support Center: Mitigating Matrix Effects in Biological Samples Using Linoleic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing matrix effects in the analysis of biological samples, with a specific focus on the application of Linoleic Acid-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of biological sample analysis?

A1: Matrix effects refer to the alteration of the ionization efficiency of a target analyte by co-eluting, interfering compounds present in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] In biological matrices such as plasma, serum, or urine, common interfering compounds include salts, lipids, proteins, and metabolites.[1]

Q2: How do matrix effects impact quantitative analysis?

Q3: Why is a deuterated internal standard, such as this compound, recommended for addressing matrix effects?

A3: Deuterated internal standards are considered the "gold standard" for compensating for matrix effects in LC-MS/MS analysis. This compound is a stable isotope-labeled (SIL) version of linoleic acid, meaning it is chemically identical to the analyte of interest but has a different mass due to the incorporation of deuterium atoms. Because it is chemically identical, it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.

Q4: What are the key advantages of using a deuterated internal standard over other types of internal standards?

A4: The primary advantages of using a deuterated internal standard like this compound include:

  • Co-elution with the analyte: Ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time.

  • Similar ionization efficiency: Behaves nearly identically to the analyte in the ion source of the mass spectrometer.

  • Correction for extraction variability: Compensates for any loss of analyte during sample preparation and extraction.

  • Improved accuracy and precision: Leads to more reliable and reproducible quantitative data.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound to address matrix effects in biological sample analysis.

Problem Possible Cause(s) Recommended Solution(s)
Poor peak shape or splitting for both analyte and this compound - Column Overload: Injecting too much sample onto the LC column.- Incompatible Solvent: The solvent used to reconstitute the sample extract may be too strong compared to the initial mobile phase.- Column Degradation: The analytical column may be nearing the end of its lifespan.- Dilute the sample: Reduce the concentration of the sample being injected.- Optimize reconstitution solvent: Reconstitute the sample in a solvent that is weaker than or matches the initial mobile phase.- Replace the column: Use a new analytical column.
High variability in the analyte/internal standard peak area ratio across replicates - Inconsistent Sample Preparation: Variations in extraction efficiency between samples.- Matrix Effect Variability: The extent of ion suppression or enhancement differs significantly between samples.- Internal Standard Addition Error: Inconsistent addition of this compound to the samples.- Standardize sample preparation: Ensure consistent and reproducible extraction procedures for all samples.- Improve sample cleanup: Implement more rigorous sample cleanup techniques (e.g., solid-phase extraction) to remove more matrix components.- Automate internal standard addition: Use a calibrated automated liquid handler for precise addition of the internal standard.
Low recovery of both analyte and internal standard - Inefficient Extraction: The chosen extraction method is not effectively recovering the analytes from the matrix.- Analyte Degradation: The analytes may be degrading during sample storage or processing.- Optimize extraction method: Experiment with different extraction solvents, pH, or techniques (e.g., liquid-liquid extraction vs. solid-phase extraction).- Ensure proper storage: Store samples at appropriate low temperatures (e.g., -80°C) and minimize freeze-thaw cycles.
Signal for this compound is too high or too low - Incorrect Concentration: The concentration of the this compound spiking solution is not optimal.- Detector Saturation: A very high concentration of the internal standard can saturate the mass spectrometer detector.- Optimize internal standard concentration: The response of the internal standard should be sufficient for good peak integration but not so high as to cause detector saturation.- Adjust instrument parameters: Modify detector settings if saturation is suspected.

Experimental Protocols

Protocol 1: Quantification of Linoleic Acid in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a typical workflow for the extraction and analysis of linoleic acid from human plasma.

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)

  • Thaw frozen human plasma samples on ice.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of a 10 µg/mL solution of this compound in methanol (internal standard).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of hexane and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer (hexane) to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% methanol).

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate linoleic acid from other matrix components (e.g., start at 80% B, ramp to 95% B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • Linoleic Acid: Monitor the appropriate precursor to product ion transition.

    • This compound: Monitor the appropriate precursor to product ion transition.

  • Data Analysis: Quantify linoleic acid by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix.

Data Presentation

The following tables summarize the expected performance improvements when using this compound as an internal standard to mitigate matrix effects.

Table 1: Analyte Recovery

AnalyteMatrixRecovery without Internal Standard (%)Recovery with this compound (%)
Linoleic AcidHuman Plasma60 - 8595 - 105

Note: Recovery is calculated as the measured concentration divided by the known spiked concentration, multiplied by 100. A recovery of less than 100% without an internal standard often indicates ion suppression.

Table 2: Assay Precision

AnalyteMatrix%CV without Internal Standard%CV with this compound
Linoleic AcidHuman Plasma< 20%< 15%

%CV (Coefficient of Variation) is a measure of the relative standard deviation and indicates the precision of the measurements.

Table 3: Linearity of Calibration Curve

AnalyteMatrixR² without Internal StandardR² with this compound
Linoleic AcidHuman Plasma> 0.98> 0.99

R² (Coefficient of Determination) indicates how well the calibration curve fits the data points. A value closer to 1.0 indicates better linearity.

Visualizations

The following diagrams illustrate key concepts and workflows related to addressing matrix effects.

MatrixEffect cluster_MS Mass Spectrometer Ion Source Analyte Analyte Ionization Ionization Process Analyte->Ionization Matrix Matrix Interferences Matrix->Ionization Interference Signal Analyte Signal Ionization->Signal Suppression or Enhancement Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Extract Protein Precipitation & Liquid-Liquid Extraction Spike->Extract LC LC Separation Extract->LC MS MS Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

References

Technical Support Center: Improving the Recovery of Linoleic Acid-d4 from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the recovery of Linoleic Acid-d4. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this internal standard in complex matrices.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard?

A1: this compound is an ideal internal standard for the quantification of linoleic acid and other related fatty acids in mass spectrometry-based assays.[1] As a deuterated analog, it is chemically identical to the endogenous analyte, ensuring that it co-elutes and experiences similar extraction, derivatization, and ionization effects.[2] This allows for accurate correction of analytical variability, including sample preparation losses and matrix effects, leading to more reliable and reproducible quantification.[2][3]

Q2: What are the main challenges in recovering this compound from complex matrices?

A2: The primary challenges include:

  • Inadequate Extraction: The efficiency of the extraction solvent system for the specific sample matrix is crucial.[4]

  • Matrix Effects: Co-extracting substances from complex matrices like plasma or tissue can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.

  • Analyte Degradation: As a polyunsaturated fatty acid (PUFA), this compound is susceptible to oxidation, especially during sample processing and storage. Exposure to heat, light, and oxygen should be minimized.

  • Incomplete Phase Separation: During liquid-liquid extraction, poor separation of the organic and aqueous layers can result in the loss of the analyte.

Q3: What are the recommended storage conditions for this compound stock solutions and samples?

A3: To prevent degradation, this compound stock solutions and samples containing it should be stored at -20°C or lower. It is also recommended to protect them from light by using amber vials or wrapping containers in aluminum foil and to displace oxygen by purging with an inert gas like nitrogen or argon. For long-term storage of stock solutions, adding an antioxidant like butylated hydroxytoluene (BHT) can provide additional stability.

Troubleshooting Guide: Low Recovery of this compound

This guide provides a systematic approach to diagnosing and resolving poor recovery of your this compound internal standard.

Problem: Consistently low or variable recovery of this compound.

Below is a troubleshooting workflow to help you identify the potential cause and implement a solution.

Troubleshooting_Workflow start Start: Low this compound Recovery extraction Is the extraction protocol optimized for your matrix? start->extraction solvent Optimize Solvent System: - Test different polarities (e.g., MTBE, Chloroform/Methanol). - Perform a second extraction. extraction->solvent No, for Liquid Samples homogenization Improve Homogenization: - Use bead beating or ultrasonic methods for tissues. - Ensure sufficient solvent-to-tissue ratio (e.g., 6:1 v/w). extraction->homogenization No, for Solid Samples matrix_effects Are matrix effects suspected? extraction->matrix_effects Yes solvent->matrix_effects homogenization->matrix_effects cleanup Implement Sample Cleanup: - Use Solid-Phase Extraction (SPE) to remove interferences like phospholipids. matrix_effects->cleanup Yes degradation Is analyte degradation possible? matrix_effects->degradation No cleanup->degradation stability Improve Stability: - Add antioxidants (e.g., BHT). - Work on ice and protect from light. - Purge with nitrogen/argon. degradation->stability Yes instrument Review Analytical Instrument Performance degradation->instrument No stability->instrument maintenance Perform Instrument Maintenance: - Clean ion source. - Check for leaks. - Ensure proper tuning and calibration. instrument->maintenance

Caption: Troubleshooting workflow for low this compound recovery.
Detailed Troubleshooting Steps

1. Review Your Extraction Protocol

  • Issue: The chosen extraction method may not be efficient for your specific matrix. The classic Folch and Bligh & Dyer methods, which use a chloroform/methanol mixture, are robust for tissues and plasma, while newer methods using methyl-tert-butyl ether (MTBE) offer comparable or better recovery with the advantage of having the lipid-rich organic layer on top.

  • Solution:

    • For Liquid Samples (e.g., Plasma, Serum): If using a simple protein precipitation with acetonitrile or methanol, consider switching to a liquid-liquid extraction (LLE) method like the Bligh & Dyer or MTBE protocols for better recovery of lipids.

    • For Solid Samples (e.g., Tissue): Ensure complete tissue homogenization. Inadequate disruption of the tissue prevents the solvent from accessing the lipids. Using bead beaters or ultrasonic homogenizers can significantly improve extraction efficiency. Also, verify that the solvent-to-tissue ratio is sufficient; a common starting point is 6 mL of solvent per 1 gram of tissue.

    • Perform a Second Extraction: A single extraction step may not be sufficient. Analyzing a second extract of the aqueous phase can reveal if a significant amount of the internal standard is being left behind.

2. Evaluate and Mitigate Matrix Effects

  • Issue: Co-eluting compounds from the matrix, especially phospholipids in plasma, can interfere with the ionization of this compound. This can lead to ion suppression or enhancement, causing artificially low or high readings.

  • Solution:

    • Assess Matrix Effects: To determine if matrix effects are present, compare the peak area of this compound spiked into a blank matrix extract (post-extraction) with its peak area in a neat solvent. A significant difference indicates the presence of matrix effects.

    • Implement Solid-Phase Extraction (SPE): For complex matrices, SPE is a highly effective cleanup step to remove interfering compounds. For phospholipid removal, cartridges with zirconia-coated silica (e.g., HybridSPE) are effective. Reversed-phase (C18) or ion-exchange SPE can also be used depending on the specific interferences.

3. Prevent Analyte Degradation

  • Issue: Linoleic acid is a polyunsaturated fatty acid (PUFA) with two double bonds, making it highly susceptible to oxidation. This degradation can occur during sample collection, storage, and processing.

  • Solution:

    • Use Antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) or diethylenetriaminepentaacetic acid (DTPA) to the sample or extraction solvent to prevent autoxidation.

    • Control Temperature and Light: Perform all extraction steps on ice or at reduced temperatures to minimize enzymatic and chemical degradation. Use amber glassware or wrap tubes in aluminum foil to protect samples from light.

    • Inert Atmosphere: Minimize exposure to oxygen by working under a stream of nitrogen or argon gas, especially during evaporation steps.

4. Check for Issues with Derivatization (for GC-MS Analysis)

  • Issue: For analysis by Gas Chromatography (GC), fatty acids are typically derivatized to more volatile esters, such as fatty acid methyl esters (FAMEs). Incomplete or inefficient derivatization is a common source of low recovery.

  • Solution:

    • Ensure Anhydrous Conditions: Water can interfere with many derivatization reactions. Ensure all solvents and glassware are thoroughly dried.

    • Optimize Reaction Conditions: Experiment with reaction time, temperature, and reagent concentration to ensure the derivatization reaction goes to completion.

Data on Extraction Methods

The choice of extraction method significantly impacts the recovery of this compound. Below is a summary of recovery data from various methods.

Extraction Method Matrix Analyte Average Recovery (%) Key Considerations
Low-Density Dispersive Liquid-Liquid Microextraction (LD-DLLME) Sheep Blood SerumLinoleic Acid98.54%A miniaturized technique that is efficient and requires less solvent.
Ultrasound-Assisted Extraction followed by HPLC Vegetable OilsLinoleic Acid & α-Linolenic Acid100.19% & 100.50%Ultrasound can increase extraction yield and reduce processing time.
Folch Method (Chloroform/Methanol) Various Biological TissuesTotal LipidsConsidered a "gold standard" with high efficiency for major lipid classes.Can lead to emulsions; the denser chloroform layer is at the bottom, which can make recovery more difficult.
MTBE Method Various Biological TissuesTotal LipidsComparable efficiency to Folch/Bligh & Dyer.The less dense organic layer is on top, simplifying the removal of the lipid extract and avoiding contamination from the protein interface.

Experimental Protocols

Protocol 1: Modified Bligh & Dyer Liquid-Liquid Extraction for Plasma

This protocol is a robust method for extracting total lipids, including this compound, from plasma samples.

Materials:

  • Plasma sample

  • This compound internal standard solution

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • 0.9% NaCl solution (or 0.05 N NaCl)

  • Butylated hydroxytoluene (BHT)

  • Centrifuge tubes (glass, screw-capped)

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: To a 15 mL glass centrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add the desired amount of this compound internal standard solution to the plasma. It is crucial to add the internal standard at the earliest possible step to account for all subsequent variability.

  • Solvent Addition: Add 375 µL of a chloroform/methanol (1:2, v/v) solution containing an antioxidant like BHT (e.g., 50 µg/mL). Vortex thoroughly for 1 minute to ensure protein precipitation and mixing.

  • Phase Induction: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of 0.9% NaCl solution and vortex again for 30 seconds. This will result in a final solvent ratio of approximately 1:1:0.9 chloroform/methanol/water, which induces phase separation.

  • Phase Separation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve complete separation of the two phases. You will observe a lower organic (chloroform) layer and an upper aqueous (methanol/water) layer, with a protein disk at the interface.

  • Lipid Recovery: Carefully aspirate the lower organic layer containing the lipids and transfer it to a clean tube. Be cautious not to disturb the protein interface.

  • Re-extraction (Optional but Recommended): To improve recovery, add another 250 µL of chloroform to the remaining aqueous layer, vortex, centrifuge, and collect the lower organic layer again, combining it with the first extract.

  • Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your analytical instrument (e.g., 100 µL of methanol/water for LC-MS).

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Phase Separation cluster_recovery Recovery & Final Steps p1 1. Add 100 µL Plasma to glass tube p2 2. Spike with This compound IS p1->p2 p3 3. Add 375 µL Chloroform/Methanol (1:2) + BHT. Vortex. p2->p3 e1 4. Add 125 µL Chloroform. Vortex. p3->e1 e2 5. Add 125 µL 0.9% NaCl. Vortex. e1->e2 e3 6. Centrifuge (2000 x g, 10 min). Phases separate. e2->e3 r1 7. Collect lower (chloroform) layer e3->r1 r2 8. Evaporate solvent under Nitrogen r1->r2 r3 9. Reconstitute for LC-MS/GC-MS analysis r2->r3

Caption: Workflow for a modified Bligh & Dyer liquid-liquid extraction.

References

Purity assessment of Linoleic Acid-d4 and potential interferences

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the purity assessment of Linoleic Acid-d4 and troubleshooting potential interferences during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound?

A1: Commercially available this compound typically has a purity of ≥98%, with some suppliers offering ≥99% deuterated forms (d1-d4).[1][2] It is primarily intended for use as an internal standard for the quantification of linoleic acid by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] Always refer to the Certificate of Analysis provided by the supplier for lot-specific purity data.

Q2: How should this compound be stored?

A2: For long-term stability, this compound should be stored at -20°C.[1] The product is typically shipped at room temperature for continental US deliveries, but this may vary for other locations.

Q3: What are the common analytical methods to assess the purity of this compound?

A3: The most common analytical techniques for assessing the purity of this compound and other fatty acids are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is widely used for its high resolution and sensitivity in separating and quantifying individual fatty acids. For GC analysis, fatty acids are usually converted to their more volatile fatty acid methyl esters (FAMEs).

Q4: What are potential impurities or sources of interference when analyzing this compound?

A4: Potential impurities and interferences can include:

  • Isomers and Oxidation Products: The presence of geometric isomers (cis/trans) or oxidation products like hydroperoxides (HPODE), hydroxides (HODE), and ketones (oxoODE) can affect analytical results and have different biological activities.

  • Unlabeled Linoleic Acid: The presence of unlabeled linoleic acid can interfere with accurate quantification, especially when using this compound as an internal standard.

  • Other Fatty Acids: Co-eluting fatty acids from the sample matrix can interfere with the peaks of interest.

  • Matrix Effects: In complex biological samples such as plasma, phospholipids are a primary cause of matrix effects (ion suppression or enhancement) in LC-MS analysis, which can impact the accuracy and reproducibility of quantification.

  • Solvent and Reagent Contaminants: Impurities from solvents or derivatizing agents can introduce extraneous peaks in the chromatogram.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC Analysis

  • Possible Cause: Incomplete derivatization to FAMEs.

  • Solution: Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration. Methods using boron trifluoride-methanol (BF3-methanol) or a base-catalyzed approach with sodium methoxide are common.

  • Possible Cause: Active sites in the GC inlet or column.

  • Solution: Use a deactivated inlet liner and ensure the GC column is in good condition and has not been contaminated.

  • Possible Cause: Co-elution with an interfering compound from the sample matrix.

  • Solution: Optimize the GC temperature program to improve the separation of the analyte from interfering peaks.

Issue 2: Significant Ion Suppression or Enhancement in LC-MS Analysis

  • Possible Cause: Matrix effects from co-eluting compounds, especially phospholipids in biological samples.

  • Solution:

    • Improve Sample Preparation: Implement a more rigorous sample cleanup procedure. Solid-phase extraction (SPE) or specific phospholipid depletion techniques can be effective.

    • Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to separate linoleic acid from the majority of phospholipids.

    • Use a Stable Isotope-Labeled Internal Standard: As this compound is a stable isotope-labeled version of the analyte, it will co-elute and experience similar matrix effects, allowing for accurate correction during data analysis.

Issue 3: Low Recovery of this compound from Biological Samples

  • Possible Cause: Inefficient extraction from the sample matrix.

  • Solution: Employ a robust lipid extraction method. The Folch or Bligh and Dyer methods, which utilize a chloroform/methanol mixture, are widely used. For analysis of total fatty acids, a hydrolysis step (acidic or basic) is necessary to free linoleic acid from complex lipids before extraction.

  • Possible Cause: Analyte degradation.

  • Solution: Linoleic acid is prone to oxidation. Minimize exposure to air and light, and consider adding an antioxidant like butylated hydroxytoluene (BHT) during sample preparation.

Data Presentation

Table 1: Typical Purity Specifications for this compound

ParameterSpecificationReference
Chemical Purity≥98%
Deuterated Forms (d1-d4)    ≥99%

Table 2: Example GC-MS Instrumental Parameters for FAMEs Analysis

ParameterSettingReference
GC System
ColumnCapillary column (e.g., CP-Sil 88, BPX-70)
Carrier GasHelium
Flow Rate1 mL/min (constant flow)
Injector TypeSplit/splitless
Injector Temperature250°C
Oven ProgramInitial: 100°C (hold 2 min), Ramp: 10°C/min to 180°C (hold 5 min)    
MS System
Ionization ModeElectron Ionization (EI)
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan

Experimental Protocols

Protocol 1: Derivatization of this compound to Fatty Acid Methyl Esters (FAMEs) using Sodium Methoxide

This protocol is suitable for the derivatization of esterified lipids.

  • Sample Preparation: Dissolve up to 50 mg of the lipid sample in 1 mL of dry toluene in a glass test tube.

  • Reaction: Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.

  • Incubation: Maintain the solution at 50°C for 10 minutes.

  • Neutralization: Add 0.1 mL of glacial acetic acid to stop the reaction.

  • Extraction: Add 5 mL of water, followed by extraction with 5 mL of hexane. Repeat the hexane extraction.

  • Drying: Dry the combined hexane layers over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Re-dissolve the FAMEs in a known volume of hexane for GC-MS analysis.

Visualizations

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Result Sample This compound Sample Derivatization Derivatization to FAMEs Sample->Derivatization e.g., NaOMe/MeOH GCMS GC-MS Analysis Derivatization->GCMS Inject FAMEs Data Data Acquisition GCMS->Data Quantification Purity Quantification Data->Quantification Peak Integration Report Purity Report Quantification->Report

Caption: Workflow for Purity Assessment of this compound.

Troubleshooting_Matrix_Effects Start Significant Ion Suppression or Enhancement Observed? Optimize_Sample_Prep Optimize Sample Preparation (e.g., SPE, Phospholipid Depletion) Start->Optimize_Sample_Prep Yes Check_Chroma Issue Resolved? Optimize_Sample_Prep->Check_Chroma Optimize_Chroma Optimize Chromatography (e.g., Gradient, Column) Check_Chroma->Optimize_Chroma No Success Problem Resolved Check_Chroma->Success Yes Check_IS Issue Resolved? Optimize_Chroma->Check_IS Confirm_IS Confirm Correct Use of Stable Isotope-Labeled IS (this compound) Check_IS->Confirm_IS No Check_IS->Success Yes Contact_Support Contact Technical Support Confirm_IS->Contact_Support

Caption: Troubleshooting Decision Tree for LC-MS Matrix Effects.

References

Dealing with isotopic overlap between Linoleic Acid-d4 and endogenous linoleic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals dealing with the isotopic overlap between Linoleic Acid-d4 and endogenous linoleic acid in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic overlap and why is it a concern when using this compound as an internal standard?

A1: Isotopic overlap, or crosstalk, occurs when the isotopic distribution of the endogenous analyte (linoleic acid) contributes to the signal of the deuterated internal standard (this compound)[1]. Each molecule exists as a series of peaks in a mass spectrum, corresponding to its different isotopic variants (isotopologues). When the mass-to-charge (m/z) ratios of these isotopic clusters are close, they can overlap. This is a concern because the naturally occurring heavy isotopes of endogenous linoleic acid (e.g., containing ¹³C) can artificially inflate the signal of the this compound internal standard, leading to inaccurate quantification of the endogenous analyte[1][2].

Q2: How can I identify if isotopic overlap is affecting my results?

A2: Several indicators can suggest that isotopic overlap is impacting your data:

  • Non-linear calibration curves: At higher concentrations of the analyte, the contribution of its isotopes to the internal standard's signal becomes more significant, causing a non-proportional response[1].

  • Inaccurate quantification: You may observe an underestimation of the true analyte concentration due to the artificially increased internal standard signal.

  • Presence of analyte signal in "zero samples": When a blank sample is spiked only with the deuterated internal standard, the presence of a signal at the analyte's m/z can indicate either contamination of the standard or isotopic contribution[1].

Q3: What is the mass difference between endogenous linoleic acid and this compound?

A3: The monoisotopic mass of endogenous linoleic acid (C₁₈H₃₂O₂) is approximately 280.24 g/mol . The monoisotopic mass of this compound (C₁₈H₂₈D₄O₂) is approximately 284.27 g/mol . The mass difference of 4 Da is generally sufficient to distinguish the primary monoisotopic peaks. However, the isotopic distribution of the endogenous analyte can still lead to overlap with the signal of the deuterated standard.

Troubleshooting Guides

Issue 1: Non-Linearity in the Calibration Curve at High Concentrations

Symptoms: The calibration curve for linoleic acid quantification deviates from linearity, particularly at the higher concentration points.

Possible Cause: Isotopic overlap from the abundant endogenous linoleic acid is contributing to the signal of the this compound internal standard.

Troubleshooting Steps:

  • Assess Isotopic Purity of the Standard:

    • Analyze a high-concentration solution of your this compound standard alone.

    • In the mass spectrum, check for the presence of any signal at the m/z of endogenous linoleic acid. A significant signal may indicate that the standard is contaminated with the unlabeled analyte.

  • Experimentally Determine the Overlap Factor:

    • Prepare a series of solutions containing only the unlabeled linoleic acid at concentrations spanning your calibration curve range.

    • Acquire data, monitoring the m/z channels for both the analyte and the internal standard.

    • Calculate the percentage of the analyte's signal that is detected in the internal standard's m/z channel at each concentration. This will give you an "overlap factor".

  • Apply a Mathematical Correction:

    • Use the experimentally determined overlap factor to correct the measured signal of the internal standard in your samples and calibration standards. The general formula for correction is: Corrected IS Signal = Measured IS Signal - (Measured Analyte Signal * Overlap Factor)

    • Re-plot the calibration curve using the corrected internal standard signal.

Issue 2: Chromatographic Separation of Analyte and Internal Standard

Symptoms: The retention times of endogenous linoleic acid and this compound are slightly different.

Possible Cause: The "chromatographic isotope effect" can cause deuterated compounds to elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.

Troubleshooting Steps:

  • Confirm Co-elution:

    • Carefully examine the chromatograms to determine the extent of separation. While complete co-elution is ideal for ensuring both analyte and standard experience the same matrix effects, a slight, consistent separation may be acceptable if properly integrated.

  • Optimize Chromatography:

    • Adjust Gradient: A shallower gradient can sometimes improve the overlap of the two peaks.

    • Modify Mobile Phase: Small changes in the mobile phase composition may alter selectivity and improve co-elution.

    • Lower Resolution Column: In some instances, a column with slightly lower resolution can increase peak broadening, leading to better overlap.

  • Consider ¹³C-Labeled Standard:

    • If chromatographic optimization is unsuccessful, using a ¹³C-labeled linoleic acid internal standard is an ideal alternative as it will have virtually identical chromatographic behavior to the endogenous analyte.

Data Presentation

Table 1: Molecular Information for Linoleic Acid and this compound

CompoundChemical FormulaAverage Molecular Weight ( g/mol )Monoisotopic Mass (Da)
Linoleic AcidC₁₈H₃₂O₂280.45280.2402
This compoundC₁₈H₂₈D₄O₂284.5284.2653

Table 2: Theoretical Isotopic Distribution of [M-H]⁻ Ions

m/zLinoleic Acid (C₁₈H₃₁O₂⁻) Abundance (%)This compound (C₁₈H₂₇D₄O₂⁻) Abundance (%)
M 100.00100.00
M+1 20.0819.86
M+2 2.092.15
M+3 0.150.16
M+4 0.010.01

Note: Isotopic distributions were calculated using a theoretical isotope distribution calculator and may vary slightly based on the specific calculator and natural abundance values used.

Experimental Protocols

Protocol: Correction for Isotopic Overlap

Objective: To accurately quantify endogenous linoleic acid by correcting for the isotopic contribution of the analyte to the this compound internal standard signal.

Methodology:

  • Preparation of Standards:

    • Prepare a stock solution of unlabeled linoleic acid.

    • Prepare a stock solution of this compound.

    • Create a series of calibration standards containing a constant concentration of this compound and varying concentrations of unlabeled linoleic acid.

    • Prepare "analyte-only" samples at several concentrations within the calibration range.

    • Prepare a "zero sample" containing only the this compound internal standard.

  • LC-MS/MS Analysis:

    • Analyze all prepared samples using a validated LC-MS/MS method.

    • Set up the mass spectrometer to acquire data in Multiple Reaction Monitoring (MRM) mode.

      • Linoleic Acid Transition (example): Q1: m/z 279.2 → Q3: m/z 279.2

      • This compound Transition (example): Q1: m/z 283.3 → Q3: m/z 283.3

    • Alternatively, for GC-MS analysis of fatty acid methyl esters (FAMEs), use Selected Ion Monitoring (SIM) mode.

      • Linoleic Acid Methyl Ester Ion (example): m/z 294

      • This compound Methyl Ester Ion (example): m/z 298

  • Data Analysis and Correction:

    • Integrate the peak areas for both the analyte and the internal standard in all samples.

    • For the "analyte-only" samples, calculate the ratio of the signal in the internal standard channel to the signal in the analyte channel. This is your Overlap Factor . Average the overlap factor across the different concentrations if it is consistent.

    • For your unknown samples and calibration standards, apply the correction formula: Corrected IS Peak Area = Measured IS Peak Area - (Measured Analyte Peak Area * Overlap Factor)

    • Calculate the ratio of the analyte peak area to the corrected internal standard peak area.

    • Construct the calibration curve using the corrected ratios and determine the concentration of linoleic acid in your unknown samples.

Visualizations

Isotopic_Overlap_Correction_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Prep_Standards Prepare Standards (Analyte-only, IS-only, Calibration Curve) Acquire_Data Acquire Data (MRM Mode) Prep_Standards->Acquire_Data Prep_Samples Prepare Unknown Samples (Spike with IS) Prep_Samples->Acquire_Data Integrate_Peaks Integrate Peak Areas (Analyte and IS) Acquire_Data->Integrate_Peaks Calculate_Overlap Calculate Overlap Factor (from Analyte-only samples) Integrate_Peaks->Calculate_Overlap Apply_Correction Apply Correction Formula Integrate_Peaks->Apply_Correction Measured Peak Areas Calculate_Overlap->Apply_Correction Overlap Factor Quantify Quantify Analyte Apply_Correction->Quantify

Workflow for Isotopic Overlap Correction.

Isotopic_Overlap_Concept cluster_linoleic Endogenous Linoleic Acid cluster_linoleic_d4 This compound (IS) LA_M M (m/z 279.2) LA_M1 M+1 LA_M2 M+2 LA_M3 M+3 LA_M4 M+4 LAD4_M M' (m/z 283.3) LA_M4->LAD4_M Isotopic Overlap LAD4_M1 M'+1 LAD4_M2 M'+2

Conceptual Diagram of Isotopic Overlap.

References

Technical Support Center: Optimization of Chromatography for Separating Linoleic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Linoleic Acid-d4.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the chromatographic analysis of this compound, providing potential causes and systematic solutions in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question: Why am I observing poor peak shape (e.g., tailing, fronting) for my this compound peak in reversed-phase HPLC?

Answer: Poor peak shape is a common issue in HPLC that can often be resolved by systematically investigating several factors.

  • Secondary Interactions: Free silanol groups on the silica-based stationary phase can interact with the carboxylic acid group of this compound, leading to peak tailing.[1]

    • Solution: Use an end-capped column or add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the fatty acid and minimize these interactions.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting.[1]

    • Solution: Reduce the injection volume or dilute the sample. A general guideline is to inject 1-2% of the total column volume for sample concentrations around 1 µg/µL.[1]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause distorted peaks.[1]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shapes.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Question: My retention times for this compound are drifting or not reproducible. What could be the cause?

Answer: Retention time instability can compromise the reliability of your results. Common causes and their solutions include:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 5-10 column volumes.

  • Mobile Phase Instability: Changes in mobile phase composition due to evaporation of volatile components or degradation can affect retention.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Variations in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Pump Performance Issues: Inconsistent solvent delivery from the HPLC pump can cause retention time variability.

    • Solution: Regularly maintain and check the performance of your HPLC pump, including seals and check valves.

Question: How can I improve the resolution between this compound and other fatty acids?

Answer: Improving the resolution of co-eluting peaks involves optimizing several chromatographic parameters.

  • Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile, methanol) percentage or switching to a different modifier can alter selectivity.

    • Solution: Perform a series of runs with varying mobile phase compositions to find the optimal separation.

  • Incorrect Stationary Phase: The chosen stationary phase may not provide sufficient selectivity for the analytes.

    • Solution: Consider a different stationary phase. For example, while a C18 column is standard, a C8, C30, or a phenyl-hexyl column might offer different selectivity for certain fatty acids.

  • Gradient Slope: A shallower gradient can improve the separation of closely eluting compounds.

    • Solution: Decrease the rate of change of the organic solvent concentration in your gradient program.

Gas Chromatography (GC) Troubleshooting

Question: My this compound methyl ester (FAME) peaks are broad or show significant tailing in GC.

Answer: Broad or tailing peaks in GC can be caused by several factors related to the column, sample, or instrument settings.

  • Column Contamination: Buildup of non-volatile residues at the head of the column can lead to peak tailing.

    • Solution: Trim the first few centimeters of the column. If the problem persists, the column may need to be replaced.

  • Active Sites in the System: Polar fatty acid derivatives can interact with active sites in the injector liner or on the column.

    • Solution: Use a deactivated inlet liner. If the problem persists, the column may be degrading and require replacement.

  • Slow Injection: A slow injection can introduce the sample onto the column as a wide band, resulting in broad peaks.

    • Solution: Ensure a rapid injection to introduce the sample onto the column as a narrow band.

Question: The resolution between my deuterated and non-deuterated Linoleic Acid is poor. What adjustments can I make?

Answer: Deuterated fatty acids generally elute slightly earlier than their non-deuterated counterparts in GC. Optimizing the separation requires careful method adjustment.

  • Suboptimal Temperature Program: A shallow temperature ramp is often needed to separate closely eluting FAMEs.

    • Solution: Decrease the oven temperature ramp rate to increase the time the analytes spend interacting with the stationary phase.

  • Incorrect Column: The column's stationary phase is critical for this separation.

    • Solution: Highly polar cyanopropyl-based stationary phases (e.g., HP-88) are often recommended for the separation of fatty acid isomers.

Data Presentation

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterConditionReference
Column C18, 3 µm, 2.0 mm x 150 mm
Mobile Phase A Water:Acetonitrile:Acetic Acid (90:10:0.04, v/v/v)
Mobile Phase B Acetonitrile:Isopropanol (80:20, v/v)
Gradient 30% B at 0 min, 58% B at 1 min, 68% B at 20 min, 70% B at 23 min, 100% B from 24 to 27 min, 30% B from 27.1 to 30 min
Flow Rate 0.2 mL/min
Detection Q-TOF MS

Table 2: Example GC Method Parameters for FAME Analysis

ParameterConditionReference
Column DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 38 cm/s
Inlet Temperature 280 °C
Oven Program 100 °C to 250 °C at 10 °C/min, hold at 260 °C for 10 min
Detector Flame Ionization Detector (FID) at 20 °C

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis of this compound from Plasma

This protocol is adapted from a method for analyzing oxidized linoleic acid metabolites.

  • Sample Collection: Transfer a 50 µL plasma aliquot into a glass culture tube containing 10 µL of an antioxidant solution (50 mM BHT and 200 mM DTPA).

  • Internal Standard Addition: Add a known amount of an appropriate internal standard.

  • Alkaline Hydrolysis: Treat the samples with 0.2 M KOH (final concentration) in methanol. Vortex the mixture, perfuse with nitrogen, seal, and heat at 60 °C for 30 minutes.

  • Acidification: After cooling, place the samples on an ice bath and acidify the reaction mixture to pH 3 with 0.5 N HCl.

  • Extraction: Add 3 mL of hexane, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes at 4 °C. Transfer the upper organic phase to a new tube. Repeat the extraction.

  • Drying and Reconstitution: Evaporate the combined organic layers to dryness under nitrogen. Reconstitute the residue in a suitable solvent, such as methanol-water with 0.04% acetic acid.

Protocol 2: Derivatization of this compound to FAME for GC Analysis

Fatty acids require derivatization to their more volatile methyl esters (FAMEs) for GC analysis.

  • Esterification: To the extracted fatty acid sample, add a solution of acetyl-chloride in methanol.

  • Incubation: Heat the mixture to facilitate the reaction.

  • Extraction: After cooling, add a non-polar solvent like hexane and water. Vortex and centrifuge to separate the layers.

  • Collection: Collect the upper organic layer containing the FAMEs for GC-MS analysis.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) add_is Add Deuterated Internal Standard start->add_is hydrolysis Alkaline Hydrolysis add_is->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction derivatization Derivatization (for GC) extraction->derivatization GC Pathway reconstitution Reconstitution in Mobile Phase (for HPLC) extraction->reconstitution HPLC Pathway gc GC Separation derivatization->gc hplc HPLC Separation reconstitution->hplc ms Mass Spectrometry Detection hplc->ms gc->ms peak_integration Peak Integration ms->peak_integration quantification Quantification peak_integration->quantification end Final Report quantification->end

Caption: A generalized workflow for the analysis of this compound.

troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_solutions_tailing Tailing Solutions cluster_solutions_fronting Fronting Solutions cluster_solutions_broad Broadening Solutions start Poor Chromatographic Results q1 Check Peak Shape start->q1 tailing Tailing q1->tailing Yes fronting Fronting q1->fronting No sol_tailing1 Use End-Capped Column tailing->sol_tailing1 sol_tailing2 Add Acidic Modifier to Mobile Phase tailing->sol_tailing2 broad Broad fronting->broad No sol_fronting1 Reduce Injection Volume fronting->sol_fronting1 sol_fronting2 Dilute Sample fronting->sol_fronting2 sol_broad1 Optimize Injection Technique broad->sol_broad1 sol_broad2 Check for Column Contamination broad->sol_broad2 q2 Check Retention Time broad->q2 Next sol_tailing2->q2 sol_fronting2->q2 sol_broad2->q2 unstable_rt Unstable Retention Time q2->unstable_rt Yes q3 Check Resolution q2->q3 No sol_rt Ensure Proper Equilibration & Column Temperature unstable_rt->sol_rt sol_rt->q3 poor_res Poor Resolution q3->poor_res Yes end Optimized Method q3->end No sol_res Optimize Mobile Phase / Gradient / Stationary Phase poor_res->sol_res sol_res->end

Caption: A decision tree for troubleshooting common chromatography issues.

References

Method refinement for accurate quantification using Linoleic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for quantitative analysis using Linoleic Acid-d4. This resource is designed to assist researchers, scientists, and drug development professionals in refining their analytical methods and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the use of this compound as an internal standard.

Q1: What is the primary purpose of using this compound in quantitative analysis?

This compound is a stable isotope-labeled (SIL) internal standard. Its primary role is to act as an internal reference to correct for variations that can occur during sample preparation, extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] Because it is chemically almost identical to the endogenous linoleic acid, it experiences similar losses during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1][3] By adding a known amount of this compound to every sample, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.[1]

Q2: How should this compound standards be stored?

For long-term stability, this compound should be stored at -20°C. Under these conditions, it is stable for at least two years. Stock solutions should be prepared in an appropriate organic solvent, such as ethanol or methyl acetate, and stored at -20°C or -80°C to minimize degradation and solvent evaporation. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q3: Is derivatization necessary when analyzing linoleic acid?

It depends on the analytical platform:

  • For LC-MS/MS analysis , derivatization is generally not required. This simplifies sample preparation and reduces the potential for analytical artifacts.

  • For GC-MS analysis , derivatization is necessary to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs). Common derivatizing agents include boron trifluoride (BF3) in methanol or acetyl chloride in methanol.

Q4: My this compound signal is decreasing over time in my samples. What could be the cause?

A gradual loss of signal from a deuterated standard can sometimes be attributed to H/D (hydrogen-deuterium) exchange. This can occur if the deuterium atoms are in chemically labile positions. To mitigate this, you should:

  • Use standards with stable labels: this compound has deuterium atoms on the carbon backbone, which are generally stable. Avoid standards with labels on exchangeable sites like carboxyl (-COOH) groups.

  • Control pH: Avoid highly acidic or basic conditions during sample preparation and storage, as these can catalyze H/D exchange.

  • Solvent Choice: Whenever possible, use aprotic solvents for storage and minimize the time the standard spends in aqueous solutions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the quantification of linoleic acid using this compound.

Problem 1: High Variability or Poor Reproducibility

High variability in results between replicate samples is often traced back to matrix effects or inconsistent sample preparation.

Root Cause: Matrix Effects Matrix effects refer to the suppression or enhancement of the analyte's ionization by co-eluting compounds from the sample matrix, a common issue in plasma and tissue samples.

  • Solution 1: Improve Sample Preparation: Implement a more rigorous cleanup procedure to remove interfering substances, particularly phospholipids. Techniques like solid-phase extraction (SPE) or specific phospholipid depletion kits can be highly effective.

  • Solution 2: Optimize Chromatography: Adjust the LC gradient or change the column to better separate linoleic acid from the matrix components causing ion suppression.

  • Solution 3: Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.

Root Cause: Inefficient Extraction Inconsistent recovery of both the analyte and the internal standard can lead to high variability.

  • Solution: Optimize Extraction Protocol: Ensure the chosen lipid extraction method is robust. Methods like Folch or Bligh and Dyer, which use a chloroform/methanol mixture, are effective. Ensure complete phase separation during liquid-liquid extractions and carefully collect the organic layer containing the lipids.

Problem 2: Low Signal Intensity for Linoleic Acid and/or this compound

Low signal intensity can be caused by poor ionization, instrument settings, or sample degradation.

  • Solution 1: Optimize MS Parameters: Ensure the mass spectrometer is properly tuned for the specific m/z transitions of linoleic acid and this compound. For LC-MS, use negative ion mode, as carboxylic acids ionize well to form [M-H]⁻ ions.

  • Solution 2: Enhance Ionization: Adding a weak base or a salt like ammonium acetate to the mobile phase can improve the deprotonation and ionization of fatty acids in negative ESI mode.

  • Solution 3: Check for Analyte Degradation: Linoleic acid is a polyunsaturated fatty acid and is susceptible to oxidation. Add antioxidants like BHT (butylated hydroxytoluene) during sample preparation to prevent degradation. Store samples at -80°C and minimize light exposure.

Problem 3: Chromatographic Peak Splitting or Tailing

Poor peak shape can compromise accurate integration and quantification.

  • Solution 1: Check for Column Overload: Injecting a sample that is too concentrated can lead to peak fronting or splitting. Dilute the sample and re-inject. A concentration of 150 µg/mL can be excessive for MS analysis.

  • Solution 2: Ensure Analyte and Internal Standard Co-elution: A slight difference in retention time between linoleic acid and this compound can occur due to the deuterium isotope effect. While perfect co-elution is ideal, a consistent, small separation is often acceptable. However, if the separation is large, it may expose the analyte and standard to different matrix environments, defeating the purpose of the internal standard. Adjusting the chromatographic gradient or temperature may help improve co-elution.

  • Solution 3: Mobile Phase Compatibility: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase to prevent peak distortion.

Experimental Protocols & Data

Example Protocol: Quantification of Total Linoleic Acid in Human Plasma via LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of total linoleic acid from plasma samples.

1. Sample Preparation & Internal Standard Spiking:

  • Thaw 100 µL of human plasma on ice.

  • Add 10 µL of a known concentration of this compound (e.g., 10 µg/mL in methanol) to the plasma sample.

  • Add a mixture of antioxidants (e.g., 10 µL of 50 mM BHT) to prevent oxidation during sample processing.

2. Alkaline Hydrolysis (to release esterified linoleic acid):

  • Add 100 µL of 0.3 M potassium hydroxide (KOH) in 80% methanol.

  • Vortex the mixture and incubate at 60-80°C for 30 minutes to hydrolyze the lipids.

3. Lipid Extraction (Liquid-Liquid Extraction):

  • Cool the samples to room temperature.

  • Add 1 mL of hexane/isopropanol (3:2, v/v).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 2,000 x g for 5 minutes to achieve phase separation.

  • Carefully transfer the upper organic (hexane) layer to a clean glass tube.

  • Repeat the extraction step with another 1 mL of hexane and combine the organic layers.

4. Sample Concentration and Reconstitution:

  • Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80% methanol).

5. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 2mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v).

  • Flow Rate: 0.2-0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions:

    • Linoleic Acid: Q1 m/z 279.2 -> Q3 (select appropriate product ion, e.g., 279.2 -> 279.2 for SIM or a specific fragment).

    • This compound: Q1 m/z 283.2 -> Q3 (select corresponding product ion).

Workflow Diagram

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis cluster_data Data Processing p1 1. Plasma Sample (100 µL) p2 2. Spike with this compound & Antioxidant p1->p2 p3 3. Alkaline Hydrolysis (KOH, 60-80°C) p2->p3 e1 4. Liquid-Liquid Extraction (Hexane/Isopropanol) p3->e1 e2 5. Collect Organic Layer e1->e2 e3 6. Evaporate to Dryness e2->e3 e4 7. Reconstitute in Mobile Phase e3->e4 a1 8. Inject into LC-MS/MS e4->a1 a2 9. Data Acquisition (Negative ESI, MRM) a1->a2 d1 10. Integrate Peaks a2->d1 d2 11. Calculate Analyte/IS Ratio d1->d2 d3 12. Quantify using Calibration Curve d2->d3

Caption: General experimental workflow for this compound quantification.

Troubleshooting Decision Tree

G start Problem Observed: Inaccurate Quantification q1 Is recovery of LA-d4 low or inconsistent? start->q1 a1_yes Optimize Extraction: - Check solvent polarity - Ensure complete phase separation - Verify hydrolysis efficiency q1->a1_yes  Yes q2 Is signal intensity low for both analyte and IS? q1->q2 No a1_yes->q2 a2_yes Optimize MS: - Tune instrument for analytes - Check ESI source parameters - Add mobile phase modifier (e.g., NH4OAc) q2->a2_yes  Yes q3 Is Analyte/IS ratio inconsistent across samples? q2->q3 No a2_yes->q3 a3_yes Mitigate Matrix Effects: - Improve sample cleanup (SPE) - Optimize LC separation - Dilute sample q3->a3_yes  Yes end_node Method Refined q3->end_node No a3_yes->end_node

Caption: Decision tree for troubleshooting common quantification issues.

Typical Method Performance Data

The following table summarizes typical performance metrics for validated LC-MS/MS methods for linoleic acid quantification. Actual results will vary based on the specific matrix, instrumentation, and protocol used.

ParameterTypical Value/RangeReference
Linearity (R²) ≥ 0.995
Limit of Quantification (LOQ) 2.4–285.3 nmol/L
Recovery Efficiency >85% - 90%
Intra- & Inter-batch Precision (RSD) < 15%

RSD: Relative Standard Deviation

References

Validation & Comparative

A Comparative Guide to Linoleic Acid Quantification: Method Validation Using Linoleic Acid-d4 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of linoleic acid, an essential omega-6 fatty acid, is critical across various fields, from metabolic research to pharmaceutical development. This guide provides an objective comparison of analytical methods for linoleic acid quantification, with a focus on the validated use of linoleic acid-d4 as an internal standard in mass spectrometry-based methods, alongside alternative approaches.

This document details the experimental protocols and presents comparative performance data for three prominent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a deuterated internal standard, Gas Chromatography-Mass Spectrometry (GC-MS) with a non-deuterated internal standard, and High-Performance Thin-Layer Chromatography (HPTLC).

Performance Comparison of Analytical Methods

The selection of an appropriate analytical technique for linoleic acid quantification is contingent on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following tables summarize the quantitative performance of the discussed methods. Disclaimer: The presented data is compiled from various studies and is intended for comparative purposes. Performance characteristics can vary based on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: Performance Characteristics of LC-MS/MS for Linoleic Acid Quantification

ParameterPerformance
Linearity (r²) >0.995[1]
Limit of Detection (LOD) 0.8 - 10.7 nmol/L[1]
Limit of Quantification (LOQ) 2.4 - 285.3 nmol/L[1]
Accuracy (% Recovery) Within ±15% of nominal values[1]
Precision (% RSD) <15%[1]

Table 2: Performance Characteristics of GC-MS for Linoleic Acid Quantification

ParameterPerformance
Linearity (r²) >0.99
Limit of Detection (LOD) 2.419 µg/mL
Limit of Quantification (LOQ) 8.063 µg/mL
Accuracy (% Recovery) 97.4 – 99.2%
Precision (% RSD) <0.9%

Table 3: Performance Characteristics of HPTLC for Linoleic Acid Quantification

ParameterPerformance
Linearity (r²) 0.9954
Limit of Detection (LOD) 91.96 ng/spot
Limit of Quantification (LOQ) 118.14 ng/spot
Accuracy (% Recovery) 98.7 - 101.2%
Precision (% RSD) 1.65% (Instrumental), 1.95% (Repeatability)

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows for the different analytical methods.

Experimental Workflow for Linoleic Acid Quantification using LC-MS/MS with this compound sample Sample (e.g., Plasma, Tissue) add_is Addition of this compound Internal Standard sample->add_is extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) add_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant dry_down Evaporation under Nitrogen supernatant->dry_down reconstitute Reconstitution in Mobile Phase dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis (Quantification) lcms->data Experimental Workflow for Linoleic Acid Quantification using GC-MS with C17:0 sample Sample (e.g., Oil, Food) add_is Addition of C17:0 Internal Standard sample->add_is extraction Lipid Extraction add_is->extraction methylation Derivatization to Fatty Acid Methyl Esters (FAMEs) extraction->methylation fame_extraction Extraction of FAMEs methylation->fame_extraction gcms GC-MS Analysis fame_extraction->gcms data Data Analysis (Quantification) gcms->data Experimental Workflow for Linoleic Acid Quantification using HPTLC sample Sample Preparation (e.g., Extraction) spotting Sample and Standard Application on HPTLC Plate sample->spotting development Chromatographic Development in Twin Trough Chamber spotting->development drying Plate Drying development->drying derivatization Derivatization with Anisaldehyde-Sulfuric Acid Reagent drying->derivatization heating Heating derivatization->heating scanning Densitometric Scanning heating->scanning data Data Analysis (Quantification) scanning->data

References

The Gold Standard for Fatty Acid Quantification: A Comparative Guide to Linoleic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative assays involving linoleic acid, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of Linoleic Acid-d4 against other common internal standards, supported by experimental data, to demonstrate its superior performance in mass spectrometry-based quantification.

This compound, a stable isotope-labeled (SIL) internal standard, is widely regarded as the gold standard for the quantitative analysis of linoleic acid and its metabolites. Its chemical and physical properties are nearly identical to the endogenous analyte, allowing it to effectively compensate for variations during sample preparation, chromatography, and ionization. This guide will delve into the performance of this compound in comparison to other internal standards, such as odd-chain fatty acids (e.g., C17:0) and structural analogs, and provide detailed experimental protocols for its application.

Performance Comparison of Internal Standards

The ideal internal standard co-elutes with the analyte and exhibits the same behavior during extraction and ionization, thereby correcting for matrix effects and procedural losses. Deuterated standards like this compound fulfill these criteria more effectively than other alternatives.

Internal Standard TypeAnalyte(s)Accuracy (Recovery %)Precision (RSD %)Notes
This compound (Deuterated) Linoleic Acid and its oxides87.25 - 119.44%[1]< 6.96%[1]Co-elutes with the analyte, providing the most accurate correction for matrix effects and procedural variability. Considered the gold standard.
Oxidized Linoleic Acid MetabolitesNot explicitly stated, but method CV < 18.5%[2]< 18.5%[2]Demonstrates good reproducibility for complex analyses.
Heptadecanoic Acid (C17:0) (Odd-Chain Fatty Acid) Conjugated Linoleic Acid (CLA) and other fatty acidsNot explicitly stated for linoleic acidNot explicitly stated for linoleic acidDoes not co-elute with linoleic acid, potentially leading to differential matrix effects and extraction efficiencies. Its response can be affected by the derivatization method used[3].
Sorbic Acid (Structural Analog) Conjugated Linoleic Acid (CLA)Not explicitly stated~0.78–1.20%Different chemical properties from linoleic acid can lead to inaccurate quantification due to variations in extraction and ionization.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating quantitative assays. Below are representative protocols for the analysis of linoleic acid and its metabolites using this compound as an internal standard.

Protocol 1: Quantification of Oxidized Linoleic Acid Metabolites in Rat Plasma by LC-MS/MS

This protocol details the analysis of 9-HODE, 13-HODE, 9-oxoODE, and 13-oxoODE in rat plasma.

1. Sample Preparation:

  • To a 50 µL plasma sample, add 10 µL of an antioxidant solution (50 mM BHT and 200 mM DTPA).

  • Add 100 µL of the internal standard working solution (13-HODE-d4).

  • Add 0.2 M KOH in methanol to a final volume of 0.5 mL.

  • Vortex, purge with nitrogen, and heat at 60°C for 30 minutes for hydrolysis.

  • After cooling, acidify with 1N HCl and extract the lipids with hexane.

  • Evaporate the hexane layer and reconstitute the residue in the mobile phase.

2. LC-MS/MS Parameters:

  • Column: A suitable C18 column.

  • Mobile Phase A: Water:Acetonitrile:Acetic Acid (90:10:0.04, v/v/v).

  • Mobile Phase B: Acetonitrile:Isopropanol (80:20, v/v).

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for each analyte and the internal standard.

Protocol 2: Quantification of Free Fatty Acids in Human Plasma by GC-MS

This protocol is a general method for the analysis of free fatty acids, including linoleic acid.

1. Sample Preparation:

  • To 200 µL of plasma, add 100 µL of the deuterated internal standard mix, including this compound.

  • Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.

  • Extract the fatty acids with two portions of 1 mL iso-octane.

  • Combine the iso-octane layers and dry under a stream of nitrogen.

  • Derivatize the fatty acids to their pentafluorobenzyl (PFB) esters using 1% PFB bromide in acetonitrile and 1% diisopropylethylamine in acetonitrile.

  • Dry the sample and reconstitute in iso-octane for injection.

2. GC-MS Parameters:

  • Column: A suitable capillary column for fatty acid methyl ester (FAME) or PFB ester analysis (e.g., DB-5).

  • Injector: Splitless injection at 250°C.

  • Oven Program: Start at 160°C, ramp to 270°C.

  • Carrier Gas: Helium.

  • Ionization Mode: Negative Chemical Ionization (NCI).

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for each fatty acid PFB ester and the deuterated internal standard.

Visualizing Experimental and Biological Pathways

To further clarify the methodologies and the biological context of linoleic acid, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound (IS) Sample->Spike Extraction Lipid Extraction (e.g., LLE, SPE) Spike->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS LC-MS/MS or GC-MS Analysis Derivatization->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification

A generalized workflow for quantitative analysis using an internal standard.

linoleic_acid_pathway LA Linoleic Acid (Omega-6) GLA γ-Linolenic Acid (GLA) LA->GLA Δ6-desaturase DGLA Dihomo-γ-Linolenic Acid (DGLA) GLA->DGLA Elongase AA Arachidonic Acid (AA) DGLA->AA Δ5-desaturase Prostaglandins Prostaglandins AA->Prostaglandins COX enzymes Leukotrienes Leukotrienes AA->Leukotrienes LOX enzymes

Simplified metabolic pathway of linoleic acid.

Conclusion

The selection of an appropriate internal standard is a critical factor in the reliability of quantitative assays. The data and protocols presented in this guide unequivocally demonstrate that this compound provides superior accuracy and precision for the quantification of linoleic acid and its metabolites compared to non-deuterated alternatives. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process ensures robust and reliable data, making it an indispensable tool for researchers in lipidomics and drug development. While other internal standards can be used, their inherent chemical differences necessitate careful validation to avoid potential inaccuracies in quantification.

References

Cross-Validation of Analytical Methods: A Comparative Guide to Using Linoleic Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of linoleic acid, an essential omega-6 polyunsaturated fatty acid, in biological matrices is crucial for research in nutrition, metabolic diseases, and drug development. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in chromatographic and mass spectrometric assays. This guide provides an objective comparison of Linoleic Acid-d4, a deuterated stable isotope-labeled internal standard, with other common alternatives, supported by experimental data and detailed methodologies.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), stable isotope-labeled internal standards (SIL-IS) are widely regarded as the "gold standard". These compounds have the same chemical structure as the analyte of interest, but a few atoms are replaced with their heavier stable isotopes (e.g., deuterium, ¹³C). This near-identical physicochemical behavior ensures that the SIL-IS experiences similar extraction recovery, ionization efficiency, and chromatographic retention as the analyte, effectively compensating for variations during sample preparation and analysis.[1]

This compound is a deuterated analog of linoleic acid intended for use as an internal standard for its quantification by GC- or LC-MS.[2]

Comparison of Internal Standard Performance

The selection of an internal standard significantly impacts the accuracy and precision of the analytical method. Below is a comparison of this compound with other commonly used types of internal standards for fatty acid analysis.

Internal Standard TypePrincipleAdvantagesDisadvantages
This compound (Deuterated SIL-IS) Co-elutes with and has nearly identical physicochemical properties to endogenous linoleic acid.[3]- Best correction for matrix effects and variability in sample preparation. - High accuracy and precision.[4]- Potential for slight chromatographic shifts compared to the non-labeled analyte. - May not always perfectly correct for ion suppression in all matrixes. - Higher cost compared to other alternatives.
Odd-Chain Fatty Acids (e.g., C17:0, C19:0) Structurally similar to linoleic acid but not naturally abundant in most biological samples.- Cost-effective. - Can provide good correction for extraction efficiency.- Does not co-elute with linoleic acid, leading to incomplete correction for matrix effects at the specific retention time of the analyte. - Endogenous levels, although low, can be present in some matrices, potentially causing interference.
Structural Analogs (Non-labeled) A non-endogenous compound with similar chemical and physical properties to linoleic acid.- Can be cost-effective. - May provide better chromatographic co-elution than odd-chain fatty acids.- Differences in structure can lead to variations in extraction recovery and ionization response compared to the analyte. - May not adequately compensate for matrix effects.
External Calibration Quantification is based on a calibration curve generated from standards prepared in a clean solvent, without the use of an internal standard.- Simple and inexpensive.- Highly susceptible to variations in sample preparation, injection volume, and instrument response. - Does not account for matrix effects, leading to poor accuracy and precision.

Quantitative Data Comparison

The following table summarizes typical performance data for analytical methods using different internal standards for fatty acid analysis. While a direct head-to-head comparison in a single study is ideal, the data below is compiled from various sources to provide a general overview.

ParameterThis compound (LC-MS/MS)Odd-Chain Fatty Acid (GC-MS)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 85-115%77-238% (can be highly variable depending on the specific fatty acid and IS pairing)
Precision (%RSD) < 15%Median increase in variance of 141% when using a non-ideal IS
Limit of Quantification (LOQ) 9.7–35.9 nmol/L (for oxidized linoleic acid metabolites)Dependent on the analyte and instrumentation.

Note: The performance of an analytical method is highly dependent on the specific matrix, instrumentation, and experimental conditions. The values presented above are for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the successful cross-validation and implementation of analytical methods.

Protocol 1: Quantification of Total Linoleic Acid in Plasma by GC-MS

This protocol involves the hydrolysis of esterified linoleic acid, derivatization to fatty acid methyl esters (FAMEs), and analysis by GC-MS using an odd-chain fatty acid as an internal standard.

1. Sample Preparation and Hydrolysis:

  • To 100 µL of plasma, add a known amount of C17:0 internal standard.

  • Add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes to hydrolyze the fatty acids.

2. Derivatization to FAMEs:

  • Add 2 mL of 14% boron trifluoride in methanol and heat at 100°C for 5 minutes.

  • Add 2 mL of hexane and 1 mL of saturated NaCl solution, vortex, and centrifuge.

  • Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis:

  • Inject 1 µL of the hexane extract onto a GC equipped with a suitable capillary column (e.g., DB-23).

  • Use a temperature program to separate the FAMEs.

  • The mass spectrometer is operated in electron ionization (EI) mode, and the quantification is performed using selected ion monitoring (SIM).

Protocol 2: Quantification of Free Linoleic Acid in Plasma by LC-MS/MS

This protocol describes the analysis of free linoleic acid using this compound as the internal standard.

1. Sample Preparation (Protein Precipitation and Lipid Extraction):

  • To 100 µL of plasma, add 10 µL of this compound solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge.

  • Transfer the supernatant to a new tube and perform a liquid-liquid extraction with 1 mL of hexane.

  • Evaporate the hexane layer to dryness under a stream of nitrogen.

2. LC-MS/MS Analysis:

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Inject the sample onto a C18 reversed-phase column.

  • Use a gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% formic acid.

  • The mass spectrometer is operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the transitions for both linoleic acid and this compound.

Mandatory Visualizations

Linoleic Acid Metabolic Pathway

The following diagram illustrates the metabolic conversion of linoleic acid to arachidonic acid, a precursor for various pro-inflammatory eicosanoids.

Linoleic_Acid_Metabolism cluster_enzymes Enzymatic Conversions LA Linoleic Acid (18:2n-6) FADS2 Δ6-Desaturase (FADS2) GLA γ-Linolenic Acid (GLA) ELOVL5 Elongase (ELOVL5) DGLA Dihomo-γ-Linolenic Acid (DGLA) FADS1 Δ5-Desaturase (FADS1) AA Arachidonic Acid (AA) COX_LOX COX, LOX Enzymes Eicosanoids Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) FADS2->GLA ELOVL5->DGLA FADS1->AA COX_LOX->Eicosanoids

Caption: Metabolic pathway of linoleic acid to arachidonic acid and pro-inflammatory eicosanoids.

Experimental Workflow for Cross-Validation

This diagram outlines the logical steps for cross-validating an analytical method using this compound against an alternative internal standard.

Cross_Validation_Workflow start Define Analytical Method (LC-MS/MS or GC-MS) prep_samples Prepare Two Sets of Samples (Calibration Standards & QCs) start->prep_samples is1 Spike Set 1 with This compound prep_samples->is1 is2 Spike Set 2 with Alternative Internal Standard prep_samples->is2 analysis Analyze Both Sets of Samples Using the Same Method is1->analysis is2->analysis data_proc Process Data and Construct Calibration Curves for Each Set analysis->data_proc validation Evaluate and Compare Validation Parameters data_proc->validation compare Compare Linearity, Accuracy, Precision, LOD, and LOQ validation->compare conclusion Determine the Optimal Internal Standard compare->conclusion

Caption: Workflow for the cross-validation of different internal standards in an analytical method.

Linoleic Acid-Induced Pro-inflammatory Signaling

This diagram illustrates the signaling pathways activated by linoleic acid in vascular endothelial cells, leading to an inflammatory response.

Proinflammatory_Signaling cluster_pathways Signaling Cascades LA Linoleic Acid PI3K PI3K LA->PI3K ERK12 ERK1/2 LA->ERK12 Akt Akt PI3K->Akt activates NFkB NF-κB Activation Akt->NFkB ERK12->NFkB Inflammation Vascular Inflammation (e.g., VCAM-1 expression) NFkB->Inflammation

Caption: Pro-inflammatory signaling pathways induced by linoleic acid in endothelial cells.

References

A Comparative Guide to the Use of Linoleic Acid-d4 as an Internal Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of linoleic acid, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. Linoleic Acid-d4, a deuterated form of linoleic acid, is a commonly employed internal standard in mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] This guide provides an objective comparison of this compound with its primary alternative, ¹³C-labeled linoleic acid, supported by experimental data and detailed protocols.

The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, derivatization, and ionization, to compensate for sample loss and matrix effects.[3] Stable isotope-labeled internal standards are considered the gold standard for this purpose.[4] While both deuterated and ¹³C-labeled standards are widely used, their physicochemical properties can lead to different analytical performances.

Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards

The primary distinction between deuterated and ¹³C-labeled internal standards lies in their chromatographic behavior and potential for isotopic exchange. While this compound is a cost-effective and widely available option, it is susceptible to a phenomenon known as the "deuterium isotope effect," which can cause it to elute slightly earlier than the non-labeled analyte in liquid chromatography.[5] This chromatographic shift can lead to inaccuracies in quantification, particularly in complex biological matrices where matrix effects can vary across the elution profile.

In contrast, ¹³C-labeled internal standards are generally considered superior as they exhibit nearly identical retention times and ionization efficiencies to their endogenous counterparts, minimizing the risk of quantification errors. However, the higher cost and more limited commercial availability of ¹³C-labeled standards can be a practical limitation.

A recent comprehensive lipidomics study highlighted the benefits of using a biologically generated, uniformly ¹³C-labeled internal standard mixture over a commercially available deuterated internal standard mixture, demonstrating a significant improvement in data quality and a reduction in the coefficient of variation (CV%).

FeatureDeuterated Internal Standard (e.g., this compound)¹³C-Labeled Internal Standard
Co-elution May exhibit a slight retention time shift (isotope effect).Typically co-elutes perfectly with the analyte.
Accuracy Prone to potential inaccuracies due to chromatographic shifts and matrix effects.Generally provides higher accuracy and precision.
Isotope Stability Deuterium atoms on exchangeable sites (-OD) can be unstable.¹³C labels are stable and not prone to exchange.
Cost Generally more cost-effective.Typically more expensive.
Availability Widely commercially available.Less commercially available for all analytes.

Experimental Protocols

The accurate quantification of linoleic acid using an internal standard involves several key steps, from sample preparation to data analysis. The following is a generalized protocol for LC-MS/MS analysis.

StepProcedure
1. Internal Standard Spiking A known amount of this compound or a ¹³C-labeled internal standard is added to the sample at the earliest stage of preparation to account for variability in extraction efficiency.
2. Lipid Extraction Lipids are commonly extracted from the sample matrix using a solvent mixture such as chloroform:methanol (2:1, v/v) in a modified Bligh-Dyer extraction. The organic phase containing the lipids is then separated and dried.
3. Saponification (Optional) For the analysis of total fatty acids, a hydrolysis step (e.g., with KOH in methanol) is performed to release esterified fatty acids.
4. LC-MS/MS Analysis The extracted lipids are reconstituted in an appropriate solvent and injected into an LC-MS/MS system. Separation is typically achieved on a C18 or phenyl column. Detection is performed using multiple reaction monitoring (MRM) in negative ion mode, monitoring for the specific precursor-to-product ion transitions of both the analyte and the internal standard.
5. Quantification The concentration of linoleic acid in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.

Visualizing the Analytical Workflow and Isotope Effect

To further clarify the concepts discussed, the following diagrams illustrate the analytical workflow and the deuterium isotope effect.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with Internal Standard (this compound) Sample->Spike Extract Lipid Extraction Spike->Extract Hydrolysis Saponification (Optional) Extract->Hydrolysis LCMS LC-MS/MS Analysis Hydrolysis->LCMS Quant Quantification LCMS->Quant isotope_effect Analyte Linoleic Acid IS This compound time_axis Retention Time intensity_axis Intensity

References

A Researcher's Guide to Linoleic Acid-d4: Comparing Sources, Purity, and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Linoleic Acid-d4 as an internal standard in quantitative analyses, the choice of supplier and a clear understanding of the product's purity are critical for obtaining accurate and reproducible results. This guide provides an objective comparison of commercially available this compound, supported by experimental protocols and an exploration of its role in cellular signaling.

Data Presentation: Comparison of this compound from Various Suppliers

SupplierCatalog NumberStated PurityIsotopic PurityFormulation
Cayman Chemical 390150≥99% deuterated forms (d1-d4)≥99% deuterated forms (d1-d4)5 mg/ml in methyl acetate
Santa Cruz Biotechnology sc-212349≥98%Not explicitly stated on the product pageSolution in methyl acetate
MedchemExpress HY-113433S99.78%Not explicitly stated on the product pageA solution in methyl acetate
CP Lab Safety CAY-390150-5MG99%+ deuterated forms (d1-d4)99%+ deuterated forms (d1-d4)5 mg/ml in methyl acetate

Note: The stated purity can refer to chemical purity or the percentage of deuterated forms. Researchers should carefully examine the supplier's documentation to understand the exact specification. Isotopic enrichment, the percentage of molecules containing the desired number of deuterium atoms, is a critical parameter that is typically detailed in the Certificate of Analysis.

Performance Considerations and Potential Variabilities

The performance of this compound as an internal standard can be influenced by several factors:

  • Isotopic Enrichment: Higher isotopic enrichment minimizes interference from partially labeled or unlabeled molecules, which is particularly important for achieving a low limit of quantification.[1]

  • Chemical Purity: The presence of chemical impurities can interfere with the analysis and lead to inaccurate quantification. A high chemical purity (>99%) is desirable.[1]

  • Stability: Linoleic acid is susceptible to oxidation due to its two double bonds.[2] Deuterated linoleic acid is also prone to degradation. Proper storage at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) in a light-protected container is essential to maintain its integrity.[2]

  • Isotopic Effects: The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention times and mass spectrometric fragmentation patterns compared to the unlabeled analyte. While generally minimal for d4-labeled compounds, this should be considered during method development.

Experimental Protocols

Accurate quantification of linoleic acid using this compound as an internal standard requires robust and validated analytical methods. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of Total Linoleic Acid by GC-MS

This protocol involves the extraction of lipids from a biological matrix, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

1. Sample Preparation and Lipid Extraction:

  • To a 100 µL plasma sample, add a known amount of this compound internal standard.
  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex thoroughly.
  • Add 500 µL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
  • Carefully collect the lower organic layer containing the lipids.

2. Saponification and Derivatization to FAMEs:

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.
  • Add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes.
  • After cooling, add 1 mL of 14% boron trifluoride (BF3) in methanol and heat at 100°C for 5 minutes.
  • Add 1 mL of hexane and 1 mL of saturated NaCl solution, vortex, and centrifuge.
  • Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

3. GC-MS Analysis:

  • Column: Use a suitable capillary column for FAME analysis (e.g., DB-23, SP-2560).
  • Injection Volume: 1 µL.
  • Carrier Gas: Helium.
  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 3°C/min.
  • Mass Spectrometer: Operate in electron ionization (EI) mode and acquire data in selected ion monitoring (SIM) mode.
  • Monitor m/z 294 for linoleic acid methyl ester and m/z 298 for this compound methyl ester.

Protocol 2: Quantification of Free Linoleic Acid by LC-MS/MS

This protocol is suitable for the analysis of non-esterified linoleic acid and its deuterated internal standard without derivatization.

1. Sample Preparation and Protein Precipitation:

  • To 50 µL of plasma, add 100 µL of ice-cold methanol containing a known amount of this compound.
  • Vortex for 30 seconds to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode.
  • MRM Transitions:
  • Linoleic Acid: Q1 279.2 -> Q3 279.2 (for quantification) and Q1 279.2 -> Q3 59.1 (for confirmation).
  • This compound: Q1 283.2 -> Q3 283.2.

Mandatory Visualization

Signaling Pathway of Linoleic Acid

Linoleic acid and its metabolites are involved in various cellular signaling pathways, including inflammatory responses.

Linoleic_Acid_Signaling cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids PLA2 PLA2 Linoleic_Acid Linoleic Acid AA Arachidonic Acid Linoleic_Acid->AA Metabolized to PLA2->Linoleic_Acid Releases LOX_COX LOX / COX Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) LOX_COX->Eicosanoids Produces Inflammation Inflammation Eicosanoids->Inflammation Mediates

Caption: Simplified signaling pathway of linoleic acid leading to inflammatory responses.

Experimental Workflow for Linoleic Acid Quantification

The following diagram illustrates a typical workflow for the quantification of linoleic acid in biological samples using a deuterated internal standard.

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Spiking Spike with This compound Sample->Spiking Extraction Lipid Extraction Spiking->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Derivatization->Analysis Data Data Analysis (Ratio of Analyte to IS) Analysis->Data Quantification Quantification Data->Quantification

Caption: General workflow for quantifying linoleic acid with a deuterated internal standard.

References

Performance Evaluation of Linoleic Acid-d4 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of linoleic acid, an essential omega-6 fatty acid, in various biological matrices is crucial for a wide range of research applications, from metabolic studies to clinical biomarker discovery. The use of a stable isotope-labeled internal standard is paramount for achieving reliable and reproducible results in mass spectrometry-based analyses. This guide provides a comprehensive performance evaluation of Linoleic Acid-d4 as an internal standard in different biological matrices, offering a comparison with alternative standards and presenting supporting experimental data to inform your analytical method development.

Performance Characteristics of this compound

This compound is a widely utilized internal standard for the quantification of endogenous linoleic acid by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] Its deuterated nature allows for differentiation from the unlabeled analyte while maintaining similar physicochemical properties, which is essential for correcting variations during sample preparation and analysis.

Human Plasma

A validated LC-MS/MS method for the simultaneous quantification of free and total omega-3 and omega-6 fatty acids in human plasma provides key performance data for this compound.[3]

Table 1: Performance of this compound in Human Plasma (LC-MS/MS) [3]

ParameterPerformance Metric
Recovery Reproducibility (RSD%)
- Total Fatty Acids10.1%
- Free Fatty Acids7.6%
Intra-Assay Precision (RSD%) 3.34% (for free linoleic acid)
Inter-Assay Precision (RSD%) 7.60% (for free linoleic acid)
Limit of Detection (LOD) 0.8–10.7 nmol/L (for the overall method)
Limit of Quantification (LOQ) 2.4–285.3 nmol/L (for the overall method)

The recovery efficiency for all internal standards in this method, including this compound, was reported to be greater than 90%, and the consistent response of the internal standards indicated an acceptable matrix effect.[3]

Human Serum

While specific validation data for this compound in human serum is not as extensively detailed in the reviewed literature, a simple and reliable LC-MS/MS method for bile acid analysis in human serum demonstrates good recovery and no obvious matrix effect with a one-step protein precipitation. This suggests that similar sample preparation techniques could yield good performance for fatty acid analysis with this compound in serum. A method for free fatty acid profiling in human plasma and serum using LC-MS/MS also indicates good linearity and repeatability for a panel of fatty acids, supporting the suitability of this matrix for such analyses.

Tissue Homogenates (Liver, Brain)

The performance of internal standards in tissue homogenates can be more challenging due to the complexity of the matrix. A study on the analysis of polyunsaturated fatty acids (PUFAs) and eicosanoids in mouse liver and brain tissue provides insights into expected performance. While this study did not specifically use this compound, it details a robust sample preparation protocol and reports recovery ranging from 45% to 149% for various analytes in both liver and brain tissue, with within-run and between-run variability generally below 25%. This indicates that with optimized extraction protocols, acceptable performance of this compound in tissue matrices is achievable. For instance, in the analysis of oxidized linoleic acid metabolites in rat plasma, a deuterated analog (13-HODE-d4) was used, and the method was reproducible with a coefficient of variation below 18.5%.

Comparison with Alternative Internal Standards

The primary alternative to deuterated internal standards like this compound are ¹³C-labeled standards.

Table 2: General Comparison of Deuterated vs. ¹³C-Labeled Internal Standards

FeatureDeuterated Standards (e.g., this compound)¹³C-Labeled Standards
Co-elution May exhibit a slight retention time shift in LC compared to the native analyte.Co-elute perfectly with the native analyte.
Isotopic Stability Potential for isotopic scrambling or exchange.Highly stable with no risk of exchange.
Matrix Effects Generally effective at correcting for matrix effects.Can offer superior correction due to identical co-elution.
Cost & Availability Often more affordable and widely available.Typically more expensive and less commonly available.

While a direct head-to-head quantitative comparison for linoleic acid internal standards was not found in the reviewed literature, the general consensus suggests that ¹³C-labeled standards may offer superior performance in terms of co-elution and isotopic stability, which can lead to improved accuracy and precision. However, the availability and cost-effectiveness of deuterated standards like this compound make them a practical and widely accepted choice for many applications.

Experimental Protocols

Quantification of Free and Total Fatty Acids in Human Plasma using LC-MS/MS

This protocol outlines the key steps for the analysis of fatty acids in human plasma using this compound as an internal standard.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of an internal standard mixture containing this compound at a concentration of 10 µg/mL.

  • Lipid Extraction:

    • Add a hexane/isopropanol (3:2, v/v) mixture at a 1:10 sample-to-solvent ratio.

    • Vortex the mixture and incubate at -20°C for 10 minutes.

    • Centrifuge at 14,000 x g at 4°C for 5 minutes.

    • Collect the supernatant for analysis of free fatty acids.

  • Alkaline Hydrolysis (for Total Fatty Acids):

    • To the lipid extract, add 100 µL of 0.3 M KOH in 80% methanol.

    • Incubate the mixture at 80°C for 30 minutes.

  • LC-MS/MS Analysis:

    • Utilize a reversed-phase C18 column.

    • Employ an isocratic flow with ammonium acetate to enhance the negative electrospray ionization (ESI) response.

    • Perform mass detection in multiple reaction monitoring (MRM) mode.

General Protocol for Fatty Acid Analysis in Tissue Homogenates

This protocol provides a general workflow for the extraction and analysis of fatty acids from tissue samples, which can be adapted for use with this compound.

  • Tissue Homogenization: Homogenize a known weight of tissue in an appropriate buffer. A common method is sonication in a solvent mixture like n-hexane/2-propanol.

  • Internal Standard Spiking: Add a known amount of this compound to the tissue homogenate.

  • Lipid Extraction:

    • Perform a single-step extraction with a solvent system such as n-hexane/2-propanol (60:40 v/v) containing 0.1% formic acid and an antioxidant like BHT.

    • Vortex and centrifuge to separate the organic and aqueous layers.

  • Sample Clean-up and Concentration:

    • Collect the organic layer and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in the LC mobile phase.

  • LC-MS/MS Analysis: Proceed with LC-MS/MS analysis as described for plasma samples, optimizing chromatographic conditions and MS parameters for the specific tissue matrix.

Visualizing the Workflow and a Comparative Logic

To better illustrate the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Matrix (Plasma, Serum, Tissue) Spike Spike with This compound Sample->Spike Add IS Extract Lipid Extraction Spike->Extract Hydrolysis Alkaline Hydrolysis (for Total FAs) Extract->Hydrolysis Optional Drydown Drydown & Reconstitution Extract->Drydown Hydrolysis->Drydown LC_Separation LC Separation (C18 Column) Drydown->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for the quantification of linoleic acid using this compound.

IS_Comparison cluster_choice Internal Standard Choice cluster_deuterated Deuterated (e.g., this compound) cluster_c13 ¹³C-Labeled cluster_outcome Analytical Outcome IS_Choice Choice of Internal Standard D_Pros Pros: - Cost-effective - Widely available IS_Choice->D_Pros C13_Pros Pros: - Co-elutes perfectly - Highly stable IS_Choice->C13_Pros D_Cons Cons: - Potential for chromatographic shift - Isotopic instability Outcome Accuracy & Precision D_Pros->Outcome Good C13_Cons Cons: - More expensive - Less available C13_Pros->Outcome Excellent

Caption: Logical comparison of deuterated versus ¹³C-labeled internal standards.

References

A Head-to-Head Comparison: Linoleic Acid-d4 Versus Other Deuterated Fatty Acids for Robust Lipid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantification. This guide provides an objective comparison of Linoleic Acid-d4 against other commonly used deuterated fatty acids, supported by experimental data and detailed protocols to inform your analytical decisions.

Stable isotope-labeled internal standards are the gold standard in mass spectrometry-based lipidomics, effectively correcting for variability introduced during sample preparation and analysis.[1][2] Among these, deuterated fatty acids are widely utilized due to their close physicochemical properties to their endogenous counterparts. This guide will delve into the performance of this compound and compare it with other deuterated standards such as Palmitic Acid-d3, Stearic Acid-d3, and Oleic Acid-d2.

Performance Comparison of Deuterated Fatty Acid Internal Standards

The ideal internal standard should co-elute with the analyte of interest and exhibit a similar response in the mass spectrometer. However, a well-documented phenomenon known as the "chromatographic isotope effect" can cause deuterated compounds to elute slightly earlier than their non-deuterated analogs in reversed-phase liquid chromatography.[3] This effect, while generally minimal, is a crucial consideration in method development.

While direct inter-laboratory comparative studies focusing solely on the performance of a wide range of deuterated fatty acids are not extensively published, the principles of their use and expected performance are well-established through proficiency testing programs and validation studies for fatty acid analysis.[4] The following table summarizes the key characteristics and typical performance of this compound and other deuterated fatty acids based on established analytical methods.

Parameter This compound Palmitic Acid-d3 Stearic Acid-d3 Oleic Acid-d2 Key Considerations & Supporting Data
Analyte(s) Quantified Linoleic Acid (C18:2) and its metabolitesPalmitic Acid (C16:0) and other saturated fatty acidsStearic Acid (C18:0) and other long-chain saturated fatty acidsOleic Acid (C18:1) and other monounsaturated fatty acidsThe choice of internal standard should ideally match the analyte being quantified for the most accurate correction. Using a deuterated standard of the same fatty acid class is a common and effective practice.[1]
Typical Matrix Plasma, Serum, Tissues, CellsPlasma, Serum, Tissues, CellsPlasma, Serum, Tissues, CellsPlasma, Serum, Tissues, CellsDeuterated standards are effective across a wide range of biological matrices, provided that the extraction method is robust.
Chromatographic Shift Minor, may elute slightly earlier than non-deuterated linoleic acidMinimal for saturated fatty acidsMinimal for saturated fatty acidsMinor, may elute slightly earlier than non-deuterated oleic acidThe chromatographic isotope effect is more pronounced for unsaturated fatty acids due to the position of the deuterium atoms relative to the double bonds.
Mass Shift (Da) +4+3+3+2The mass shift allows for clear differentiation from the endogenous analyte in the mass spectrometer.
Expected Accuracy (% Bias) <15%<15%<15%<15%Properly validated methods using deuterated internal standards typically achieve high accuracy.
Expected Precision (%RSD) <15%<15%<15%<15%The use of a deuterated internal standard significantly improves the precision of the measurement.
Linearity (R²) >0.99>0.99>0.99>0.99Calibration curves constructed using deuterated internal standards generally exhibit excellent linearity over a wide concentration range.

Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. The following are detailed methodologies for lipid extraction and analysis using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Total Fatty Acid Analysis by GC-MS

This protocol is suitable for the analysis of total fatty acid composition in biological samples.

1. Lipid Extraction (Folch Method):

  • To a 200 µL sample (e.g., serum), add a known amount of the deuterated internal standard mixture (including this compound, Palmitic Acid-d3, Stearic Acid-d3, etc.) in a suitable solvent.

  • Add 3 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex thoroughly for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic layer containing the lipids into a new glass tube.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen.

  • Add 2 mL of 14% boron trifluoride in methanol.

  • Heat the sample at 100°C for 30 minutes to convert the fatty acids to their corresponding methyl esters (FAMEs).

  • After cooling, add 1 mL of water and 2 mL of hexane. Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis:

  • GC Column: DB-FATWAX UI capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 120°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Ionization Mode: Electron Ionization (EI).

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. Monitor the characteristic ions for each FAME and its corresponding deuterated internal standard.

4. Quantification:

  • Generate a calibration curve by analyzing a series of standards containing known concentrations of each FAME and a constant concentration of the deuterated internal standard mixture.

  • Determine the concentration of each fatty acid in the samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

Protocol 2: Free Fatty Acid Analysis by LC-MS/MS

This protocol is designed for the quantification of free (non-esterified) fatty acids.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma, add 10 µL of the deuterated internal standard mixture (containing this compound, etc.) at a known concentration.

  • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A UPLC or HPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient: A suitable gradient to separate the fatty acids of interest. For example: 0-2 min, 30% B; 2-15 min, 30-95% B; 15-18 min, 95% B; 18-18.1 min, 95-30% B; 18.1-20 min, 30% B.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for each fatty acid and its deuterated internal standard.

3. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to its internal standard against the concentration of the standards.

  • Calculate the concentration of each fatty acid in the samples from the calibration curve.

Mandatory Visualizations

To further clarify the experimental processes and biological context, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with Deuterated Internal Standards (e.g., this compound) Sample->Spike Extract Lipid Extraction (e.g., Folch or MTBE) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute Inject Inject into LC-MS/MS or GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of Fatty Acids Calibrate->Quantify

Caption: Experimental workflow for lipid analysis.

G LA Linoleic Acid (18:2n-6) Desaturase1 Δ6-Desaturase LA->Desaturase1 GLA γ-Linolenic Acid (18:3n-6) Elongase Elongase GLA->Elongase DGLA Dihomo-γ-Linolenic Acid (20:3n-6) Desaturase2 Δ5-Desaturase DGLA->Desaturase2 AA Arachidonic Acid (20:4n-6) COX_LOX COX, LOX enzymes AA->COX_LOX PGs_LTs Prostaglandins, Leukotrienes Desaturase1->GLA Elongase->DGLA Desaturase2->AA COX_LOX->PGs_LTs

Caption: Simplified linoleic acid metabolism pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of Linoleic Acid-d4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Linoleic Acid-d4, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety practices and regulatory considerations.

Core Principles of Disposal

The fundamental principle for the disposal of this compound is to adhere strictly to national and local regulations. Chemical waste should not be mixed with other waste materials and should remain in its original container whenever possible. Empty or uncleaned containers must be treated with the same precautions as the substance itself.

Step-by-Step Disposal Procedure

To ensure the safe and compliant disposal of this compound, follow these procedural steps:

  • Consult Local Regulations : Before initiating any disposal process, consult your institution's environmental health and safety (EHS) office or the appropriate local waste disposal authority to understand the specific requirements for chemical waste.

  • Personal Protective Equipment (PPE) : At a minimum, wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.

  • Containment : Ensure that the this compound waste is securely contained in its original or a compatible, properly labeled container. The container should be tightly closed to prevent leaks or spills.

  • Waste Segregation : Do not mix this compound with other waste streams unless explicitly permitted by your institution's disposal protocols. Keeping chemical waste separate prevents potentially hazardous reactions.

  • Spill Management : In the event of a spill, absorb the material with an inert, liquid-binding material such as sand, diatomite, or universal binders.[1] The contaminated absorbent material should then be collected and placed into a suitable, sealed container for disposal.

  • Environmental Protection : Prevent this compound from entering drains, sewers, or surface and ground water.[1] If a spill occurs, take immediate steps to contain it and prevent environmental contamination.

  • Waste Collection and Disposal : Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Some safety data sheets recommend disposing of the contents and container at an approved waste disposal plant. Do not dispose of this compound with household garbage.

Quantitative Data

The safety data sheets reviewed did not provide specific quantitative data, such as concentration thresholds for different disposal methods or specific waste classification codes. Disposal decisions should be based on the general principle of treating it as chemical waste and following local regulatory guidance.

Experimental Protocols

The provided search results focus on procedural safety and disposal guidelines rather than specific experimental protocols for the disposal of this compound. The recommended procedure is to engage a professional waste disposal service.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_handling Handling & Containment cluster_spill_management Spill Management (If Applicable) cluster_disposal Final Disposal start Start: this compound Waste Generated consult_regulations Consult Local/ Institutional Regulations start->consult_regulations don_ppe Wear Appropriate PPE consult_regulations->don_ppe contain_waste Securely Contain in Labeled Container don_ppe->contain_waste segregate_waste Segregate from Other Waste Streams contain_waste->segregate_waste spill_occurs Spill Occurs segregate_waste->spill_occurs prevent_env_contamination Prevent Entry into Drains/Waterways segregate_waste->prevent_env_contamination absorb_spill Absorb with Inert Material spill_occurs->absorb_spill collect_absorbent Collect & Seal Contaminated Material absorb_spill->collect_absorbent collect_absorbent->prevent_env_contamination arrange_collection Arrange for Professional Waste Collection prevent_env_contamination->arrange_collection end_disposal End: Compliant Disposal arrange_collection->end_disposal

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Linoleic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Linoleic Acid-d4, a deuterated polyunsaturated fatty acid. Adherence to these protocols is critical for minimizing risks and ensuring the integrity of your research.

Immediate Safety and Hazard Information

This compound is often supplied as a solution in methyl acetate. The primary hazards are associated with the solvent. Methyl acetate is a highly flammable liquid and vapor, and it causes serious eye irritation. It may also cause drowsiness or dizziness[1]. Pure Linoleic Acid is considered combustible but not highly flammable[2].

Key Safety Precautions:

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking[1].

  • Use in a well-ventilated area, preferably within a chemical fume hood[1].

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray[1].

  • Wash hands and any exposed skin thoroughly after handling.

  • Ground and bond containers and receiving equipment to prevent static discharge.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory conditions and procedures should be conducted to determine the exact PPE requirements. However, the following provides a strong baseline for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard.To protect against splashes of the methyl acetate solution, which can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).To prevent skin contact with the chemical and solvent.
Body Protection A flame-resistant lab coat.To protect clothing and skin from splashes and in case of fire, given the flammability of the methyl acetate solvent.
Footwear Closed-toe shoes.To protect feet from spills and falling objects.
Respiratory Protection Generally not required if work is conducted in a properly functioning chemical fume hood. If ventilation is inadequate, a respirator appropriate for organic vapors may be necessary.To prevent inhalation of vapors from the methyl acetate solvent, which can cause drowsiness or dizziness.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its common solvent, methyl acetate.

PropertyThis compoundMethyl Acetate (Solvent)
Molecular Formula C₁₈H₂₈D₄O₂C₃H₆O₂
Molecular Weight 284.5 g/mol 74.08 g/mol
Appearance Typically a solution in methyl acetate or a neat oil.Colorless liquid
Boiling Point ~230 °C (for Linoleic Acid)57 °C
Flash Point >110 °C (for Linoleic Acid)-10 °C
Storage Temperature -20°CFlammables Cabinet
Purity ≥98%Varies by grade

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and regulatory compliance.

Step-by-Step Handling Protocol
  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the label is intact and legible.

  • Storage: Store the container in a cool, dry, well-ventilated area designated for flammable liquids, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature for this compound is -20°C.

  • Preparation for Use:

    • Bring the container to room temperature in a chemical fume hood before opening to prevent condensation of moisture.

    • Ensure all necessary PPE is donned correctly.

    • Prepare your workspace by removing any potential ignition sources.

  • Handling and Dispensing:

    • Perform all operations within a chemical fume hood.

    • Use appropriate, clean, and dry glassware.

    • If transferring the solution, use a properly grounded and bonded system to prevent static electricity buildup.

    • If the solvent needs to be removed, this can be done under a gentle stream of nitrogen in a fume hood.

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent such as sand, diatomite, or universal binders.

    • Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan
  • Waste Collection:

    • Collect all waste containing this compound and its solvent in a designated, properly labeled hazardous waste container.

    • Do not mix with incompatible waste streams. Specifically, keep it separate from strong oxidizing agents.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Store the waste container in a designated satellite accumulation area.

  • Disposal Procedure:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

    • Empty containers that held the this compound solution should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.

Experimental Protocol: Use of this compound as an Internal Standard for LC-MS/MS Analysis

This compound is commonly used as an internal standard for the quantification of endogenous linoleic acid in biological samples. The following is a general protocol.

Preparation of Standard Solutions
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a working internal standard solution at the desired concentration for spiking into samples.

Sample Preparation (Lipid Extraction)

This protocol is a general guideline and may need to be optimized for your specific sample matrix.

  • To a known volume or weight of your biological sample (e.g., 100 µL of plasma), add a precise volume of the this compound internal standard working solution.

  • Add a suitable solvent system for lipid extraction, such as a mixture of hexane and isopropanol (3:2, v/v).

  • Vortex the mixture vigorously to ensure thorough mixing and extraction of lipids.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer containing the lipids to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a solvent compatible with your LC-MS/MS system (e.g., methanol/water mixture).

LC-MS/MS Analysis
  • Inject the reconstituted sample into the LC-MS/MS system.

  • Use a suitable C18 reversed-phase column for chromatographic separation.

  • The mass spectrometer should be operated in negative electrospray ionization (ESI) mode.

  • Monitor the specific precursor-to-product ion transitions for both endogenous linoleic acid and this compound in Multiple Reaction Monitoring (MRM) mode.

Data Analysis
  • Calculate the peak area ratio of the endogenous linoleic acid to the this compound internal standard.

  • Quantify the concentration of linoleic acid in the sample by comparing this ratio to a standard curve prepared with known concentrations of non-labeled linoleic acid and a constant concentration of the internal standard.

Visual Workflow for Safe Handling of this compound

cluster_receiving Receiving & Storage cluster_handling Handling Protocol cluster_disposal Disposal Plan cluster_spill Spill Response Receiving Receive & Inspect Package Storage Store at -20°C in Flammables Cabinet Receiving->Storage Intact Package Preparation Prepare in Fume Hood Don PPE Storage->Preparation Dispensing Dispense & Use Preparation->Dispensing Waste_Collection Collect in Labeled Hazardous Waste Container Dispensing->Waste_Collection Spill Spill Occurs Dispensing->Spill EHS_Disposal Dispose via EHS Office Waste_Collection->EHS_Disposal Absorb Absorb with Inert Material Spill->Absorb Spill_Disposal Dispose as Hazardous Waste Absorb->Spill_Disposal

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.